molecular formula C7H8ClNO B1598740 (2-Amino-4-chlorophenyl)methanol CAS No. 37585-16-3

(2-Amino-4-chlorophenyl)methanol

Cat. No.: B1598740
CAS No.: 37585-16-3
M. Wt: 157.6 g/mol
InChI Key: MUDGPJDWJIFUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-chlorophenyl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDGPJDWJIFUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399730
Record name (2-amino-4-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37585-16-3
Record name (2-amino-4-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-4-chlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-4-chlorophenyl)methanol: A Core Scaffold for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (2-Amino-4-chlorophenyl)methanol, a pivotal chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. We will delve into its fundamental physical and chemical properties, explore robust synthetic pathways, analyze its reactivity, and detail its role as a key building block in contemporary drug discovery. This document is intended for researchers, synthetic chemists, and process development scientists, offering field-proven insights and detailed experimental protocols to support and accelerate research and development efforts.

Chemical Identity and Molecular Structure

This compound, identified by CAS Number 37585-16-3 , is a substituted benzyl alcohol derivative. Its structure incorporates three key features that define its utility: a primary aromatic amine, a benzylic alcohol, and a chlorine atom on the phenyl ring. These functional groups provide distinct reactive sites, making it a versatile precursor for constructing more complex molecular architectures.[1][2]

The strategic placement of the amino group ortho to the hydroxymethyl group allows for intramolecular interactions and facilitates the formation of heterocyclic systems. The chlorine atom at the para-position modifies the electronic properties of the ring and serves as a potential site for cross-coupling reactions or as a stable substituent in the final target molecule.

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

Understanding the physicochemical properties of this intermediate is critical for its handling, reaction optimization, and purification. It is typically supplied as an off-white to light-yellow solid, and proper storage involves maintaining it at room temperature, protected from light, and under an inert atmosphere to prevent degradation, particularly oxidation of the aminophenol moiety.[1]

Table 1: Core Physical and Chemical Data

Property Value Source(s)
IUPAC Name This compound [2]
CAS Number 37585-16-3 [1][2]
Molecular Formula C₇H₈ClNO [1][2]
Molecular Weight 157.60 g/mol [1][2]
Appearance Off-white to light-yellow solid/powder [1]
Melting Point 138-142 °C [3]
Boiling Point Data not readily available; may decompose. N/A
Flash Point 138 °C [4]
Solubility Soluble in THF, Ethyl Acetate; sparingly soluble in water. [5]
Purity ≥97% (typical commercial grade) [1]

| Storage | Room temperature, away from light, under inert gas. |[1] |

Synthesis and Manufacturing

The most direct and reliable laboratory-scale synthesis of this compound involves the chemoselective reduction of a suitable precursor, typically 2-amino-4-chlorobenzoic acid or its corresponding ester. The use of a powerful hydride-based reducing agent is necessary to convert the carboxylic acid to the primary alcohol.

Causality in Synthetic Protocol Design:

The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate. Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective at reducing carboxylic acids, LiAlH₄ is sufficiently potent to achieve this transformation efficiently.[5] The reaction is conducted in an anhydrous aprotic solvent, like Tetrahydrofuran (THF), to prevent the violent and exothermic quenching of the highly reactive LiAlH₄ by protic solvents (e.g., water, alcohols). The procedure requires an inert atmosphere (e.g., nitrogen or argon) to prevent both the reaction of LiAlH₄ with atmospheric moisture and the oxidation of the starting material and product.

synthesis_workflow cluster_main Synthesis of this compound start 2-Amino-4-chlorobenzoic Acid in anhydrous THF reagent LiAlH₄ in THF (0-5 °C) start->reagent Slow Addition reaction Stir at Room Temp (1-2 hours) Under N₂ Atmosphere reagent->reaction quench Aqueous Quench (e.g., water, NaOH) (0 °C) reaction->quench Reaction Completion filtration Filtration (Remove Aluminum Salts) quench->filtration extraction Work-up (Ethyl Acetate Extraction) filtration->extraction purification Purification (Concentration / Recrystallization) extraction->purification product This compound purification->product

Caption: Representative workflow for synthesis via reduction.

Experimental Protocol: Reduction of 2-Amino-4-chlorobenzoic Acid

This protocol is adapted from a procedure for a structurally similar compound and represents a standard method for this transformation.[5]

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a 1 M solution of Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF) (2.4 equivalents). Cool the solution to 0-5 °C using an ice bath.

  • Addition of Substrate: Dissolve 2-amino-4-chlorobenzoic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ solution, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution and then more water until a granular precipitate of aluminum salts forms. This sequential addition (Fieser workup) ensures safe quenching and results in easily filterable salts.

  • Work-up: Filter the resulting suspension through a pad of Celite or diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the filtrates, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Key Reactions and Reactivity Profile

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups.

  • Benzylic Alcohol (-CH₂OH): This group is readily oxidized to the corresponding aldehyde, 2-amino-4-chlorobenzaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂).[6] This aldehyde is a valuable intermediate for synthesizing heterocycles, such as quinolines. The alcohol can also undergo esterification or etherification under standard conditions.

  • Aromatic Amine (-NH₂): The primary amine is nucleophilic and can be acylated to form amides, alkylated, or used in diazotization reactions to be converted into other functional groups. Its position ortho to the alcohol allows for its use in condensation reactions to form fused heterocyclic systems.

reactivity_map cluster_main Reactivity of this compound center core This compound oxidation Oxidation (e.g., MnO₂) core->oxidation -CH₂OH group acylation Acylation (e.g., Ac₂O, RCOCl) core->acylation -NH₂ group etherification Etherification (e.g., Williamson Ether Synthesis) core->etherification -OH group cyclization Intramolecular Cyclization (with bifunctional reagent) core->cyclization -NH₂ & -OH groups aldehyde 2-Amino-4-chlorobenzaldehyde oxidation->aldehyde amide Amide Derivative acylation->amide ether Ether Derivative etherification->ether heterocycle Fused Heterocycle cyclization->heterocycle

Caption: Key reaction pathways for the core molecule.

Applications in Drug Discovery and Chemical Synthesis

This compound is a valuable building block for Active Pharmaceutical Ingredients (APIs).[1] While direct synthesis of a marketed drug from this specific CAS number is not prominently documented, its structural motif is central to many biologically active compounds, particularly kinase inhibitors.

For instance, the core structure is highly analogous to intermediates used in the synthesis of complex macrocyclic inhibitors like Lorlatinib , a third-generation ALK/ROS1 inhibitor for non-small cell lung cancer.[7][8][9] The aminobenzyl alcohol moiety in these syntheses provides a crucial handle for constructing larger, more complex scaffolds. The amine serves as a nucleophile or an anchor point for building heterocyclic rings, while the alcohol provides a site for ether linkages, which are common in modern kinase inhibitors.

Its oxidized product, 2-amino-4-chlorobenzaldehyde, is a documented precursor for robenidine analogues, which have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting its importance in the development of novel antibiotics.[6]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC (RP-HPLC) method is the standard for determining purity and identifying any process-related impurities.

Experimental Protocol: RP-HPLC Method This protocol is a representative method based on standard practices for similar analytes.[10][11]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and a buffered aqueous solution like 0.1% Formic Acid in Water (Solvent A). A typical starting point is 60:40 A:B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230-254 nm (scan with PDA to determine optimal wavelength).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a blank (diluent) followed by the sample solution. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. The spectrum is self-validating; the absence or presence of these characteristic peaks confirms the molecule's identity.[6]

  • O-H Stretch (Alcohol): A strong, broad band around 3200-3400 cm⁻¹.

  • N-H Stretch (Primary Amine): Two sharp-to-medium peaks (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic -CH₂-): Peaks just below 3000 cm⁻¹.

  • C-O Stretch (Primary Alcohol): A strong band in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the specific arrangement of protons in the molecule.

  • Aromatic Protons (Ar-H): Expected in the δ 6.5-7.5 ppm region. The substitution pattern will lead to a specific set of doublets and doublets of doublets.

  • Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm.

  • Amine Protons (-NH₂): A broad singlet around δ 4.0-5.0 ppm, which is exchangeable with D₂O.

  • Hydroxyl Proton (-OH): A broad singlet or triplet (if coupled to CH₂) that is also exchangeable with D₂O. Its chemical shift can vary depending on concentration and solvent.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that robust safety protocols are non-negotiable. This compound is classified as an irritant and a potential sensitizer.

GHS Hazard Classification: [2]

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust.

  • Spill Management: In case of a spill, avoid generating dust. Scoop the material into a suitable container for disposal.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and sources of ignition.

  • As previously noted, storage under an inert gas like argon or nitrogen is recommended to preserve purity over the long term.[1]

References

Introduction: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Amino-4-chlorophenyl)methanol (CAS: 37585-16-3): Synthesis, Characterization, and Application in Modern Drug Discovery

This compound is a substituted benzyl alcohol that serves as a versatile and highly valuable intermediate in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a primary alcohol, an aniline amine, and an aryl chloride—provides multiple reaction sites for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, reliable synthesis and purification protocols, characteristic reactivity, and its emerging role as a key structural motif in the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the amino, chloro, and hydroxymethyl groups makes this molecule a privileged scaffold for creating compounds with significant biological activity.

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of this compound. It should be stored at room temperature, protected from light, and preferably under an inert atmosphere to prevent oxidation.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 37585-16-3[2][3]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 2-Amino-4-chlorobenzyl alcohol[2][3]
Appearance Off-white to solid[1]
Melting Point 138-142 °C[2]
SMILES Nc1cc(Cl)ccc1CO[2]
InChI Key MUDGPJDWJIFUDB-UHFFFAOYSA-N[2]
Table 2: GHS Hazard and Safety Information
Hazard StatementCodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[3]
Skin SensitizationH317May cause an allergic skin reaction[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
Specific Target Organ ToxicityH335May cause respiratory irritation[3]

Synthesis Methodologies: From Precursor to Product

The synthesis of this compound is most commonly achieved via the reduction of a corresponding carbonyl compound, either an aldehyde or a carboxylic acid (or its ester derivative). The choice of reducing agent is critical and depends on the starting material's oxidation state.

Synthesis_Pathways cluster_0 Precursors cluster_1 Product Aldehyde 2-Amino-4-chlorobenzaldehyde Target This compound Aldehyde->Target NaBH₄ / Methanol (Mild Reduction) Carboxylic_Acid 2-Amino-4-chlorobenzoic Acid Carboxylic_Acid->Target LiAlH₄ or BH₃·THF (Strong Reduction)

Figure 1: Primary synthetic routes to this compound.
Protocol 1: Reduction of 2-Amino-4-chlorobenzaldehyde

This method is preferred for its mild conditions and high chemoselectivity, as sodium borohydride (NaBH₄) selectively reduces aldehydes in the presence of other functional groups like the aryl chloride. The protocol is adapted from standard procedures for the reduction of substituted benzaldehydes.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction: While stirring vigorously, add sodium borohydride (NaBH₄, ~1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of water or dilute hydrochloric acid until effervescence ceases.

  • Work-up and Purification: Proceed with the work-up and purification as detailed in Section 4.

Protocol 2: Reduction of 2-Amino-4-chlorobenzoic Acid

Carboxylic acids require a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF). These reagents are highly reactive and must be handled with extreme care under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon). This protocol is based on well-established methods for the reduction of amino acids.[4][5]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Slowly add a solution of 2-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension dropwise. An exothermic reaction is expected.

  • Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[4] This procedure is designed to precipitate the aluminum salts, making filtration easier.

  • Work-up and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates and proceed with purification as described in Section 4.

Purification and Spectroscopic Characterization

General Purification Protocol
  • Extraction: Concentrate the organic filtrate from the work-up under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Recrystallization/Chromatography: The crude solid can be purified either by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes and Rationale (based on analogs)
¹H NMR ~7.1-7.2dAromatic proton ortho to -CH₂OH.[6]
~6.7dAromatic proton ortho to -NH₂.[6]
~6.6ddAromatic proton meta to both groups.[6]
~5.0-5.5br s-NH₂ protons, exchangeable with D₂O.
~4.9-5.1t-OH proton, exchangeable with D₂O.[6]
~4.4d-CH₂- benzylic protons.[6]
¹³C NMR ~147-149sC-NH₂, deshielded by nitrogen.[6]
~135-138sC-Cl, deshielded by chlorine.[8]
~128-130sC-CH₂OH.
~127-129sAromatic CH.
~115-117sAromatic CH.
~114-116sAromatic CH.
~61-63s-CH₂OH benzylic carbon.[6]
Key FT-IR and Mass Spectrometry Features
  • FT-IR (cm⁻¹): Expected characteristic peaks include strong, broad absorptions in the 3200-3500 cm⁻¹ region corresponding to O-H and N-H stretching, aromatic C-H stretching just above 3000 cm⁻¹, and a C-Cl stretching absorption in the 1000-1100 cm⁻¹ region.[11][12]

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 157 and a prominent [M+2]⁺ peak at m/z = 159 with approximately one-third the intensity, which is characteristic of a monochlorinated compound. A significant fragment from the loss of the hydroxyl group ([M-OH]⁺) at m/z = 140 is also anticipated.[13][14]

Chemical Reactivity and Synthetic Utility

The functional groups of this compound provide distinct handles for further synthetic transformations.

Reactivity_Diagram cluster_0 Starting Material cluster_1 Key Derivatives Target This compound Aldehyde 2-Amino-4-chlorobenzaldehyde Target->Aldehyde Oxidation (e.g., CuI/TEMPO, O₂) Quinoline Substituted Quinolines Target->Quinoline Dehydrogenative Annulation (with Ketones/Aldehydes)

Figure 2: Key synthetic transformations of this compound.
Oxidation to 2-Amino-4-chlorobenzaldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a valuable intermediate in its own right. A mild and efficient method utilizes a copper(I)/TEMPO catalyst system with molecular oxygen as the terminal oxidant.[15]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), copper(I) iodide (CuI, 0.1 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.01 eq) in acetonitrile (CH₃CN).

  • Reaction Conditions: Stir the mixture under an oxygen atmosphere (e.g., via an O₂-filled balloon) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the catalyst, wash with acetonitrile, and remove the solvent under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Annulation Reactions for Heterocycle Synthesis

The combination of the ortho-amino and benzyl alcohol functionalities makes this molecule an excellent precursor for building fused heterocyclic systems, most notably quinolines. In the presence of a base, it can undergo dehydrogenative cyclization with ketones or secondary alcohols to form a variety of substituted quinolines.[1][16] This transformation typically proceeds through an initial oxidation to the aldehyde in situ, followed by condensation and cyclization, highlighting the compound's utility in cascade reactions.[16][17]

Applications in Drug Discovery and Development

The 2-amino-4-chlorophenyl moiety is a key structural element found in numerous biologically active compounds, particularly small-molecule kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this scaffold have shown potent inhibitory activity against key kinases in oncogenic pathways, such as the PI3K/AKT signaling cascade.[18][19][20] For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which can be conceptually derived from related building blocks, have been identified as inhibitors of AKT2, a crucial kinase in glioma.[18] The specific substitution pattern of this compound makes it an ideal starting point for generating libraries of such inhibitors for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Its role is to provide a foundational fragment that can be elaborated upon to target the ATP-binding pocket of these important enzymes.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for the synthesis of complex, high-value molecules. Its trifunctional nature allows for diverse chemical transformations, from simple oxidation to sophisticated cascade reactions for heterocycle synthesis. This guide has provided a technical framework for its synthesis, purification, characterization, and reactivity. For drug discovery professionals, the true value of this compound lies in its proven utility as a core scaffold for developing potent and selective kinase inhibitors, underscoring its continued importance in the quest for novel therapeutics.

References

(2-Amino-4-chlorophenyl)methanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2-Amino-4-chlorophenyl)methanol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical and practical aspects of the compound's solubility in a range of common organic solvents. This guide offers a predictive solubility profile, discusses the underlying physicochemical principles, and provides detailed experimental protocols for solubility determination. Safety and handling guidelines are also included to ensure best laboratory practices.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a pivotal building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] Its chemical structure, featuring an aromatic ring substituted with amino, chloro, and hydroxymethyl groups, provides a versatile scaffold for creating more complex molecules.[1] The solubility of this intermediate in organic solvents is a fundamental parameter that dictates its utility in various stages of drug development, including reaction kinetics, purification through crystallization, and formulation. A thorough understanding of its solubility behavior is therefore essential for optimizing synthetic routes and ensuring the efficient production of high-purity active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility.

PropertyValueSource
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
Appearance Off-white to light-yellow powder or crystals[1]
Structure
Functional Groups Primary Amine (-NH₂), Primary Alcohol (-CH₂OH), Chloro (-Cl), Phenyl Ring
Polarity Polar, due to the presence of -NH₂ and -OH groups capable of hydrogen bonding, and the electronegative -Cl atom.

Theoretical Solubility Profile

The following table presents a predictive solubility profile of this compound in a selection of organic solvents at ambient temperature (approximately 25°C). These estimations are derived from the principle of "like dissolves like" and the compound's structural features.[3] The presence of both hydrogen bond donors (-NH₂, -OH) and a hydrogen bond acceptor (-Cl) suggests a complex interplay of intermolecular forces.

SolventSolvent TypePredicted Qualitative SolubilityEstimated Quantitative Solubility (mg/mL)Rationale
Methanol Polar ProticVery Soluble> 100Strong hydrogen bonding interactions between the solute's -OH and -NH₂ groups and the solvent's -OH group.
Ethanol Polar ProticSoluble50 - 100Good hydrogen bonding capability, though slightly less effective than methanol due to increased hydrocarbon character.
Isopropanol Polar ProticModerately Soluble20 - 50Increased steric hindrance and hydrocarbon character reduce the efficiency of solvation compared to methanol and ethanol.
Acetone Polar AproticSoluble50 - 100The polar carbonyl group can act as a hydrogen bond acceptor for the solute's -OH and -NH₂ groups.
Tetrahydrofuran (THF) Polar AproticModerately Soluble20 - 50The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than acetone.
Ethyl Acetate Moderately Polar AproticSlightly Soluble5 - 20The ester group offers some polarity, but the larger nonpolar ethyl group limits solubility.
Dichloromethane (DCM) Moderately Polar AproticSlightly Soluble5 - 20Dipole-dipole interactions are possible, but the lack of hydrogen bonding capability limits solubility.
Toluene NonpolarSparingly Soluble1 - 5Van der Waals interactions with the phenyl ring provide minimal solubility; polar functional groups are not well solvated.
Hexane NonpolarInsoluble< 1Dominated by nonpolar interactions, which are insufficient to overcome the crystal lattice energy of the polar solute.
Water Polar ProticSlightly Soluble5 - 10While capable of hydrogen bonding, the nonpolar aromatic ring and chloro-substituent limit overall aqueous solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent molecules.

  • Hydrogen Bonding: The primary amine (-NH₂) and hydroxyl (-OH) groups are capable of both donating and accepting hydrogen bonds. This is the most significant factor contributing to its solubility in polar protic solvents like methanol and ethanol.[4]

  • Dipole-Dipole Interactions: The chloro-substituent and the overall asymmetry of the molecule create a dipole moment, allowing for favorable interactions with polar aprotic solvents like acetone.

  • Van der Waals Forces: The phenyl ring contributes to nonpolar character, allowing for weak van der Waals interactions with nonpolar solvents like toluene. However, these forces are generally insufficient to overcome the strong intermolecular forces within the crystal lattice of the solute.

  • Solvent Polarity: As demonstrated in the theoretical profile, a general trend of higher solubility in more polar solvents is expected. The "like dissolves like" principle is a useful guideline.[3]

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[4] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid.

  • pH: The presence of the basic amino group means that the solubility in aqueous solutions will be highly pH-dependent. In acidic solutions (low pH), the amino group will be protonated to form a more soluble salt.[5]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique.[6]

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.

  • Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-72 hours) B->C D Settle excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Sol This compound Solubility Hbond H-Bonding (-OH, -NH₂) Hbond->Sol Polarity Polarity (-Cl, Ring) Polarity->Sol SolvType Solvent Type (Protic/Aprotic) SolvType->Sol SolvPol Solvent Polarity SolvPol->Sol Temp Temperature Temp->Sol pH pH (Aqueous) pH->Sol

References

Navigating the Chemistry and Safety of (2-Amino-4-chlorophenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(2-Amino-4-chlorophenyl)methanol , a key building block in the synthesis of a variety of pharmaceutical compounds, presents a unique set of chemical properties and safety considerations that necessitate a thorough understanding for its effective and safe handling in a research and development setting. This guide provides an in-depth overview of its safety data, toxicological profile, and best practices for its use in the laboratory, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties: A Foundation for Safe Handling

Understanding the fundamental physicochemical properties of a compound is the first step in ensuring its safe handling and use. This compound is an off-white solid with the chemical formula C₇H₈ClNO and a molecular weight of 157.60 g/mol .[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₈ClNOPubChem[1]
Molecular Weight 157.60 g/mol PubChem[1]
Appearance Off-white solidMySkinRecipes
CAS Number 37585-16-3PubChem[1]
Purity ≥97%MySkinRecipes

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazard statements, indicating potential risks upon exposure.[1]

  • H315: Causes skin irritation. [1]

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The GHS pictogram associated with these hazards is the GHS07 symbol, represented by an exclamation mark, which signifies that the substance can be an irritant, skin sensitizer, or acutely toxic (harmful).[2] The signal word for this compound is "Warning".[2]

Toxicological Profile: Understanding the Health Risks

The toxicological data for this compound is not extensively detailed in publicly available literature. However, based on its GHS classification, it is prudent to assume that exposure can lead to irritation of the skin, eyes, and respiratory tract. The potential for skin sensitization warrants careful handling to avoid repeated contact.

The "-methanol" functional group in the compound's name suggests that its metabolism could potentially involve pathways similar to that of methanol. While this is a structural alert, it is crucial to note that the overall toxicity is determined by the entire molecule and its specific metabolic fate. Methanol itself is metabolized to formaldehyde and then to formic acid, which is responsible for its characteristic toxicity, including metabolic acidosis and ocular damage.[3][4][5][6]

Toxicity_Pathway cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation Respiratory_Irritation Respiratory Irritation (H335) Inhalation->Respiratory_Irritation Dermal Dermal Contact Skin_Irritation Skin Irritation (H315) Dermal->Skin_Irritation Allergic_Reaction Allergic Skin Reaction (H317) Dermal->Allergic_Reaction Ingestion Ingestion Eye_Irritation Serious Eye Irritation (H319)

Caption: Potential routes of exposure and associated health effects of this compound.

Safe Handling and Storage Protocols

Given its hazardous properties, strict adherence to safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when working with this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling the material.[8]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[7]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[9]

Storage

The compound should be stored at room temperature, away from light, and in an inert gas atmosphere. The container should be kept tightly closed in a dry and well-ventilated place.[9]

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response Workflow

Spill_Response Start Spill Detected Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilate->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Dispose Place in a Sealed Container for Disposal Collect->Dispose Clean Clean Spill Area with a Suitable Solvent Dispose->Clean Decontaminate Decontaminate all Equipment Clean->Decontaminate Report Report the Incident Decontaminate->Report End Spill Cleaned and Reported Report->End

Caption: A stepwise workflow for responding to a spill of this compound.

Role in Pharmaceutical Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring an amino group, a chloro substituent, and a hydroxymethyl group on a phenyl ring, provides a versatile scaffold for the creation of more complex molecules with potential therapeutic applications. Diaryl methanol compounds, a class to which this chemical belongs, are recognized as important precursors for active pharmaceutical ingredients.[10] Chiral alcohols, which can be synthesized from such precursors, are critical for the development of chiral drugs.[10][11]

Conclusion

While this compound is a valuable tool in the arsenal of medicinal chemists, its potential hazards necessitate a respectful and cautious approach. By understanding its chemical properties, adhering to stringent safety protocols, and being prepared for emergency situations, researchers can safely harness its synthetic potential in the pursuit of novel therapeutics.

References

The Strategic deployment of (2-Amino-4-chlorophenyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffolding Intermediate

In the intricate tapestry of medicinal chemistry, the discovery and utilization of versatile building blocks are paramount to the successful development of novel therapeutic agents. (2-Amino-4-chlorophenyl)methanol, a seemingly unassuming aromatic alcohol, has emerged as a cornerstone intermediate, providing a gateway to a diverse array of heterocyclic scaffolds with profound biological activities. Its strategic importance lies in the unique arrangement of its functional groups: a nucleophilic aminobenzyl alcohol core decorated with a moderately electron-withdrawing chlorine atom. This configuration not only influences the electronic properties and reactivity of the molecule but also provides a handle for tailoring the pharmacokinetic and pharmacodynamic profiles of its derivatives.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, aims to illuminate the multifaceted applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its pivotal role in the construction of medicinally relevant heterocyclic systems, and analyze the structure-activity relationships that govern the biological effects of its progeny. By presenting detailed experimental protocols, comprehensive data summaries, and clear mechanistic visualizations, this guide endeavors to be an invaluable resource for those seeking to harness the synthetic potential of this remarkable molecule.

Physicochemical Properties and Strategic Significance

This compound, also known as 2-amino-4-chlorobenzyl alcohol, possesses a unique combination of structural features that render it a valuable asset in the synthetic chemist's toolbox.

PropertyValueReference
CAS Number 37585-16-3[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
Appearance Off-white to light yellow solid[2]
Melting Point 138-142 °C[3]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

The strategic significance of this molecule stems from the interplay of its functional groups:

  • The Aminobenzyl Alcohol Moiety: This bifunctional unit is the reactive heart of the molecule. The primary amine serves as a potent nucleophile or a directing group in various cyclization reactions. The benzylic alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in condensation and substitution reactions.

  • The Chlorine Substituent: Positioned para to the amino group, the chlorine atom exerts a moderate electron-withdrawing effect, influencing the reactivity of the aromatic ring and the pKa of the amino group. Crucially, in the context of drug design, the chloro substituent can enhance binding affinity to target proteins through halogen bonding and can modulate the metabolic stability and lipophilicity of the final compound.

This unique combination of features makes this compound an ideal precursor for the synthesis of a variety of heterocyclic systems, most notably quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry.

Synthesis of this compound: A Validated Protocol

The efficient synthesis of this compound is a critical first step in its utilization. While several methods exist, a common and reliable approach involves the reduction of a suitable precursor, such as 2-amino-4-chlorobenzoic acid or 2-amino-4-chlorobenzaldehyde. The following protocol details the reduction of the commercially available 2-amino-4-chlorobenzoic acid.

Experimental Protocol: Reduction of 2-Amino-4-chlorobenzoic Acid

Objective: To synthesize this compound via the reduction of 2-amino-4-chlorobenzoic acid.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent (e.g., borane-tetrahydrofuran complex)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Addition of Starting Material: A solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Extraction: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: LiAlH₄ is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.

  • Anhydrous Solvents: The use of anhydrous solvents is mandatory for the same reason as maintaining an inert atmosphere.

  • Controlled Addition at Low Temperature: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow, dropwise addition at 0 °C prevents the reaction from becoming uncontrollable and minimizes side reactions.

  • Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Amino-4-chlorobenzoic acid in Anhydrous THF reaction Reduction at 0°C to Reflux start->reaction reagent LiAlH₄ in Anhydrous THF reagent->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.

Applications in the Synthesis of Bioactive Heterocycles: The Quinazoline Scaffold

This compound is a particularly powerful precursor for the synthesis of quinazolines and quinazolinones, a class of fused heterocyclic compounds that are prominent in numerous FDA-approved drugs and clinical candidates.[2][4][5][6][7][8] The inherent reactivity of the aminobenzyl alcohol moiety allows for efficient one-pot cyclization reactions to construct the quinazoline core.

One-Pot Synthesis of 2-Substituted-7-chloroquinazolines

A highly efficient and atom-economical approach to 2-substituted-7-chloroquinazolines involves the transition-metal-catalyzed dehydrogenative coupling of this compound with aldehydes.[9]

Reaction Principle:

This transformation proceeds through an initial condensation of the amino group with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and an oxidative aromatization, often facilitated by a transition metal catalyst, yield the final quinazoline product.

Quinazoline_Synthesis cluster_reaction One-Pot Quinazoline Synthesis start_A This compound intermediate Schiff Base Intermediate start_A->intermediate start_B Aldehyde (R-CHO) start_B->intermediate catalyst Transition Metal Catalyst (e.g., Cu, Ru, Ir) oxidation Oxidative Aromatization catalyst->oxidation cyclization Intramolecular Cyclization intermediate->cyclization cyclization->oxidation product 2-Substituted-7-chloroquinazoline oxidation->product

Logical workflow for one-pot quinazoline synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenyl-7-chloroquinazoline

Objective: To synthesize 2-phenyl-7-chloroquinazoline from this compound and benzaldehyde in a one-pot reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Copper(I) chloride (CuCl) or other suitable copper catalyst

  • Ammonium chloride (NH₄Cl)

  • Toluene or another suitable high-boiling solvent

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: A round-bottom flask is charged with this compound (1 equivalent), benzaldehyde (1.2 equivalents), copper(I) chloride (0.1 equivalents), and ammonium chloride (1.5 equivalents) in toluene.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-phenyl-7-chloroquinazoline.

Self-Validating System: The success of this protocol can be validated through standard analytical techniques. The formation of the product can be confirmed by comparing the NMR and mass spectrometry data with expected values. The purity of the final compound can be assessed by HPLC analysis.

Structure-Activity Relationships and Medicinal Chemistry Insights

The quinazoline scaffold is a well-established pharmacophore, and the substitution pattern on the ring system plays a crucial role in determining the biological activity.[8][10][11][12][13][14][15][16][17][18][19] The use of this compound as a starting material provides a direct route to 7-chloro-substituted quinazolines, a structural motif found in several bioactive molecules.

Target ClassExample Bioactive Quinazoline DerivativesKey Structural Features and SAR InsightsReference
Anticancer 2,4-Disubstituted quinazolinesThe nature of the substituent at the 2- and 4-positions is critical for activity. Aromatic or heteroaromatic groups at the 2-position and substituted anilines at the 4-position are common in potent tyrosine kinase inhibitors. The 7-chloro group can enhance binding to the ATP-binding pocket of kinases.[8][10][20][12][17][19]
Antimicrobial 2,4-Disubstituted quinazolinonesThe presence of a quinazolinone core is often associated with antimicrobial activity. Substituents at the 2- and 3-positions can be varied to optimize potency and spectrum of activity against different bacterial and fungal strains. The 7-chloro substituent can contribute to increased lipophilicity, potentially enhancing cell wall penetration.[13][15][16][21]
Anti-inflammatory Triazino[2,3-c]quinazolinesFused quinazoline systems, such as triazinoquinazolines, have shown potent anti-inflammatory effects. The substitution pattern on the fused ring system significantly influences the activity.[14]
CNS Activity 2,4-Disubstituted quinazolinesDerivatives have been explored as inhibitors of amyloid-β aggregation and cholinesterases for the potential treatment of Alzheimer's disease. The substituents at the 2- and 4-positions are key for modulating these activities.[22]

Causality of the 7-Chloro Substituent:

The presence of the chlorine atom at the 7-position, directly derived from the starting material, often imparts favorable properties to the resulting bioactive molecules:

  • Enhanced Target Affinity: The chloro group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein, thereby increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: The lipophilicity introduced by the chlorine atom can influence the compound's solubility, permeability, and metabolic stability, which are critical parameters for drug-likeness.

  • Blocking Metabolic Sites: The chlorine atom can block potential sites of metabolic oxidation on the aromatic ring, leading to an improved pharmacokinetic profile and a longer duration of action.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the inherent reactivity of its functional groups provide an efficient entry point to a wide range of medicinally relevant heterocyclic scaffolds, particularly quinazolines and quinazolinones. The strategic placement of the chlorine atom in the final products often confers advantageous properties, including enhanced biological activity and improved pharmacokinetic profiles.

The continued exploration of novel synthetic methodologies utilizing this compound is expected to yield a new generation of bioactive molecules with diverse therapeutic applications. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize libraries of complex molecules from readily available starting materials like this compound will remain a cornerstone of successful drug discovery and development. This technical guide serves as a testament to the power of this versatile intermediate and as a catalyst for future innovation in the field.

References

Navigating the Stability Landscape of (2-Amino-4-chlorophenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Core Stability Concerns

(2-Amino-4-chlorophenyl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds.[1] Its structural integrity is paramount to ensuring the quality, safety, and efficacy of downstream products. This technical guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. The inherent reactivity of the aminobenzyl alcohol moiety necessitates a thorough understanding of its potential degradation pathways to mitigate the risks of impurity formation and ensure the reproducibility of experimental outcomes.

This document moves beyond generic storage recommendations to explain the causality behind experimental choices and protocols. By understanding the 'why,' researchers can implement self-validating systems for the handling and storage of this critical reagent.

Chemical Profile and Intrinsic Stability

This compound, with the molecular formula C₇H₈ClNO, exists as a light-yellow to yellow powder or crystals under standard conditions. Its structure, featuring a primary alcohol and an aromatic amine on a chlorinated benzene ring, presents several potential sites for chemical degradation. The primary stability concerns revolve around oxidation, sensitivity to light, and potential reactions under non-neutral pH conditions.

PropertyValueSource
Molecular FormulaC₇H₈ClNOPubChem[2]
Molecular Weight157.60 g/mol PubChem[2]
Physical FormLight-yellow to yellow powder or crystalsSigma-Aldrich
Storage TemperatureRoom TemperatureSigma-Aldrich, BLD Pharm[3]

Recommended Storage and Handling: A Proactive Approach to Preservation

While several suppliers recommend room temperature storage, a more nuanced approach is necessary to ensure long-term stability.[3] The following conditions are recommended based on the compound's chemical nature and potential for degradation.

Core Storage Recommendations:

  • Temperature: Ambient room temperature is generally acceptable for short-term storage.[3] For long-term storage (months to years), refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation reactions.

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1][3] This mitigates the risk of oxidation, a primary degradation pathway for both the alcohol and amine functionalities.

  • Light: The compound should be protected from light.[1][3] Amber glass vials or storage in a dark cabinet is essential to prevent photolytic degradation.

  • Container: Use well-sealed containers to prevent moisture ingress, which could facilitate hydrolytic degradation or act as a catalyst in other reactions.

Handling Precautions:

  • Avoid contact with skin and eyes.[4]

  • Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[4]

  • Take precautionary measures against static discharge.

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the likely degradation pathways is fundamental to developing a robust stability-indicating analytical method and ensuring the purity of the compound. Based on the functional groups present in this compound, the following degradation mechanisms are plausible:

DegradationPathways cluster_main Potential Degradation of this compound A This compound B Oxidation (Aldehyde/Carboxylic Acid) A->B O₂ / Light / Metal Ions C Oxidative Coupling (Colored Impurities) A->C O₂ D Photodegradation (Radical Species) A->D UV/Vis Light

Caption: Plausible degradation pathways for this compound.

1. Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid. The aromatic amine can also undergo oxidation, potentially leading to the formation of colored impurities through oxidative coupling reactions. This process can be catalyzed by exposure to air (oxygen), light, and trace metal ions.

2. Photodegradation: Aromatic compounds, particularly those with amino and hydroxyl substituents, can be sensitive to light. UV or even visible light can provide the energy to initiate photochemical reactions, leading to the formation of radical species and subsequent degradation products.

Designing a Stability Assessment Program: A Step-by-Step Guide

A comprehensive stability assessment program is crucial for determining the shelf-life and appropriate storage conditions for this compound. This involves subjecting the compound to stress conditions to intentionally induce degradation, a process known as forced degradation.[5][6]

Forced Degradation Studies: Unveiling Instabilities

Forced degradation studies help to identify likely degradation products and establish the stability-indicating nature of analytical methods.[7]

ForcedDegradationWorkflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 60°C, Solid State & Solution) start->thermal photo Photostability (ICH Q1B Guidelines) start->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[8]

  • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid. Store aliquots at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide. Store aliquots under the same conditions as the acid hydrolysis samples.

  • Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period, protected from light.

  • Thermal Degradation: Expose both the solid compound and the stock solution to an elevated temperature (e.g., 60°C) in the dark.

  • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[9]

Protocol for HPLC Method Development:

  • Column Selection: A C18 reverse-phase column is a good starting point for separating the parent compound from its more polar degradation products.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for quantification.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Integration with Mass Spectrometry (LC-MS):

For the identification and characterization of degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable.[11][12] This allows for the determination of the molecular weights of the degradation products, providing crucial information for elucidating their structures.

Conclusion: A Framework for Ensuring Compound Integrity

The stability of this compound is a critical parameter that directly impacts the quality and reliability of research and development activities. While standard storage at room temperature under an inert atmosphere and protected from light provides a good baseline, a comprehensive understanding of its potential degradation pathways is essential for long-term preservation and troubleshooting.

By implementing a proactive stability assessment program, including forced degradation studies and the development of a validated stability-indicating analytical method, researchers can ensure the integrity of this vital chemical intermediate. This technical guide provides the foundational knowledge and experimental framework to achieve this, empowering scientists to maintain the quality of their starting materials and, ultimately, the success of their scientific endeavors.

References

An In-depth Technical Guide on (2-Amino-4-chlorophenyl)methanol Derivatives and Their Potential Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (2-Amino-4-chlorophenyl)methanol core structure represents a versatile and promising scaffold in medicinal chemistry. Its inherent structural features—a primary aromatic amine, a benzyl alcohol, and a strategically placed chloro substituent—offer multiple points for chemical modification, enabling the creation of diverse derivative libraries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of these derivatives. We will delve into the causality behind synthetic strategies and explore the significant potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents, supported by established protocols and mechanistic insights. The strategic inclusion of the chlorophenyl moiety is frequently associated with enhanced lipophilicity and potent bioactivity, making this class of compounds a compelling area for therapeutic innovation.

Introduction: The this compound Scaffold

This compound is a key chemical intermediate, primarily utilized as a foundational building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its utility stems from two reactive sites: the nucleophilic amino group (-NH₂) and the hydroxyl group (-OH) of the methanol substituent. These sites allow for a wide range of chemical transformations, leading to the generation of diverse derivatives such as Schiff bases, amides, esters, and heterocyclic compounds.

The presence of a chlorine atom on the phenyl ring is of particular importance. Halogen substituents, especially chlorine, can significantly modulate a molecule's physicochemical properties. This includes increasing lipophilicity, which can enhance membrane permeability and cellular uptake, and altering electronic properties, which can lead to stronger interactions with biological targets.[2][3] Numerous studies have demonstrated that the incorporation of a chlorophenyl group into various molecular scaffolds often results in enhanced cytotoxic, antimicrobial, or anti-inflammatory effects.[2][4][5] This guide will explore how these inherent properties can be leveraged to develop novel bioactive agents.

Synthetic Pathways and Methodologies

The derivatization of this compound can be approached through several strategic pathways. The choice of reaction depends on the desired final compound class. Below, we detail the synthesis of three major classes of derivatives: Schiff bases, pyrimidines, and N-acylated compounds.

Synthesis of Schiff Base Derivatives

Schiff bases (or imines) are synthesized via the condensation reaction between the primary amino group of this compound and an aldehyde or ketone.[6] This reaction is a cornerstone of medicinal chemistry for creating compounds with a broad spectrum of bioactivities.

Rationale: The formation of the azomethine (-C=N-) group introduces a structurally rigid and electron-rich center, which is often crucial for binding to biological targets. By varying the aldehyde or ketone reactant, a vast library of derivatives with diverse steric and electronic properties can be rapidly synthesized.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol or methanol, in a round-bottom flask.

  • Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.1 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid or pyridine (2-3 drops) to the mixture to facilitate the dehydration process.[7]

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove impurities, and dry in a vacuum oven.[7] Recrystallization from a suitable solvent like ethanol can be performed for higher purity.

  • Characterization: Confirm the structure of the synthesized derivative using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. A key indicator in FT-IR is the disappearance of the N-H stretching bands from the primary amine and the appearance of a characteristic C=N stretching band around 1650 cm⁻¹.[8]

Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff base derivatives.

Synthesis of 2-Amino-4-Aryl-Pyrimidine Derivatives

Pyrimidines are a critical class of heterocyclic compounds found in nucleic acids and numerous therapeutic agents.[9] A common and effective route to synthesize 2-amino-pyrimidine derivatives involves the reaction of a chalcone intermediate with guanidine.

Rationale: This multi-step synthesis builds a highly functionalized and biologically relevant heterocyclic core. Microwave-assisted synthesis is often employed to improve reaction yields and reduce reaction times significantly compared to conventional heating.[9]

Experimental Protocol: Two-Step Synthesis of a Pyrimidine Derivative

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Prepare a 10% alcoholic NaOH solution.

  • In a flask, dissolve an appropriate acetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.

  • Add the basic NaOH solution dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and dry the crude chalcone. This intermediate can often be used in the next step without further purification.

Step 2: Pyrimidine Ring Formation (Microwave-Assisted)

  • In a microwave synthesis vial, combine the synthesized chalcone (1 equivalent), guanidine hydrochloride (1.5 equivalents), and a base such as sodium hydroxide in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for 15-30 minutes.[9]

  • After cooling, pour the reaction mixture into ice water to precipitate the 2-amino-pyrimidine product.

  • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from ethanol or another suitable solvent.

  • Characterize the final product using appropriate spectroscopic methods.

Potential Bioactivity and Mechanistic Insights

Derivatives of the this compound scaffold are hypothesized to exhibit a range of biological activities based on extensive research into analogous chlorophenyl-containing compounds.

Anticancer Activity

Context: The chlorophenyl moiety is a well-established pharmacophore in anticancer drug design.[2][3] Symmetrical s-triazine derivatives bearing a chlorophenylamino group have shown potent cytotoxic activity against breast (MCF-7) and colon (C26) cancer cell lines.[2] Similarly, pyrimidine derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[10][11]

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

A frequently dysregulated pathway in many cancers, including glioblastoma and breast cancer, is the PI3K/AKT/mTOR signaling cascade.[12][13][14] This pathway is a central regulator of cell proliferation, survival, and metabolism.[15] Certain chlorophenyl-containing compounds have demonstrated the ability to inhibit key kinases in this pathway, such as AKT.[16] Inhibition of this pathway blocks downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[17]

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Inhibitor Derivative (e.g., Compound 4j) Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by a bioactive derivative.

Data on Anticancer Activity of Related Chlorophenyl Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Symmetrical chlorophenylamino-s-triazineC26 (Colon Carcinoma)1.21[2]
Symmetrical chlorophenylamino-s-triazineMCF-7 (Breast Cancer)4.14[2]
2-amino-4-aryl-pyrimidine derivative (7b)MCF-7 (Breast Cancer)0.48[17]
2-amino-4-aryl-pyrimidine derivative (7b)HeLa (Cervical Cancer)0.74[17]
Pyrano[2,3-c]pyrazole (Compound 4j)GL261 (Glioma)20[16]
Antimicrobial Activity

Context: The proliferation of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.[18] Chlorophenyl-containing compounds have consistently shown promise in this area. N-acylated amino alcohol derivatives and various heterocyclic compounds incorporating this moiety have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[13][14][18]

Mechanism of Action: While diverse mechanisms exist, a common target for antimicrobial agents is the bacterial cell wall or cell membrane. For instance, certain chlorophenyl derivatives have been shown through molecular docking studies to bind effectively to proteins essential for cell wall biosynthesis, such as penicillin-binding proteins (PBPs).[19] This interaction disrupts cell wall integrity, leading to bacterial cell lysis and death.

Data on Antimicrobial Activity of Related Chlorophenyl Derivatives

Compound ClassMicroorganismZone of Inhibition (mm)Reference
N-acyl-α-amino acid (Compound 3)Enterococcus faecium15[18]
1,3-oxazol-5(4H)-one (Compound 4)Enterococcus faecium10[18]
1,3-oxazol-5(4H)-one (Compound 4)Staphylococcus aureus8[18]
1,3-oxazol-5(4H)-one (Compound 4)Bacillus subtilis9[18]
1,3-oxazole derivative (Compound 6a)Candida albicans8[18]
Anti-inflammatory Activity

Context: Chronic inflammation is implicated in a wide range of diseases. Pyrrole derivatives containing a 4-chlorophenyl group have shown potent anti-inflammatory effects in preclinical models.[20]

Mechanism of Action: The anti-inflammatory response is often mediated by the modulation of pro-inflammatory and anti-inflammatory cytokines. For example, compound 3f, a pyrrole derivative, was found to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α in a lipopolysaccharide (LPS)-induced inflammation model. Simultaneously, it elevated levels of the anti-inflammatory cytokine TGF-β1, suggesting a potent immunomodulatory effect.[20] A common in vivo model to test these effects is the carrageenan-induced paw edema assay in rodents.

Standardized Bioactivity Evaluation Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols must be followed.

Protocol: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21][22] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Agar Well Diffusion for Antimicrobial Activity

Principle: This method assesses the ability of a compound to inhibit microbial growth by measuring the zone of inhibition around a well containing the test substance in an agar plate seeded with a specific microorganism.[17][24]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria or fungi (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[25]

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a solvent like DMSO) into each well. Also include a positive control (a known antibiotic) and a negative control (solvent only).[17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Principle: This is a standard in vivo model for acute inflammation. Subplantar injection of carrageenan in a rodent's paw induces a reproducible inflammatory response (edema), which can be measured. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[20][26]

Procedure:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.

  • Compound Administration: Administer the test derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac or Indomethacin).[20][27]

  • Inflammation Induction: After a set time (e.g., 60 minutes) post-treatment, inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.[28]

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours; Vₜ).[27]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Conclusion and Future Directions

The this compound scaffold serves as an exceptional starting point for the development of novel therapeutic agents. The strategic derivatization of its amino and hydroxyl groups, combined with the beneficial properties imparted by the chlorophenyl moiety, allows for the creation of compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. The mechanistic insights, particularly the inhibition of critical signaling pathways like PI3K/AKT/mTOR, provide a rational basis for further drug design and optimization.

Future research should focus on expanding the structural diversity of these derivatives and conducting systematic structure-activity relationship (SAR) studies to identify the most potent and selective compounds. Advanced in vivo studies, including pharmacokinetic and toxicological profiling, will be essential to translate these promising preclinical findings into clinically viable drug candidates.

References

Literature review of (2-Amino-4-chlorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Amino-4-chlorophenyl)methanol

Introduction

This compound is a pivotal chemical intermediate, recognized for its role as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, makes it a valuable precursor in the development of a wide range of more complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries. Its applications are notable in the synthesis of active pharmaceutical ingredients (APIs) and as a reagent in the creation of dyes and pigments.[1]

This document moves beyond simple procedural outlines to delve into the causality behind methodological choices, comparing and contrasting the most effective synthetic strategies. We will examine hydride reductions of corresponding carbonyls and carboxylic acids, and touch upon modern enzymatic approaches, providing detailed, field-proven protocols and the scientific rationale that underpins them.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is most commonly achieved through the reduction of an oxidized precursor. The choice of starting material—typically 2-amino-4-chlorobenzaldehyde or 2-amino-4-chlorobenzoic acid—dictates the necessary reducing agent and reaction conditions. The primary methods involve metal hydride reagents or catalytic hydrogenation.

Method 1: Reductive Amination of 2-Amino-4-chlorobenzaldehyde

The most direct and widely utilized pathway is the reduction of the aldehyde functional group of 2-Amino-4-chlorobenzaldehyde. This transformation is highly efficient and can be accomplished with several hydride-donating reagents.

Causality of Reagent Selection:

  • Sodium Borohydride (NaBH₄): This is often the reagent of choice for this specific transformation. NaBH₄ is a mild and selective reducing agent, highly effective for reducing aldehydes and ketones to their corresponding alcohols.[2][3] Its principal advantage is its compatibility with protic solvents like methanol and ethanol, making the experimental setup straightforward and relatively safe.[2] The reaction mechanism involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.[4]

  • Lithium Aluminum Hydride (LiAlH₄): While a much more powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids, LiAlH₄ is generally considered excessive for a simple aldehyde reduction.[5][6][7][8] Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and stringent control over the reaction conditions, as it reacts violently with water and other protic sources.[5][9] For the selective reduction of an aldehyde where other functional groups are not present or are intended to be preserved, NaBH₄ offers a safer and more convenient alternative.

Method 2: Reduction of 2-Amino-4-chlorobenzoic Acid

When starting from the corresponding carboxylic acid, a more potent reduction strategy is required. Carboxylic acids are significantly less electrophilic than aldehydes and are resistant to reduction by mild agents like NaBH₄.[2]

Causality of Reagent Selection:

  • Lithium Aluminum Hydride (LiAlH₄): This is the classic and most effective reagent for the reduction of carboxylic acids to primary alcohols.[6][9] The reaction proceeds through the formation of an aluminum alkoxide intermediate, requiring an excess of the hydride reagent to complete the transformation.[5] The stringent requirement for anhydrous conditions is a critical experimental consideration.

  • Catalytic Hydrogenation: This method presents a cleaner, "greener" alternative to metal hydrides. It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the reduction of amino acids to amino alcohols, specialized catalyst systems such as Rhodium-Molybdenum Oxide on a silica support (Rh-MoOx/SiO₂) have proven highly effective, offering excellent yields and preserving the stereochemistry of chiral centers, if present.[10][11] This approach avoids the generation of large amounts of inorganic salt byproducts typical of hydride reductions.

Method 3: Biocatalytic (Enzymatic) Reduction

A modern and highly selective approach involves the use of enzymes, such as alcohol dehydrogenases (ADHs).[12] These biocatalysts can perform reductions with high chemo-, regio-, and stereoselectivity under mild aqueous conditions. While specific literature for the enzymatic reduction of 2-amino-4-chlorobenzaldehyde is not widespread, the principle is well-established for similar substrates.[13] This method is particularly valuable when a specific enantiomer of the alcohol is desired.

Data Presentation: Comparison of Synthetic Methodologies

Method Starting Material Key Reagents/Catalyst Typical Yield Advantages Disadvantages & Safety Considerations
Aldehyde Reduction 2-Amino-4-chlorobenzaldehydeSodium Borohydride (NaBH₄), Methanol/EthanolHigh (>90%)Mild conditions, high selectivity, operational simplicity, compatible with protic solvents.Not suitable for reducing carboxylic acids or esters.
Carboxylic Acid Reduction 2-Amino-4-chlorobenzoic acidLithium Aluminum Hydride (LiAlH₄), Anhydrous THF/EtherGood to ExcellentPowerful; reduces multiple carbonyl types.Highly reactive with water/alcohols (violent); requires strict anhydrous conditions and careful work-up.[9]
Catalytic Hydrogenation 2-Amino-4-chlorobenzoic acidH₂, Rh-MoOx/SiO₂ Catalyst, WaterHigh (>90%)[11]"Green" chemistry, high atom economy, avoids stoichiometric metal waste, high selectivity.Requires specialized high-pressure hydrogenation equipment; catalyst can be expensive.
Biocatalysis 2-Amino-4-chlorobenzaldehydeAlcohol Dehydrogenase (ADH), Cofactor (NADH/NADPH)VariableEnvironmentally benign (aqueous, mild temp/pH), highly stereoselective.Requires enzyme sourcing/production, potential for substrate/product inhibition.[14]

Experimental Protocols & Workflows

Protocol 1: Synthesis via NaBH₄ Reduction of 2-Amino-4-chlorobenzaldehyde

This protocol describes a reliable and scalable method for preparing this compound.

Materials:

  • 2-Amino-4-chlorobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Amino-4-chlorobenzaldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes (approx. 1.0-1.2 equivalents). Causality: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove any remaining inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound, typically as an off-white or light-yellow solid.[1]

Protocol 2: Synthesis via LiAlH₄ Reduction of 2-Amino-4-chlorobenzoic Acid

This protocol requires strict anhydrous conditions and careful handling of the highly reactive LiAlH₄.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (Nitrogen or Argon).

  • Reagent Suspension: Carefully suspend LiAlH₄ (approx. 2.0-2.5 equivalents) in anhydrous THF inside the flask.

  • Substrate Addition: Dissolve 1.0 equivalent of 2-Amino-4-chlorobenzoic acid in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality: The amino group of the substrate is acidic and will react with one equivalent of LiAlH₄, hence the need for excess reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis confirms the absence of starting material.

  • Work-up (Fieser Method): Cool the reaction flask to 0 °C in an ice bath. Quench the reaction by the sequential, slow, and dropwise addition of:

    • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

    • This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrate and washes, then concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visualization of Synthetic Pathways and Workflows

Diagram 1: Overview of Synthetic Pathways

Synthesis_Pathways A 2-Amino-4-chlorobenzaldehyde C This compound A->C NaBH₄ (mild reduction) or LiAlH₄ (strong reduction) B 2-Amino-4-chlorobenzoic Acid B->C 1. LiAlH₄ (strong reduction) 2. H₂O work-up OR H₂ / Rh-MoOx/SiO₂ (catalytic hydrogenation)

Caption: Key synthetic routes to this compound.

Diagram 2: Experimental Workflow for NaBH₄ Reduction

NaBH4_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation start Dissolve Aldehyde in Methanol cool Cool to 0-5 °C start->cool add Add NaBH₄ portion-wise cool->add react Stir until completion (TLC) add->react quench Quench with H₂O react->quench Proceed to Work-up evap Remove Methanol (Rotovap) quench->evap extract Extract with Ethyl Acetate evap->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate product Pure Product concentrate->product

Caption: Step-by-step workflow for the NaBH₄ reduction method.

References

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of (2-Amino-4-chlorophenyl)methanol via Selective Carboxylic Acid Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-4-chlorophenyl)methanol is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules.[1] Its synthesis from 2-amino-4-chlorobenzoic acid presents a common yet critical challenge in medicinal chemistry: the selective reduction of a carboxylic acid without affecting other sensitive functional groups, namely an aromatic amine and a halogen. This document provides a comprehensive, field-proven protocol for this transformation using lithium aluminum hydride (LAH). We delve into the mechanistic rationale for reagent selection, present a detailed, safety-oriented experimental procedure, and offer guidelines for product characterization, ensuring a reliable and reproducible synthesis for researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of Selective Reduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis.[2][3] When the substrate, such as 2-amino-4-chlorobenzoic acid, is polyfunctional, the choice of reducing agent becomes paramount. The goal is to achieve high chemoselectivity, reducing the carboxylic acid group (-COOH) to a hydroxymethyl group (-CH₂OH) while preserving the integrity of the amino (-NH₂) and chloro (-Cl) substituents.

This application note focuses on a robust method utilizing lithium aluminum hydride (LiAlH₄), a powerful nucleophilic reducing agent capable of efficiently reducing carboxylic acids.[4][5][6] While other reagents like borane complexes (BH₃·THF or BH₃·DMS) offer an alternative pathway, often with higher selectivity against esters or amides, LAH remains a widely accessible and potent choice for this specific conversion.[7][8] Our discussion will illuminate the causality behind the procedural steps, emphasizing safety and efficiency to empower researchers to confidently execute this synthesis.

Mechanistic Insight & Reagent Selection

The reduction of a carboxylic acid with LiAlH₄ is more complex than the reduction of a simple ketone or aldehyde. The process involves the following key stages:

  • Acid-Base Reaction: The acidic protons of both the carboxylic acid and the amino group react rapidly and exothermically with the hydride, liberating hydrogen gas and forming lithium and aluminum salts. This necessitates the use of excess LAH.

  • Coordination & Hydride Delivery: The resulting carboxylate coordinates to the aluminum center, activating the carbonyl group.

  • First Hydride Addition: A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Intermediate Formation: This intermediate collapses to form an aldehyde, which is immediately reduced.

  • Second Hydride Addition: A second equivalent of hydride attacks the transient aldehyde, yielding an alkoxide.[9]

  • Aqueous Workup: The final alcohol product is liberated upon careful quenching and hydrolysis of the aluminum alkoxide complex.

The chloro-substituent on the aromatic ring is generally stable under these conditions, as LAH does not typically reduce aryl halides.[2]

Comparative Data on Common Reducing Agents
Reducing AgentSelectivity for Carboxylic AcidReactivity with Other GroupsConditionsKey Considerations
LiAlH₄ (LAH) HighReduces esters, amides, nitriles, ketones, aldehydes.[2][4]Anhydrous ether (THF, Et₂O), 0°C to refluxHighly reactive with water and protic solvents; requires careful handling and quenching.[10][11][12]
BH₃·THF / BH₃·DMS ExcellentReduces aldehydes, ketones, alkenes. Generally spares esters and halides.[7][8]Anhydrous THF, 0°C to refluxReagent stability can be an issue (especially BH₃·THF).[13] Requires careful quenching.[14][15]
NaBH₄ NoneReduces aldehydes and ketones only. Does not react with carboxylic acids.[3][7]Protic or aprotic solventsInsufficiently reactive for this transformation.

For this protocol, LiAlH₄ is selected for its high reactivity and effectiveness in achieving complete conversion of the carboxylic acid.

Process Workflow and Visualization

The overall synthetic process is outlined below, from initial setup to final product analysis.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase cluster_analysis Analysis Phase A Inert Atmosphere Setup (N₂/Ar, Dry Glassware) B Prepare Starting Material Solution (2-Amino-4-chlorobenzoic acid in THF) C Prepare LAH Solution (LiAlH₄ in THF) D Cool SM Solution to 0 °C C->D E Slow Addition of LAH Solution D->E F Reaction at Reflux E->F Allow to warm, then heat G Monitor via TLC F->G H Reaction Quenching (Fieser Workup) G->H Upon completion I Filter Aluminum Salts H->I J Liquid-Liquid Extraction I->J K Dry & Concentrate Organic Layer J->K L Purify by Recrystallization or Column Chromatography K->L M Characterization (NMR, IR, MS) L->M N Determine Yield & Purity M->N

Caption: Experimental workflow for the synthesis of this compound.

Safety First: Protocol for Handling Lithium Aluminum Hydride

WARNING: Lithium aluminum hydride is a highly reactive substance that reacts violently with water, releasing flammable hydrogen gas, and can ignite in moist air or from friction.[10][12] All operations must be conducted by trained personnel in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves.[10][11]

  • Inert Atmosphere: Conduct all transfers and reactions under an inert atmosphere (e.g., dry nitrogen or argon) in a fume hood.[10]

  • Anhydrous Conditions: Use oven- or flame-dried glassware and anhydrous solvents. Never allow LAH to contact water or protic solvents (e.g., alcohols) during the reaction setup.[11][16]

  • Spill Management: In case of a spill, do NOT use water. Smother the spill with dry sand or a Class D fire extinguisher (e.g., Met-L-X).[10][12][16] Keep a container of dry sand readily accessible.

  • Quenching: The process of destroying excess LAH after the reaction is highly exothermic and releases hydrogen gas. Add quenching agents slowly and with adequate cooling.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Stoic. Ratio
2-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.585.00 g29.11.0
Lithium Aluminum Hydride (LAH)LiAlH₄37.953.32 g87.43.0
Tetrahydrofuran (THF)C₄H₈O72.11~200 mL-Solvent
Deionized WaterH₂O18.023.3 mL-Quench
15% Sodium Hydroxide (aq)NaOH40.003.3 mL-Quench
Deionized WaterH₂O18.029.9 mL-Quench
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

    • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation:

    • In a separate dry flask under an inert atmosphere, carefully add lithium aluminum hydride (3.32 g) to anhydrous THF (100 mL). Stir the suspension for 15-20 minutes.

    • In the main reaction flask, dissolve 2-amino-4-chlorobenzoic acid (5.00 g) in anhydrous THF (100 mL).

  • Reaction Execution:

    • Cool the solution of 2-amino-4-chlorobenzoic acid to 0 °C using an ice-water bath.

    • Slowly add the LAH suspension to the cooled solution via cannula or dropping funnel over a period of 30-45 minutes. Caution: Initial addition may cause vigorous gas evolution (H₂) and an exotherm. Maintain the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours, or until TLC analysis (e.g., 1:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

  • Reaction Quenching (Fieser Workup):

    • Cool the reaction flask back down to 0 °C in an ice-water bath.

    • EXTREME CAUTION: Quench the reaction by adding reagents dropwise in the following sequence, allowing the gas evolution to subside between each addition: i. 3.3 mL of deionized water. ii. 3.3 mL of 15% (w/v) aqueous sodium hydroxide. iii. 9.9 mL of deionized water.

    • After the final addition, remove the ice bath and stir the resulting slurry vigorously at room temperature for 1 hour. A granular white precipitate of aluminum salts should form, which is easily filterable.

  • Workup and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Combine the filtrate and washings in a separatory funnel. Wash the organic layer with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, typically an off-white or light tan solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or toluene).[17]

Characterization and Expected Results

  • Appearance: Off-white to light tan solid.[1]

  • Yield: Typical yields for this reduction range from 75-90%.

  • Purity: Purity should be assessed by HPLC or NMR spectroscopy.

  • ¹H NMR Spectroscopy: The spectrum should confirm the disappearance of the carboxylic acid proton (typically >10 ppm) and the appearance of a singlet corresponding to the benzylic methylene protons (-CH₂ OH) around δ 4.5-4.7 ppm and a broad singlet for the alcohol proton (-OH ). The aromatic and amine protons will also be present.

  • ¹³C NMR Spectroscopy: Expect a new signal for the benzylic carbon (-C H₂OH) around δ 60-65 ppm.

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band around 3300-3400 cm⁻¹ and the disappearance of the broad carboxylic acid O-H and C=O stretches.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 2-amino-4-chlorobenzoic acid. By employing lithium aluminum hydride under controlled, anhydrous conditions and adhering to strict safety protocols, researchers can achieve a high-yield, selective reduction. The emphasis on mechanistic understanding and procedural detail is intended to provide drug development professionals and synthetic chemists with a trustworthy guide for producing this valuable pharmaceutical intermediate.

References

Reduction of 2-amino-4-chlorobenzaldehyde to (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2-Amino-4-chlorophenyl)methanol via Aldehyde Reduction

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the chemical reduction of 2-amino-4-chlorobenzaldehyde to its corresponding primary alcohol, this compound. This transformation is a fundamental process in organic synthesis, yielding a valuable building block for the development of pharmaceuticals and other high-value chemical entities. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and safety.

Introduction and Strategic Importance

This compound is a key synthetic intermediate. The presence of three distinct functional groups—an amine, a chloro group, and a primary alcohol—on an aromatic scaffold makes it a versatile precursor for constructing complex molecular architectures. The selective reduction of the aldehyde group in 2-amino-4-chlorobenzaldehyde is a critical step that must be achieved without affecting the other functionalities.

This guide focuses on the use of sodium borohydride (NaBH₄) as the primary reducing agent. NaBH₄ is a mild, selective, and highly efficient reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] Its operational simplicity and high chemoselectivity make it a preferred choice over more powerful and less selective hydrides like lithium aluminum hydride (LiAlH₄) for substrates bearing sensitive functional groups.[4][5][6] Alternative methods, such as catalytic hydrogenation, will also be discussed as viable, albeit more instrument-intensive, options.[7][8]

Reaction Overview and Stoichiometry

The core transformation is the nucleophilic addition of a hydride to the carbonyl carbon of the aldehyde, converting it to a primary alcohol.

Overall Reaction: Self-generated image of the chemical reaction

Table 1: Properties of Key Compounds
Compound NameStructureMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Amino-4-chlorobenzaldehyde (Starting Material)C₇H₆ClNO155.5859236-37-2[9][10]
Sodium Borohydride (Reducing Agent)NaBH₄NaBH₄37.8316940-66-2
Methanol (Solvent)CH₃OHCH₄O32.0467-56-1
This compound (Product)C₇H₈ClNO157.6037585-16-3[11]

The Causality of Mechanism: Hydride Reduction

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[2][3]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride ions (H⁻). The highly polar carbonyl group (C=O) of the aldehyde features an electrophilic (electron-deficient) carbon atom. The hydride ion acts as a nucleophile, attacking this carbon and breaking the C=O π-bond. The electrons from the π-bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3][12]

  • Protonation: The negatively charged alkoxide intermediate is a base. In the second step, it is protonated by the protic solvent (in this case, methanol), yielding the final primary alcohol product.[3] This acid-base reaction regenerates the methoxide ion.

This selective mechanism allows for the reduction of the aldehyde in the presence of the amino group, which remains unaffected under these mild conditions.

Detailed Experimental Protocol: NaBH₄ Reduction

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat management.

Materials and Equipment
  • Chemicals: 2-amino-4-chlorobenzaldehyde, Sodium Borohydride (NaBH₄), Methanol (MeOH, anhydrous grade), Ethyl Acetate (EtOAc), Deionized Water, Saturated Sodium Chloride solution (Brine), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask (appropriate size), magnetic stirrer and stir bar, ice-water bath, separatory funnel, rotary evaporator, glassware for extraction and filtration, Thin Layer Chromatography (TLC) plates (silica gel), TLC chamber, UV lamp.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (32.1 mmol) of 2-amino-4-chlorobenzaldehyde in 100 mL of methanol.

    • Stir the solution until the aldehyde is completely dissolved. The solution will likely have a yellow to orange color.

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical for controlling the reaction's exothermicity.[13]

  • Reduction:

    • While maintaining the temperature at 0-5 °C, add 1.45 g (38.3 mmol, 1.2 equivalents) of sodium borohydride in small portions over 15-20 minutes.

    • Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and excessive hydrogen gas evolution, which can cause foaming and pressure buildup.

    • After the final addition, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

  • Reaction Monitoring (Self-Validating System):

    • Monitor the reaction progress using TLC. Prepare a TLC plate with a baseline. Spot the starting material (a small sample dissolved in EtOAc) and the reaction mixture.

    • Develop the plate in an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot (lower Rf value) corresponding to the product alcohol is dominant.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Slowly and carefully add 50 mL of deionized water dropwise to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.

    • After quenching, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction and Purification:

    • Transfer the remaining aqueous slurry to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).[13][14]

    • Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[15]

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a solid. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) or purified by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation dissolve Dissolve Aldehyde in Methanol cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nabh4 Add NaBH4 (Portion-wise) cool->add_nabh4 stir_cold Stir at 0-5 °C (1 hour) add_nabh4->stir_cold stir_rt Stir at RT (2-3 hours) stir_cold->stir_rt quench Quench with H₂O stir_rt->quench roto Remove Methanol (Rotovap) quench->roto extract Extract with EtOAc roto->extract dry Dry (Na₂SO₄) & Filter extract->dry concentrate Concentrate (Final Product) dry->concentrate

References

Application Notes and Protocols for the N-Protection of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the strategic N-protection of (2-Amino-4-chlorophenyl)methanol, a critical bifunctional building block in medicinal chemistry and organic synthesis. The presence of a nucleophilic primary aniline and a primary alcohol necessitates a robust and selective protection strategy to enable subsequent chemical transformations. This document offers a comprehensive overview of the most common and effective N-protection methodologies, focusing on the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups.

The protocols detailed herein are grounded in established chemical principles and adapted from methodologies applied to structurally analogous substrates. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the synthetic process.

Strategic Considerations for N-Protection

This compound possesses two primary reactive sites: the amino group (-NH₂) and the hydroxyl group (-CH₂OH). The amino group, being more nucleophilic than the hydroxyl group, can be selectively protected under carefully controlled conditions. The choice of the nitrogen protecting group is paramount and depends on the planned downstream synthetic steps, particularly the conditions required for its eventual removal. A successful protection strategy hinges on the orthogonality of the chosen protecting group, ensuring its stability during subsequent reactions and its selective cleavage without affecting other sensitive functionalities.

Key Attributes of Common N-Protecting Groups:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Characteristics
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl)[1]Stable to bases, nucleophiles, and hydrogenolysis.[2] Ideal for syntheses involving basic or reductive steps.
CarboxybenzylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd-C)[3]Stable to acidic and mildly basic conditions.[4] Useful when acid-labile groups must be preserved.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase-mediated (e.g., Piperidine)[5]Stable to acidic conditions and hydrogenolysis.[6] Commonly used in solid-phase peptide synthesis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the N-protection of this compound. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be observed at all times.

N-Boc Protection Protocol

The Boc group is one of the most common amine protecting groups due to its ease of installation and general stability.[7][8] The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, typically in the presence of a mild base.[1][2]

Reaction Workflow:

A This compound B Boc₂O, Base (e.g., TEA or NaOH) A->B 1. Reagents C Solvent (e.g., THF, Dioxane/Water) B->C 2. Conditions D Stir at Room Temperature C->D 3. Reaction E Aqueous Work-up & Extraction D->E 4. Quenching F Purification (Crystallization/Chromatography) E->F 5. Isolation G tert-Butyl (4-chloro-2-(hydroxymethyl)phenyl)carbamate F->G Final Product

Caption: Workflow for N-Boc protection.

Detailed Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water (1:1) or tetrahydrofuran (THF).

  • Base Addition: Add a base such as sodium hydroxide (1.1 eq.) or triethylamine (1.5 eq.). Stir the mixture until the base has fully dissolved.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield tert-butyl (4-chloro-2-(hydroxymethyl)phenyl)carbamate.

N-Cbz Protection Protocol

The Cbz group is a valuable protecting group, particularly when acidic conditions are required in subsequent steps, as it is readily cleaved by catalytic hydrogenolysis.[3][4]

Reaction Workflow:

A This compound B Benzyl Chloroformate (Cbz-Cl) A->B 1. Reagents C Base (e.g., Na₂CO₃ or NaHCO₃) B->C D Solvent (e.g., Dioxane/Water) C->D 2. Conditions E Stir at 0 °C to Room Temperature D->E 3. Reaction F Aqueous Work-up & Extraction E->F 4. Quenching G Purification F->G 5. Isolation H Benzyl (4-chloro-2-(hydroxymethyl)phenyl)carbamate G->H Final Product

Caption: Workflow for N-Cbz protection.

Detailed Procedure:

  • Dissolution: Suspend this compound (1.0 eq.) in a mixture of dioxane and water (1:1) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add sodium carbonate (2.2 eq.) and stir the suspension vigorously. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise to the cold, stirring suspension, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, benzyl (4-chloro-2-(hydroxymethyl)phenyl)carbamate, can be purified by column chromatography on silica gel.

N-Fmoc Protection Protocol

The Fmoc group is particularly useful in syntheses where a base-labile protecting group is required, offering orthogonality to acid-labile groups like Boc.[5][6]

Reaction Workflow:

A This compound B Fmoc-Cl or Fmoc-OSu A->B 1. Reagents C Base (e.g., NaHCO₃) B->C D Solvent (e.g., Acetone/Water) C->D 2. Conditions E Stir at Room Temperature D->E 3. Reaction F Aqueous Work-up E->F 4. Isolation G Purification F->G 5. Purification H (9H-fluoren-9-yl)methyl (4-chloro-2-(hydroxymethyl)phenyl)carbamate G->H Final Product

Caption: Workflow for N-Fmoc protection.

Detailed Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of acetone and water (1:1).

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir until it dissolves.

  • Reagent Addition: Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 eq.) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-6 hours at room temperature. Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product, (9H-fluoren-9-yl)methyl (4-chloro-2-(hydroxymethyl)phenyl)carbamate, can be purified by silica gel chromatography.

Conclusion

The selective N-protection of this compound is a fundamental step that unlocks its potential as a versatile synthetic intermediate. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, with careful consideration of the stability and deprotection conditions for each group. The protocols provided in this guide offer robust and reproducible methods for achieving high-yielding N-protection, thereby facilitating the efficient synthesis of complex target molecules in drug discovery and development.

References

Application Notes & Protocols: Strategic Use of (2-Amino-4-chlorophenyl)methanol in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Challenging Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] It is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

(2-Amino-4-chlorophenyl)methanol represents a particularly valuable, yet challenging, building block. Its structure contains three key features relevant to cross-coupling strategies:

  • An aryl chloride , which is an economically attractive but less reactive electrophile compared to its bromide or iodide counterparts.[4]

  • A primary amino group , a Lewis basic site that can coordinate to and inhibit or poison the palladium catalyst.[5]

  • A benzylic alcohol , which can also interact with the catalytic system, though it is generally less problematic than the amine.

This guide provides a comprehensive framework for successfully employing this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances, provide a robust and validated protocol, and offer a logical troubleshooting guide to overcome the inherent challenges of this substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for rational optimization and troubleshooting. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

The base is not a passive spectator; it plays a crucial role, primarily in the transmetalation step.[8][9] It activates the organoboron species by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic moiety to the palladium center.[10][11][12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(Cl)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-Cl (this compound) aryl_halide->pd2_ox boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans Activates Boronic Acid

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Key Experimental Considerations for this compound

Successfully coupling this substrate requires a carefully selected set of conditions designed to overcome its inherent challenges.

Catalyst and Ligand Selection

The slow oxidative addition of palladium into the C-Cl bond is often the rate-determining step.[1] To facilitate this, highly active catalyst systems are required.

  • Ligands : Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[13][14] These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition, and their steric bulk facilitates the final reductive elimination step.[8]

  • Palladium Precursors : While Pd(PPh₃)₄ can be used, modern pre-catalysts such as Pd₂(dba)₃ (in combination with a ligand) or integrated palladacycle pre-catalysts (e.g., SPhos Pd G3/G4) offer greater air stability, activity, and reproducibility.[5][15]

Choice of Base and Solvent

The choice of base is critical and must be strong enough to promote boronate formation without causing unwanted side reactions.

  • Bases : Inorganic bases are most common.[9] For challenging substrates, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like potassium carbonate (K₂CO₃). They exhibit good solubility in mixed aqueous/organic solvent systems and are effective for activating the boronic acid.[5][9]

  • Solvents : Anhydrous polar aprotic solvents are preferred. Combinations like 1,4-dioxane/water, THF/water, or toluene/water are frequently used.[6][15] A small amount of water is often beneficial as it helps to solubilize the inorganic base and can facilitate the transmetalation step.

Managing Catalyst Inhibition

The primary amino group on the substrate is a potent source of catalyst inhibition. The lone pair on the nitrogen can coordinate strongly to the palladium center, sequestering it from the catalytic cycle.[5][13]

  • Ligand Choice : The use of bulky ligands, as mentioned above, can create a sterically hindered environment around the palladium atom, disfavoring coordination of the substrate's amino group.

  • Protecting Groups : In cases of persistent failure, protecting the amine (e.g., as a Boc or Cbz carbamate) can be an effective, albeit less atom-economical, strategy. These groups are stable under typical Suzuki conditions and can be removed post-coupling.[13]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
This compound>98%Standard SupplierStarting material (1.0 equiv)
Arylboronic Acid>97%Standard SupplierCoupling partner (1.2–1.5 equiv)
Pd₂(dba)₃Catalyst GradeStrem, Sigma-AldrichPalladium precursor (1-2 mol%)
SPhosLigand GradeStrem, Sigma-AldrichBuchwald ligand (2-4 mol%)
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Standard SupplierBase (2.0–3.0 equiv)
1,4-DioxaneAnhydrous, DriSolvStandard SupplierReaction solvent
Deionized WaterHPLC GradeIn-houseCo-solvent
Argon or Nitrogen GasHigh PurityGas SupplierFor creating an inert atmosphere
Ethyl Acetate, Hexanes, Brine, MgSO₄Reagent GradeStandard SupplierFor workup and purification
Step-by-Step Methodology
  • Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition : In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add them to the reaction flask.

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with inert gas (argon or nitrogen) three times. This process is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling byproducts.[13][16]

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be around 0.1–0.2 M. The mixture should be sparged with the inert gas for an additional 10-15 minutes.

  • Reaction Execution : Heat the reaction mixture to 80–100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[17]

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.[17]

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory q1 Low or No Conversion? start->q1 q2 Significant Byproducts? start->q2 sol1a Increase Catalyst/Ligand Loading (e.g., to 3-5 mol% Pd) q1->sol1a Yes q2_type Identify Byproduct q2->q2_type Yes sol1b Switch to a More Active Ligand (e.g., SPhos -> XPhos, or NHC) sol1a->sol1b sol1c Increase Temperature (e.g., 100 °C -> 120 °C, if solvent allows) sol1b->sol1c sol1d Verify Base Activity (Use freshly opened, anhydrous base) sol1c->sol1d homocoupling Boronic Acid Homocoupling (Ar'-Ar') q2_type->homocoupling Symmetrical Biaryl dehalogenation Dehalogenation of Starting Material (Ar-H) q2_type->dehalogenation Loss of Chlorine sol2a Improve Degassing Protocol (Ensure O₂ is rigorously excluded) homocoupling->sol2a sol2c Use a Non-protic Solvent System (If possible with chosen base) dehalogenation->sol2c sol2b Use a Pd(0) Precatalyst Directly (e.g., Pd₂(dba)₃ instead of Pd(OAc)₂) sol2a->sol2b sol2d Check for Hydride Sources (e.g., some amine impurities or alcohols) sol2c->sol2d

Figure 2: A Logical Workflow for Troubleshooting the Suzuki Coupling.
Problem Potential Cause Recommended Solution Reference
No conversion of starting material Inactive catalyst system for aryl chloride.Use a more electron-rich, bulky ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand system. Increase reaction temperature.[5][14]
Catalyst poisoning by the amino group.Increase catalyst/ligand loading. Use bulkier ligands to sterically shield the palladium center. As a last resort, protect the amine group.[13]
Low Yield Incomplete reaction or difficult purification.Increase reaction time. Optimize purification chromatography conditions (try different solvent systems).[17]
Protodeboronation of boronic acid.Use a slight excess of boronic acid (1.5 equiv). Minimize water content if possible and ensure the base is sufficiently strong.[5]
Homocoupling of boronic acid Presence of oxygen oxidizing the Pd(0) catalyst.Ensure the reaction vessel and solvents are rigorously degassed. Maintain a positive pressure of inert gas throughout the reaction.[13][16]
Dehalogenation Reductive elimination of an Ar-Pd-H species.Ensure solvents are pure. Some bases or additives can act as hydride sources. Use a different base or solvent system.[5]

Conclusion

While this compound presents specific hurdles for the Suzuki-Miyaura cross-coupling, these challenges are readily overcome through the rational selection of a modern, highly active catalyst system, an appropriate base, and meticulous execution under inert conditions. By understanding the underlying mechanism and anticipating potential failure modes, researchers can effectively utilize this valuable building block to access complex molecular architectures for drug discovery and materials science. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for achieving consistent and high-yielding results.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Amino-4-chlorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of Key Pharmaceutical Intermediates

The Buchwald-Hartwig amination reaction stands as a pillar of modern organic synthesis, offering a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are crucial structural motifs in a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad substrate scope and tolerance for various functional groups have established it as an essential tool in both academic research and industrial drug development.[1]

This document provides in-depth application notes and detailed protocols specifically tailored for the Buchwald-Hartwig amination of (2-Amino-4-chlorophenyl)methanol derivatives. These substrates are of significant interest in medicinal chemistry, serving as versatile building blocks for a variety of therapeutic agents, including potent and selective Hsp90 inhibitors and Mer/c-Met dual inhibitors.[4][5] The presence of a primary amino group, a hydroxyl group, and a moderately reactive aryl chloride on the same scaffold presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and selectivity. This guide will address these challenges, offering field-proven insights and robust protocols to enable the successful synthesis of a diverse range of N-aryl derivatives of this compound.

The Mechanistic Heart of the Reaction: A Step-by-Step Look at the Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that hinges on the interplay of a palladium catalyst, a phosphine ligand, a base, an aryl halide, and an amine.[6][7] The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-chlorine bond of the this compound derivative to form a Pd(II) intermediate.[8][9] For aryl chlorides, this step is often rate-limiting due to the strength of the C-Cl bond, necessitating the use of electron-rich and bulky ligands to facilitate the reaction.[10]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to generate a palladium-amido complex. The choice of base is critical to avoid side reactions with other functional groups on the substrate.[8]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, allowing the catalytic cycle to continue.[6][9]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(L2)-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Pd_Amine_Complex [Ar-Pd(II)(L2)(HNR'R'')]+Cl- Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)(L2)(NR'R'') Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for this compound Derivatives

The unique structure of this compound necessitates a strategic approach to the Buchwald-Hartwig amination to mitigate potential side reactions and ensure the desired outcome.

  • Chemoselectivity: The primary challenge lies in achieving selective N-arylation over O-arylation of the benzylic alcohol. While C-O bond formation is also possible under Buchwald-Hartwig conditions, it typically requires different catalyst systems or harsher conditions than C-N bond formation.[6] The inherent higher nucleophilicity of the amine compared to the alcohol generally favors the desired C-N coupling.

  • Protecting Group Strategy: The presence of a primary amine raises the possibility of double arylation or self-coupling. To ensure mono-arylation, protection of the primary amine is often a prudent strategy. A readily cleavable protecting group such as Boc (tert-butyloxycarbonyl) is recommended. The protocol provided below will assume a Boc-protected starting material.

  • Catalyst and Ligand Selection: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.[10] Therefore, the choice of a highly active catalyst system is paramount. Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, such as XPhos, SPhos, or RuPhos, are particularly effective for the amination of aryl chlorides.[11] The use of palladium precatalysts, such as G4 or G6 precatalysts, can also enhance reaction efficiency and reproducibility.[8][12]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and coupling partners.

Protocol 1: Boc-Protection of this compound

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Mol This compound Mixing Combine reactants at 0 °C Start_Mol->Mixing Boc_Anhydride Boc Anhydride (1.1 equiv) Boc_Anhydride->Mixing Base Base (e.g., TEA, 1.5 equiv) Base->Mixing Solvent Solvent (e.g., THF, DCM) Solvent->Mixing Stirring Stir at room temperature for 2-4 h Mixing->Stirring Quench Quench with water Stirring->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Product Purify->Product tert-butyl (5-chloro-2-(hydroxymethyl)phenyl)carbamate

Caption: Workflow for Boc-protection.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous THF or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA to the solution.

  • Slowly add a solution of Boc₂O in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (5-chloro-2-(hydroxymethyl)phenyl)carbamate.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

Materials:

  • tert-butyl (5-chloro-2-(hydroxymethyl)phenyl)carbamate (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G4, 2 mol%)

  • XPhos ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, XPhos ligand, and sodium tert-butoxide to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Add the tert-butyl (5-chloro-2-(hydroxymethyl)phenyl)carbamate and the primary amine.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc-Deprotection

Materials:

  • Boc-protected arylated product from Protocol 2

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected product in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final deprotected product.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key reaction parameters and their expected influence on the Buchwald-Hartwig amination of this compound derivatives. This data is compiled from general principles of the reaction and should serve as a guide for optimization.[1][8]

ParameterVariationExpected OutcomeRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Good to excellent yieldsCommon and effective palladium sources.[1]
Palladium Precatalysts (e.g., G4, G6)Higher yields, faster reactions, better reproducibilityAir- and moisture-stable, facilitate easier catalyst activation.[12]
Ligand Bulky Biarylphosphines (XPhos, RuPhos, SPhos)High efficiency for aryl chloridesElectron-rich and sterically hindered ligands promote oxidative addition and reductive elimination.[6][11]
Bidentate Ligands (BINAP, DPPF)May be less effective for aryl chloridesGenerally better suited for aryl bromides and iodides.[6]
Base NaOtBu, LHMDSHigh reaction ratesStrong bases that are effective but can be incompatible with sensitive functional groups.[8]
K₃PO₄, Cs₂CO₃Milder conditions, better functional group toleranceWeaker bases that can be advantageous for substrates with base-sensitive moieties.[8]
Solvent Toluene, Dioxane, THFGood to excellent yieldsCommonly used and effective solvents for this reaction.[8][13]
Chlorinated solvents, AcetonitrileReaction inhibitionCan coordinate to palladium and inhibit catalysis.[8]
Temperature 80-120 °COptimal for aryl chloridesHigher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.
Room TemperatureLow to no conversionGenerally insufficient for the amination of unactivated aryl chlorides.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand for aryl chloride- Insufficient temperature- Poor quality of reagents or solvent- Use a fresh batch of catalyst and ligand.- Switch to a more active ligand for aryl chlorides (e.g., XPhos, RuPhos).- Increase the reaction temperature.- Ensure all reagents are pure and solvents are anhydrous and degassed.
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water- β-hydride elimination from the amine- Use rigorously dried solvents and reagents.- Choose a different ligand or reaction conditions to disfavor this pathway.
O-Arylation - Reaction conditions favoring C-O coupling- Use milder conditions (lower temperature, weaker base).- Consider protecting the hydroxyl group if O-arylation persists.
Double Arylation of Primary Amine - Use of unprotected primary amine- Protect the primary amine with a suitable protecting group (e.g., Boc) prior to the coupling reaction.
Inconsistent Results - Catalyst deactivation by oxygen- Impurities in starting materials- Maintain a strict inert atmosphere throughout the reaction setup and duration.- Purify starting materials before use.

References

Scale-up synthesis of (2-Amino-4-chlorophenyl)methanol for pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pilot Plant Scale-Up Synthesis of (2-Amino-4-chlorophenyl)methanol

Abstract

This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, a critical starting material and key intermediate in the development of various active pharmaceutical ingredients (APIs).[1] The described process is designed for a pilot plant setting (50-100L reactor scale) and focuses on a robust and scalable synthetic route: the selective reduction of 2-Amino-4-chlorobenzoic acid using a borane-tetrahydrofuran (BH3·THF) complex. This guide emphasizes process safety, in-process controls (IPCs), and analytical validation to ensure a high-yield, high-purity, and reproducible manufacturing process suitable for drug development professionals.

Introduction and Strategic Rationale

This compound is a versatile chemical building block whose structural motifs are found in a range of pharmacologically active molecules.[1] The transition from laboratory-scale synthesis to pilot plant production is a critical juncture in the drug development lifecycle, demanding a shift in focus from discovery to process robustness, safety, and scalability.

Choice of Synthetic Route: Borane-Mediated Reduction

The most direct and industrially viable route to this compound is the reduction of the carboxylic acid group of 2-Amino-4-chlorobenzoic acid. While many reducing agents exist, their suitability for scale-up varies significantly:

  • Lithium Aluminum Hydride (LiAlH₄): Extremely powerful and effective, but its violent reactivity with water and protic solvents presents significant safety hazards, making it unsuitable for large-scale operations without specialized equipment and handling protocols.

  • Sodium Borohydride (NaBH₄): A milder and safer reagent, but it is generally ineffective at reducing carboxylic acids under standard conditions.[2][3] While co-reagents can activate NaBH₄, this adds complexity to the process.

This protocol selects the Borane-Tetrahydrofuran (BH3·THF) complex as the reagent of choice. This decision is underpinned by several key advantages:

  • High Selectivity: BH3·THF selectively reduces carboxylic acids to alcohols while being unreactive towards the aromatic chloro and amino functional groups present in the starting material.

  • Favorable Safety Profile: While reactive, BH3·THF is significantly safer and easier to handle on a large scale compared to LiAlH₄. It is commercially available as a stabilized solution in THF.

  • Scalability and Process Control: The reaction is highly scalable, and its kinetics are well-understood, allowing for excellent process control through the controlled addition of the reagent.

The overall transformation is illustrated below:

Figure 1: Synthetic scheme for the reduction of 2-Amino-4-chlorobenzoic acid to this compound using Borane-THF.

Hazard Analysis and Process Safety

A thorough understanding and mitigation of chemical hazards are paramount in a pilot plant environment. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) by trained personnel.

Chemical Key Hazards Required Personal Protective Equipment (PPE)
2-Amino-4-chlorobenzoic acid Irritant to skin, eyes, and respiratory tract.Safety glasses, lab coat, nitrile gloves.
Borane-THF Complex (BH₃·THF) Flammable liquid. Reacts with water and protic solvents to release flammable hydrogen gas. Corrosive.Flame-retardant lab coat, chemical splash goggles, face shield, neoprene or butyl rubber gloves.
Tetrahydrofuran (THF) Highly flammable liquid and vapor.[4] Can form explosive peroxides upon exposure to air and light.[5] Causes serious eye irritation and may cause respiratory irritation.[6]Flame-retardant lab coat, chemical splash goggles, nitrile gloves. Store in sealed containers away from light.[7]
Methanol (MeOH) Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).Flame-retardant lab coat, chemical splash goggles, nitrile gloves.
Hydrochloric Acid (HCl, 3M) Causes severe skin burns and eye damage. May cause respiratory irritation.Acid-resistant apron, chemical splash goggles, face shield, nitrile gloves.
Sodium Hydroxide (NaOH, 3M) Causes severe skin burns and eye damage.[8]Acid-resistant apron, chemical splash goggles, face shield, nitrile gloves.
Sodium Borohydride (NaBH₄) In contact with water, releases flammable gases.[9][10] Toxic if swallowed and causes severe skin burns and eye damage.[11][12]Flame-retardant lab coat, chemical splash goggles, face shield, nitrile gloves.

Table 1: Hazard analysis and required PPE for key chemicals.

Pilot Plant Synthesis Protocol (5.0 kg Scale)

This protocol is designed for a standard 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

Reagents and Materials
Reagent CAS No. M. Wt. Quantity Moles
2-Amino-4-chlorobenzoic acid635-21-2171.575.00 kg29.14 mol
Borane-THF complex (1M solution)14044-65-685.9444.0 L44.0 mol
Tetrahydrofuran (THF), anhydrous109-99-972.1140.0 L-
Methanol (MeOH)67-56-132.0415.0 L-
Hydrochloric Acid (3M aq.)7647-01-036.46~10.0 L-
Sodium Hydroxide (3M aq.)1310-73-240.00~15.0 L-
Ethyl Acetate (EtOAc)141-78-688.1150.0 L-
Brine (Saturated NaCl aq.)7647-14-558.4410.0 L-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.042.0 kg-

Table 2: Bill of materials for the pilot-scale synthesis.

Detailed Step-by-Step Procedure

Step 1: Reactor Preparation and Charging

  • Ensure the 100 L reactor is clean, dry, and has been leak-tested.

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the entire process.

  • Charge 2-Amino-4-chlorobenzoic acid (5.00 kg) into the reactor.

  • Charge anhydrous Tetrahydrofuran (40.0 L) into the reactor.

  • Stir the mixture at 100-150 RPM to form a slurry.

Step 2: Reductive Addition of BH₃·THF

  • Cool the reactor contents to 0-5 °C using a chiller.

  • Charge the Borane-THF complex (1M solution, 44.0 L) into the pressure-equalizing dropping funnel.

  • Add the BH₃·THF solution dropwise to the stirred slurry over 3-4 hours. This addition is exothermic. Meticulously monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

Step 3: Reaction Monitoring (In-Process Control)

  • After 12 hours, carefully take a small aliquot from the reaction mixture.

  • Quench the aliquot with a few drops of methanol.

  • Analyze the sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.[13]

    • TLC System: Silica gel, 50% Ethyl Acetate in Hexane.

    • HPLC System: C18 column, Acetonitrile/Water mobile phase.[14][15]

  • If the reaction is incomplete, continue stirring and re-analyze every 2 hours.

Step 4: Quenching and Solvent Removal

  • Once the reaction is complete, cool the reactor contents back to 0-5 °C.

  • CAUTION: Hydrogen gas evolution. Ensure adequate ventilation and that the reactor exhaust is directed to a scrubber.

  • Slowly and carefully add Methanol (15.0 L) dropwise to the reaction mixture to quench the excess borane complex. Maintain the temperature below 20 °C during this addition.

  • Once the initial vigorous gas evolution subsides, stir the mixture for 1 hour at room temperature.

  • Concentrate the mixture under reduced pressure (vacuum distillation) to remove the bulk of the THF and Methanol, leaving a thick oil/slurry.

Step 5: Aqueous Work-up and Extraction

  • Add 3M Hydrochloric Acid (~10.0 L) to the residue until the pH is ~1-2. This step protonates the amino group and hydrolyzes borate esters. Stir for 30 minutes.

  • Add Ethyl Acetate (25.0 L) and stir for 15 minutes. Stop stirring, allow the layers to separate, and drain the lower aqueous layer.

  • To the remaining organic layer, add 3M Sodium Hydroxide (~15.0 L) slowly until the pH is ~10-11. This deprotonates the ammonium salt and dissolves boron byproducts.

  • Separate the organic (product) layer.

  • Extract the aqueous layer with a second portion of Ethyl Acetate (25.0 L).

  • Combine the two organic layers.

  • Wash the combined organic layers with Brine (10.0 L).

Step 6: Product Isolation and Drying

  • Dry the combined organic layer over anhydrous Sodium Sulfate (2.0 kg). Stir for 1 hour, then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound as a solid.

  • Recrystallize the crude solid from a suitable solvent system (e.g., Toluene or an Ethyl Acetate/Hexane mixture) to achieve high purity.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Flow and Visualization

The following diagram outlines the logical flow of the pilot plant synthesis process.

Scale_Up_Synthesis cluster_prep Step 1: Reactor Preparation cluster_reaction Step 2: Reduction cluster_workup Step 3-5: Quench & Work-up cluster_isolation Step 6: Product Isolation Prep Inert 100L Reactor (Nitrogen Purge) Charge_SM Charge 2-Amino-4-chlorobenzoic Acid and Anhydrous THF Prep->Charge_SM Cool Cool to 0-5 °C Charge_SM->Cool Add_BH3 Controlled Addition of BH3-THF (Keep T < 10 °C) Cool->Add_BH3 Stir Stir 12-16h at RT Add_BH3->Stir IPC IPC Check (TLC/HPLC) for Completion Stir->IPC Quench Cool to 0-5 °C Quench with Methanol IPC->Quench Solvent_Removal Vacuum Distillation of Solvents Quench->Solvent_Removal Acid_Wash Acidify with 3M HCl Solvent_Removal->Acid_Wash Base_Wash Basify with 3M NaOH Acid_Wash->Base_Wash Extract Extract with Ethyl Acetate Base_Wash->Extract Dry_Org Dry Organic Layer (Na2SO4) Extract->Dry_Org Concentrate Concentrate to Crude Solid Dry_Org->Concentrate Recrystallize Recrystallize from EtOAc/Hexane Concentrate->Recrystallize Filter_Dry Filter and Vacuum Dry Final Product Recrystallize->Filter_Dry

Caption: Workflow for the pilot synthesis of this compound.

Analytical Controls and Specifications

Rigorous analytical testing is essential to ensure the quality and consistency of the final product.

Test Method Specification
In-Process Control TLC / HPLCStarting Material < 1.0%
Appearance VisualOff-white to light yellow solid[1]
Identity ¹H NMR, ¹³C NMR, IRConforms to the structure of this compound
Purity (Assay) HPLC (UV, 220 nm)[14]≥ 98.5%
Melting Point Melting Point Apparatus88-92 °C
Residual Solvents GC-HSTHF ≤ 720 ppm, Methanol ≤ 3000 ppm, Ethyl Acetate ≤ 5000 ppm (ICH Q3C Limits)

Table 3: In-process control and final product specifications.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Incomplete Reaction Insufficient BH₃·THF; low reaction temperature; poor quality of BH₃·THF solution.Add an additional 0.1-0.2 equivalents of BH₃·THF and stir for another 4-6 hours. Ensure the temperature is maintained at 20-25 °C after the initial addition.
Formation of Emulsion during Work-up Agitation speed is too high; insufficient phase separation time.Reduce stirrer speed. Add brine to help break the emulsion. Allow for longer separation times.
Low Isolated Yield Inefficient extraction; product loss during recrystallization.Perform a third extraction of the aqueous layer. Optimize the recrystallization solvent volume and cooling rate.
Product Fails Purity Specification Incomplete reaction; inefficient work-up to remove boron byproducts; poor recrystallization.Re-process through the aqueous work-up steps. Perform a second recrystallization.

Conclusion

This application note details a robust, safe, and scalable pilot plant process for the synthesis of this compound. By employing a selective borane reduction strategy and implementing rigorous process and analytical controls, this protocol provides a reliable pathway for producing multi-kilogram quantities of this key pharmaceutical intermediate with high purity and yield. The emphasis on hazard mitigation and process understanding ensures that the methodology is suitable for transfer to cGMP manufacturing environments.

References

Purification of Crude (2-Amino-4-chlorophenyl)methanol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(2-Amino-4-chlorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase column chromatography. The methodology emphasizes a systematic approach, from initial Thin-Layer Chromatography (TLC) for solvent system optimization to final isolation of the purified product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.

Introduction and Scientific Rationale

The purification of synthetic intermediates is a critical control point in drug development. Crude this compound, often synthesized via the reduction of the corresponding aldehyde or benzoic acid derivative, typically contains unreacted starting materials, catalysts, and various side-products. Column chromatography is a highly effective technique for isolating the target compound from these impurities based on differential adsorption to a stationary phase.[1]

The choice of silica gel as the stationary phase is based on its proven efficacy for separating moderately polar compounds.[1] this compound possesses both a basic amino group (-NH₂) and a polar alcohol group (-OH), which dictates its interaction with the slightly acidic silica surface. A key challenge in purifying amines on silica is the potential for strong, sometimes irreversible, adsorption or "streaking" on the TLC plate and column. This protocol addresses this issue by incorporating a basic modifier into the mobile phase to ensure efficient elution and high recovery.[2][3]

Compound Properties and Safety Precautions

A thorough understanding of the physicochemical properties and hazards of the target compound is essential for safe handling and successful purification.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₇H₈ClNOPubChem[4]
Molecular Weight 157.60 g/mol PubChem[4]
Appearance Light-yellow to yellow powder or crystalsSigma-Aldrich[5]
CAS Number 37585-16-3PubChem[4]

Safety Information:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

  • Hazards: Causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][6]

  • Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[7]

Always consult the full Safety Data Sheet (SDS) before beginning any experimental work.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the purification protocol.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Column Chromatography cluster_post Phase 3: Analysis & Isolation TLC_Analysis TLC Analysis of Crude (Determine Optimal Solvent System) Solvent_Prep Prepare Elution Solvents (e.g., Hexane:EtOAc + 0.5% TEA) TLC_Analysis->Solvent_Prep Informs Column_Packing Prepare Silica Gel Slurry & Pack Column Solvent_Prep->Column_Packing Sample_Loading Dry Load Crude Sample onto Column Column_Packing->Sample_Loading Elution Elute with Solvent Gradient (Increasing Polarity) Sample_Loading->Elution Fraction_Collection Collect Fractions in Test Tubes Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Identifies Solvent_Removal Remove Solvent via Rotary Evaporation Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for purification of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, test tubes

  • Rotary evaporator

Step 1: TLC Optimization of the Mobile Phase

The objective is to find a solvent system where the desired product has an Rƒ value of approximately 0.25-0.35 . This provides the best separation on the column.[1]

  • Prepare Stock Solution: Dissolve a small amount of the crude material in ethyl acetate or dichloromethane.

  • Spot TLC Plates: Use a capillary tube to spot the solution onto the baseline of several TLC plates.

  • Develop Plates: Prepare developing chambers with different solvent systems. Due to the presence of the amine group, add 0.5% triethylamine (TEA) to each system to prevent streaking.[2]

  • Test Solvent Systems:

    • System A: 20% Ethyl Acetate in Hexane (+ 0.5% TEA)

    • System B: 30% Ethyl Acetate in Hexane (+ 0.5% TEA)

    • System C: 40% Ethyl Acetate in Hexane (+ 0.5% TEA)

    • System D (for more polar impurities): 5% Methanol in Dichloromethane (+ 0.5% TEA)[8]

  • Visualize: After development, visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

  • Select System: Choose the system that gives the best separation between the product spot (target Rƒ ≈ 0.3) and major impurities. For this compound, a system of 30-40% ethyl acetate in hexane is often a good starting point.[8][9]

Solvent System (v/v)Target RƒObservation
20% EtOAc / Hexane + 0.5% TEA~0.15Compound moves slowly; good for eluting non-polar impurities.
35% EtOAc / Hexane + 0.5% TEA ~0.30 Optimal separation of product from most impurities.
50% EtOAc / Hexane + 0.5% TEA~0.50Compound moves too fast; poor separation from polar impurities.
5% MeOH / DCM + 0.5% TEA>0.60Highly polar system; useful for flushing the column if needed.
Step 2: Column Preparation (Slurry Packing)

This protocol assumes a purification of ~1 gram of crude material. The column size and silica amount should be scaled accordingly. A silica-to-crude ratio of 30:1 to 50:1 (w/w) is recommended for good separation.[1]

  • Select Column: Choose a glass column of appropriate size (e.g., 2-3 cm diameter).

  • Plug Column: Place a small plug of cotton or glass wool at the bottom of the column outlet. Add a ~0.5 cm layer of sand on top.

  • Prepare Slurry: In a beaker, measure ~40 g of silica gel. Add ~150 mL of the initial, least polar eluting solvent (e.g., 10% EtOAc/Hexane). Mix thoroughly to form a uniform slurry.

  • Pack Column: Clamp the column vertically. Pour the slurry into the column in one continuous motion. Use a funnel to aid the process. Tap the side of the column gently to help the silica pack evenly and dislodge air bubbles.

  • Equilibrate: Open the stopcock and drain the excess solvent until the level is just above the top layer of sand. Never let the silica bed run dry. Add a final ~0.5 cm layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[10]

Step 3: Sample Loading (Dry Loading)

Dry loading is superior to wet loading for achieving a narrow band and better separation.

  • Dissolve Crude: Dissolve ~1 g of the crude this compound in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate (~5-10 mL).

  • Adsorb onto Silica: Add 2-3 g of silica gel to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add this powder as a uniform layer on top of the sand at the head of the prepared column.

Step 4: Elution (Gradient Elution)
  • Initial Elution: Begin eluting with a non-polar solvent system (e.g., 10% EtOAc/Hexane + 0.5% TEA) to remove highly non-polar impurities. Collect fractions of ~15-20 mL each.

  • Increase Polarity: Gradually increase the polarity of the mobile phase according to the TLC analysis. A typical gradient might be:

    • Column Volumes 1-3: 10% EtOAc/Hexane

    • Column Volumes 4-10: 35% EtOAc/Hexane (the optimal system for the product)

    • Column Volumes 11+: 50% EtOAc/Hexane (to elute more polar impurities)

  • Maintain Flow: Maintain a steady flow rate (drip rate of ~1-2 drops per second).

Step 5: Fraction Analysis and Product Isolation
  • Monitor Fractions: Spot every second or third fraction on a TLC plate. Develop the plate using the optimal solvent system (35% EtOAc/Hexane).

  • Identify Pure Fractions: Under UV light, identify all fractions that contain only the spot corresponding to the pure product.

  • Pool and Concentrate: Combine the identified pure fractions into a clean, pre-weighed round-bottom flask.

  • Isolate Product: Remove the solvent using a rotary evaporator. The resulting solid or oil is the purified this compound.

  • Dry and Weigh: Dry the product under high vacuum to remove residual solvent, then weigh it to determine the final yield. Confirm purity by melting point, NMR, or HPLC analysis.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect solvent system; column overloaded.Re-optimize the solvent system with TLC. Use a higher ratio of silica to crude material (e.g., 50:1).
Compound Streaking Silica is too acidic for the amine.Ensure triethylamine (0.5-1%) is added to the eluent. Alternatively, use neutral alumina as the stationary phase.
Cracked Silica Bed Column was allowed to run dry; packing was not uniform.The run is likely compromised. Repack the column carefully, ensuring the silica bed is always submerged in solvent.
Compound Won't Elute Solvent system is not polar enough.Gradually increase the eluent polarity. A small percentage of methanol (1-5%) in DCM can be used to flush highly polar compounds.[2]

References

Derivatization of (2-Amino-4-chlorophenyl)methanol for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von (2-Amino-4-chlorphenyl)methanol für die GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung der Anwendung

Dieser Leitfaden beschreibt eine detaillierte und validierte Methode zur Derivatisierung von (2-Amino-4-chlorphenyl)methanol für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die polare Natur von (2-Amino-4-chlorphenyl)methanol, die auf das Vorhandensein von primären Amino- (-NH₂) und Hydroxyl- (-OH) Funktionsgruppen zurückzuführen ist, macht eine direkte GC-Analyse unpraktikabel. Diese polaren Gruppen führen zu starken intermolekularen Wasserstoffbrückenbindungen, was zu einer geringen Flüchtigkeit, schlechter Peakform (Tailing) und potenziellem thermischem Abbau im heißen GC-Injektor führt.[1][2]

Die hier beschriebene Methode überwindet diese Herausforderungen durch eine Silylierungsreaktion, bei der die aktiven Wasserstoffatome beider funktioneller Gruppen durch eine nicht-polare Silylgruppe ersetzt werden.[1][3][4] Wir konzentrieren uns auf die Verwendung von N-tert-Butyldimethylsilyl-N-methyltrifluoracetamid (MTBSTFA) als Derivatisierungsreagenz. Die Wahl von MTBSTFA ist strategisch, da es tert-Butyldimethylsilyl (TBDMS)-Derivate bildet, die etwa 10.000-mal stabiler gegenüber Hydrolyse sind als herkömmliche Trimethylsilyl (TMS)-Derivate.[5] Diese überlegene Stabilität gewährleistet eine höhere Robustheit und Reproduzierbarkeit der Methode, was für validierte Assays in der pharmazeutischen Entwicklung von entscheidender Bedeutung ist.

Wissenschaftliche Grundlagen und strategische Auswahl

Die Notwendigkeit der Derivatisierung

Die Gaschromatographie ist eine leistungsstarke Technik, die eine außergewöhnliche Trennung komplexer Mischungen ermöglicht, vorausgesetzt, die Analyten sind flüchtig und thermisch stabil.[3] Verbindungen mit polaren funktionellen Gruppen, die aktive Wasserstoffatome enthalten (z. B. -OH, -NH₂, -COOH, -SH), weisen eine geringe Flüchtigkeit auf und neigen zur Adsorption an aktiven Stellen im GC-System (z. B. Injektor-Liner, Säulenkopf), was zu asymmetrischen Peaks und ungenauen Quantifizierungen führt.[1][6]

Die Derivatisierung wandelt diese polaren Gruppen chemisch in stabilere, weniger polare und flüchtigere Analoga um und verbessert so deren chromatographisches Verhalten erheblich.[2][7]

Auswahl des Derivatisierungsreagenzes: MTBSTFA

Für die Analyse von (2-Amino-4-chlorphenyl)methanol, das sowohl eine Hydroxyl- als auch eine Aminogruppe enthält, ist die Silylierung die Methode der Wahl.[1][4] Während mehrere Silylierungsreagenzien wie BSTFA und MSTFA wirksam sind, bietet MTBSTFA entscheidende Vorteile:

  • Überlegene Stabilität: Die durch MTBSTFA gebildeten TBDMS-Ether und -Amine sind außergewöhnlich widerstandsfähig gegenüber Feuchtigkeit.[5] Dies minimiert den Abbau der Derivate während der Probenvorbereitung und der Wartezeit im Autosampler, was zu zuverlässigeren Ergebnissen führt.

  • Vollständige Reaktion: MTBSTFA ist ein starkes Silylierungsreagenz, das sowohl Hydroxyl- als auch primäre Amingruppen effizient derivatisiert und so eine vollständige Umsetzung zum Di-TBDMS-Derivat gewährleistet.

  • Charakteristische Massenspektren: TBDMS-Derivate erzeugen im Massenspektrometer oft charakteristische und leicht interpretierbare Fragmentierungsmuster, die bei der Strukturaufklärung und Identifizierung helfen.

Die erwartete Reaktion ist die zweifache Silylierung des Analyten, bei der sowohl die Amino- als auch die Hydroxylgruppe reagieren, um das entsprechende N,O-Bis(tert-butyldimethylsilyl)-Derivat zu bilden.

Detailliertes Versuchsprotokoll

Dieses Protokoll ist als selbstvalidierendes System konzipiert. Die Einhaltung der Trockenheitsbedingungen und der Reaktionsparameter ist entscheidend für den Erfolg.

Erforderliche Materialien und Reagenzien
  • Analyt: (2-Amino-4-chlorphenyl)methanol (Reinheit ≥97 %)

  • Derivatisierungsreagenz: N-tert-Butyldimethylsilyl-N-methyltrifluoracetamid (MTBSTFA), Derivatisierungsgrad

  • Lösungsmittel: Acetonitril (ACN), wasserfrei, Silylierungsgrad

  • Probengefäße: 2-mL-GC-Vials mit Kappen und Septen

  • Heizquelle: Heizblock oder Ofen, der auf 100 °C eingestellt werden kann

  • Mischgerät: Vortex-Mischer

  • Pipetten: Präzisions-Mikropipetten und Spitzen

  • Inertgas: Stickstoff oder Argon zum Trocknen

Schritt-für-Schritt-Protokoll zur Derivatisierung
  • Probenvorbereitung (Trocknung):

    • Eine genaue Menge des Analyten (z. B. 1 mg) oder ein Aliquot einer Stammlösung in ein 2-mL-GC-Vial einwiegen bzw. pipettieren.

    • Kausale Begründung: Das Vorhandensein von Wasser führt zur Hydrolyse des MTBSTFA-Reagenzes und des gebildeten Derivats, was zu einer geringen Reaktionsausbeute und ungenauen Ergebnissen führt.

    • Das Lösungsmittel unter einem sanften Strom von Stickstoff- oder Argongas vollständig abdampfen, bis ein trockener Rückstand verbleibt.

  • Reaktionsaufbau:

    • Dem trockenen Rückstand 100 µL wasserfreies Acetonitril hinzufügen. Das Vial kurz vortexen, um den Analyten vollständig aufzulösen.

    • Anschließend 100 µL MTBSTFA in das Vial geben.

    • Kausale Begründung: Acetonitril ist ein polares aprotisches Lösungsmittel, das die Löslichkeit sowohl des Analyten als auch des Reagenzes erleichtert, ohne an der Reaktion teilzunehmen.[8][9]

  • Derivatisierungsreaktion (Heizschritt):

    • Das Vial sofort fest verschließen, um das Eindringen von Luftfeuchtigkeit zu verhindern.

    • Das Reaktionsgemisch für 1 Minute vortexen, um eine gründliche Durchmischung zu gewährleisten.

    • Das Vial in einen auf 100 °C vorgeheizten Heizblock oder Ofen stellen und für 2 bis 4 Stunden inkubieren.

    • Kausale Begründung: Erhöhte Temperatur ist notwendig, um die Aktivierungsenergie für die Reaktion bereitzustellen und eine vollständige Derivatisierung beider funktioneller Gruppen sicherzustellen, insbesondere der sterisch etwas anspruchsvolleren Aminogruppe.[8] Längere Inkubationszeiten gewährleisten die Vollständigkeit der Reaktion.

  • Abkühlung und Analyse:

    • Nach der Inkubation das Vial aus der Heizquelle nehmen und vor der Analyse auf Raumtemperatur abkühlen lassen.

    • Die Probe ist nun bereit für die Injektion in das GC-MS-System. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich, da die Nebenprodukte von MTBSTFA flüchtig sind und den Chromatogrammen nicht stören.[3]

Workflow-Diagramm der Derivatisierung

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_analysis Analyse start Analyt in GC-Vial dry Trocknung unter N2-Strom start->dry add_solvent Zugabe von wasserfreiem Acetonitril (100 µL) dry->add_solvent Trockener Rückstand add_reagent Zugabe von MTBSTFA (100 µL) add_solvent->add_reagent vortex Vortexen (1 min) add_reagent->vortex heat Heizen (100°C, 2-4 h) vortex->heat cool Abkühlen auf Raumtemperatur heat->cool Vollständiges Derivat inject Injektion in GC-MS cool->inject

Abbildung 1: Workflow von der Probenvorbereitung bis zur GC-MS-Analyse.

GC-MS-Analyse des derivatisierten Produkts

Die Analyse des N,O-Bis(tert-butyldimethylsilyl)-Derivats sollte mit einem Standard-GC-MS-System durchgeführt werden. Die folgenden Parameter dienen als Ausgangspunkt und können je nach verfügbarer Instrumentierung optimiert werden.

Empfohlene GC-MS-Bedingungen
ParameterEmpfohlene EinstellungBegründung
GC-Säule 30 m x 0,25 mm ID, 0,25 µm Film, 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms, HP-5ms)Geringpolare stationäre Phase, ideal für die Trennung von nicht-polaren Derivaten.
Injektor-Temperatur 280 °CGewährleistet eine schnelle und vollständige Verdampfung des Derivats.
Injektionsmodus Split (z.B. 20:1) oder Splitless (für Spurenanalytik)Der Split-Modus verhindert eine Überladung der Säule bei höheren Konzentrationen.
Injektionsvolumen 1 µLStandardvolumen zur Vermeidung von Rückdiffusion und Peakverbreiterung.
Trägergas Helium, konstante Flussrate (z.B. 1,2 mL/min)Inertgas, das eine gute Trenneffizienz bietet.
Ofentemperaturprogramm Anfangstemperatur 100 °C (2 min halten), dann mit 15 °C/min auf 300 °C, 5 min haltenTrennt das Derivat von Lösungsmittel- und Reagenzpeaks und eluiert es in einer angemessenen Zeit.
MS-Transferlinie 290 °CVerhindert die Kondensation des Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle-Temperatur 230 °CStandardtemperatur zur Minimierung von thermischem Abbau in der Quelle.
Ionisationsmodus Elektronenstoßionisation (EI) bei 70 eVStandard-Ionisationstechnik, die reproduzierbare und bibliotheksvergleichbare Spektren erzeugt.
MS-Scanbereich m/z 50 - 600Deckt das erwartete Molekülion und die charakteristischen Fragmentionen des Derivats ab.

Logisches Diagramm der GC-MS-Analysephasen

GCMS_Analysis_Flow Injection 1. Injektion Vaporization 2. Verdampfung (280°C Injektor) Injection->Vaporization Separation 3. Trennung (GC-Säule) Vaporization->Separation Ionization 4. Ionisation (EI, 70 eV) Separation->Ionization Detection 5. Detektion (Massenspektrometer) Ionization->Detection Result 6. Chromatogramm & Massenspektrum Detection->Result

Abbildung 2: Logische Phasen der GC-MS-Analyse des derivatisierten Analyten.

Referenzen

  • TCI Chemicals. (n.d.). GC Derivatization Reagents. Abgerufen von --INVALID-LINK--

  • CovaChem. (n.d.). MTBSTFA with TBDMCS. Abgerufen von --INVALID-LINK--

  • Supelco. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. Sigma-Aldrich. Abgerufen von --INVALID-LINK--

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Abgerufen von --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide for GC derivatization. Abgerufen von --INVALID-LINK--

  • BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Abgerufen von --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Abgerufen von --INVALID-LINK--

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Abgerufen von --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling. Abgerufen von --INVALID-LINK--

  • Chemistry For Everyone. (2025, June 19). What Is Derivatization In Gas Chromatography And When Is It Needed? [Video]. YouTube. Abgerufen von --INVALID-LINK--

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Abgerufen von --INVALID-LINK--

  • Schoene, K., et al. (n.d.). Two stage derivatization with N-/tert.-butyldimethylsilyl/- N-methyl-trifluoroacetamide -MTBSTFA- and N-methyl-bis-/trifluoroacetamide/ -MBTFA- for the gas-chromatographic analysis of OH-, SH- and NH-compounds. Fraunhofer-Publica. Abgerufen von --INVALID-LINK--

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. Abgerufen von --INVALID-LINK--

  • De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. Abgerufen von --INVALID-LINK--

  • Regis Technologies. (n.d.). GC Derivatization. Abgerufen von --INVALID-LINK--

  • Fernie, A. R., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Abgerufen von --INVALID-LINK--

  • Fluka. (n.d.). Silylating Agents. Abgerufen von --INVALID-LINK--

  • ResearchGate. (2025, August 5). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Abgerufen von --INVALID-LINK--

  • Springer Nature Experiments. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Abgerufen von --INVALID-LINK--

  • Moldoveanu, S. C. (n.d.). Derivatization Methods in GC and GC/MS. Abgerufen von --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Abgerufen von --INVALID-LINK--

  • ResearchGate. (2025, August 9). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Abgerufen von --INVALID-LINK--

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Abgerufen von --INVALID-LINK--

  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Abgerufen von --INVALID-LINK--

References

Topic: Application of (2-Amino-4-chlorophenyl)methanol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (2-Amino-4-chlorophenyl)methanol as a versatile and strategic starting material for the synthesis of medicinally important heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive benzylic alcohol, enables a variety of elegant and efficient cyclization strategies. We will delve into the mechanistic underpinnings, provide field-proven protocols, and present comparative data for the synthesis of quinazolines, quinazolinones, and as a precursor for benzodiazepines.

Synthesis of 7-Chloroquinazolines via Acceptorless Dehydrogenative Coupling (ADC)

The synthesis of the quinazoline scaffold, a privileged core in numerous pharmaceutical agents, represents a primary application of this compound. Modern synthetic approaches, particularly transition-metal-catalyzed Acceptorless Dehydrogenative Coupling (ADC), have emerged as highly atom-economical and environmentally benign methods.[1]

Mechanistic Rationale & Strategy

The ADC strategy leverages the this compound structure for a cascade reaction. The process is initiated by the metal-catalyzed oxidation of the benzylic alcohol to the corresponding aldehyde. This in situ-generated aldehyde then undergoes condensation with a nitrogen source, such as a primary amide or nitrile, to form a key intermediate. Subsequent intramolecular cyclization and a final dehydrogenation step yield the aromatic quinazoline ring system. The only byproducts are typically hydrogen and water, highlighting the efficiency of this approach.[1] Various transition metals, including manganese, cobalt, and iron, have been shown to effectively catalyze this transformation.[1][2]

The choice of catalyst and ligand is critical. For instance, manganese(I) complexes with simple, phosphine-free NNN-tridentate ligands provide a cost-effective and robust catalytic system for coupling with primary amides.[2] Similarly, ligand-free cobalt catalysts offer mild reaction conditions and operational simplicity for reactions with nitriles.[1]

Experimental Workflow: Dehydrogenative Coupling

The logical flow for the synthesis of 7-chloroquinazolines via ADC is depicted below. The process begins with the activation of the alcohol by the metal catalyst, followed by a series of condensation and cyclization steps.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Aromatization A This compound C 2-Amino-4-chlorobenzaldehyde (In Situ) A->C - H₂ B [M-H] Catalyst B->A E Amidine Intermediate C->E D Primary Amide (R-CONH₂) D->E - H₂O F Dihydroquinazoline Intermediate E->F Intramolecular Cyclization G 2-Substituted-7-chloroquinazoline F->G Dehydrogenation (- H₂)

Caption: Workflow for ADC Synthesis of Quinolines.

Protocol: Manganese-Catalyzed Synthesis of 2-Aryl-7-chloroquinazolines

This protocol is adapted from the Mn(I)-catalyzed direct synthesis of quinazolines developed by Balaraman and colleagues.[2]

Materials:

  • This compound

  • Substituted primary amide (e.g., benzamide)

  • Manganese(I) bromide pentacarbonyl [Mn(CO)₅Br]

  • 2,2':6',2''-Terpyridine (NNN-tridentate ligand)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the primary amide (1.2 mmol, 1.2 equiv), Mn(CO)₅Br (5 mol%), 2,2':6',2''-terpyridine (6 mol%), and t-BuOK (20 mol%).

  • Add 3 mL of anhydrous toluene to the tube.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-substituted-7-chloroquinazoline.

Comparative Data on Catalytic Systems
Catalyst SystemNitrogen SourceBase/AdditiveSolventTemp (°C)Yield (%)Reference
Mn(I) / NNN-LigandPrimary Amidest-BuOKToluene13058–81[2]
Co(OAc)₂·4H₂ONitrilest-BuOKtert-AmOH95up to 95[1]
FeCl₂·4H₂O / PhenanthrolineBenzamidesCsOH·H₂OToluene13043–92[1]
CuCl / TEMPO / bpyAldehydes / NH₄ClCe(NO₃)₃·6H₂ON/A80Good[3][4]
CsOH·H₂O (Base-mediated)NitrilesNoneDioxane120up to 74[5]

Synthesis of 7-Chloroquinazolin-4(3H)-ones

The synthesis of quinazolin-4(3H)-ones from this compound necessitates an initial oxidation of the benzylic alcohol to a carboxylic acid or a derivative thereof. This transformation sets the stage for cyclization with a one-carbon (C1) source, which provides the carbonyl carbon of the final heterocycle.

Synthetic Strategy: Oxidation and Cyclocondensation

A plausible and efficient route involves a two-step, one-pot process. First, the benzylic alcohol is oxidized to the corresponding 2-amino-4-chlorobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium-based reagents, though milder, modern methods are preferred. Following the oxidation, a C1 synthon like formamide or an orthoester is introduced to facilitate the cyclocondensation reaction, often under acidic or thermal conditions, to furnish the 7-chloroquinazolin-4(3H)-one ring system.[6]

Plausible Mechanistic Pathway

The transformation from the starting alcohol to the final quinazolinone follows a logical sequence of oxidation followed by cyclization.

G A This compound B 2-Amino-4-chlorobenzoic acid A->B Oxidation D N-(2-carboxy-5-chlorophenyl)formamide Intermediate B->D Acylation C Formamide (HCONH₂) C->D E 7-Chloroquinazolin-4(3H)-one D->E Intramolecular Cyclization (- H₂O)

Caption: Pathway to Quinazolinones via Oxidation.

Protocol: Synthesis via 2-Amino-4-chlorobenzamide Intermediate

While direct one-pot synthesis from the alcohol is feasible, a common and reliable method proceeds via the corresponding 2-aminobenzamide. The alcohol can be converted to the amide through oxidation to the acid, followed by amidation. The subsequent cyclization is well-established.[6][7]

Step A (Hypothetical Conversion): Oxidation and Amidation

  • Oxidize this compound to 2-amino-4-chlorobenzoic acid using a suitable oxidant (e.g., KMnO₄ followed by reductive workup, or catalytic oxidation).

  • Convert the resulting carboxylic acid to the primary amide, 2-amino-4-chlorobenzamide, using standard methods (e.g., conversion to acyl chloride with SOCl₂ followed by reaction with ammonia, or direct coupling with an ammonia source).

Step B: Cyclization of 2-Amino-4-chlorobenzamide with an Aldehyde This protocol is adapted from general procedures for quinazolinone synthesis.[7]

  • In a round-bottom flask, dissolve 2-amino-4-chlorobenzamide (1.0 mmol) and a desired aldehyde (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 10 mol%).

  • Reflux the mixture for 4-6 hours to form the dihydroquinazolinone intermediate.

  • Cool the mixture slightly and add an oxidizing agent such as phenyliodine(III) diacetate (PIDA) (1.2 mmol).

  • Stir the reaction at room temperature or gentle heat until the dehydrogenation is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-substituted-7-chloroquinazolin-4(3H)-one.

Pathway to 7-Chloro-1,4-Benzodiazepines

This compound serves as a potential precursor to key intermediates required for the synthesis of 1,4-benzodiazepines, a class of drugs with significant therapeutic applications. The most common synthetic routes to classic benzodiazepines like diazepam and nordiazepam start from 2-amino-5-chlorobenzophenone.[8] Therefore, the primary challenge is the conversion of the benzylic alcohol into the benzophenone carbonyl group.

Synthetic Strategy: From Alcohol to Benzophenone Intermediate

This transformation is a multi-step process and not a direct application. It requires two key operations:

  • Oxidation: The methanol group must be oxidized to a carbonyl group (ketone).

  • Pheny lation: A phenyl group must be installed at the same carbon.

This is typically achieved by first oxidizing the alcohol to the corresponding 2-amino-4-chlorobenzaldehyde. This aldehyde can then undergo a reaction with a phenyl Grignard reagent (PhMgBr) to form a secondary alcohol, which is subsequently oxidized to the target 2-amino-4-chlorobenzophenone. Alternative Friedel-Crafts-based routes starting from the corresponding aniline are also common industrial methods.

Experimental Workflow: Benzodiazepine Synthesis

The overall pathway from the starting material to the benzodiazepine core involves the key benzophenone intermediate.

G A This compound B 2-Amino-4-chlorobenzophenone (Key Intermediate) A->B Multi-step Oxidation & Phenylation D 2-(Chloroacetamido)-5-chlorobenzophenone B->D Acylation C Chloroacetyl Chloride C->D F 7-Chloro-1,3-dihydro-5-phenyl-2H- 1,4-benzodiazepin-2-one (Nordiazepam) D->F Cyclization with Ammonia Source E Ammonia (NH₃) E->F

Caption: Multi-step Pathway to Benzodiazepines.

Protocol: Cyclization of 2-Amino-5-chlorobenzophenone

This protocol describes the final, crucial cyclization step to form the benzodiazepine ring, starting from the key benzophenone intermediate.[8][9]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene or other suitable aprotic solvent

  • Hexamethylenetetramine

  • Ammonia (gas or solution)

  • Methanol

Procedure:

  • Acylation: Dissolve 2-amino-5-chlorobenzophenone (1.0 equiv) in toluene. Cool the solution to 5–10 °C. Slowly add a solution of chloroacetyl chloride (1.1 equiv) in toluene. Stir the mixture at room temperature for 3-4 hours until the acylation is complete (monitor by TLC) to form 2-(chloroacetamido)-5-chlorobenzophenone. Isolate the intermediate by evaporating the solvent.[8]

  • Cyclization: In a pressure-resistant vessel, suspend the crude 2-(chloroacetamido)-5-chlorobenzophenone (1.0 equiv) and hexamethylenetetramine (0.1 equiv) in methanol.

  • Saturate the stirred mixture with ammonia gas at room temperature.

  • Seal the vessel and heat the mixture to reflux. Continue refluxing with a steady stream or pressure of ammonia for 10-24 hours.[9]

  • Cool the reaction mixture, which should now contain a crystalline slurry of the product.

  • Filter the solid product, wash thoroughly with methanol and then water.

  • Dry the product to a constant weight to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordiazepam).

References

Troubleshooting & Optimization

Common side products in the synthesis of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (2-Amino-4-chlorophenyl)methanol. As a crucial intermediate in pharmaceutical and materials science, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis, with a focus on identifying and mitigating common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis starts from 2-amino-4-chlorobenzoic acid, which is reduced to the corresponding primary alcohol. Other potential precursors include the corresponding methyl ester or the aldehyde, 2-amino-4-chlorobenzaldehyde.[2][3]

Q2: I've observed a significant amount of a less polar impurity in my crude product. What could it be?

A2: A common and often significant side product is the dechlorinated analog, (2-aminophenyl)methanol. This arises from a process called reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom during the reduction step.[4][5][6] This is particularly prevalent when using catalytic hydrogenation methods.

Q3: My reaction seems to be incomplete, and I'm isolating unreacted starting material. What are the likely causes?

A3: Incomplete reduction can be due to several factors: insufficient reducing agent, impure or deactivated reagent, or non-optimal reaction conditions such as temperature and time. With powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), moisture contamination is a frequent cause of deactivation.

Q4: Are there any side reactions involving the amino group I should be aware of?

A4: While the primary focus is often on the reduction of the carboxylic acid, the amino group can potentially react, especially with highly reactive reagents. For instance, with borane reagents, which are known for their selectivity towards carboxylic acids, the formation of amine-borane complexes is a possibility, though these are typically hydrolyzed during workup.[7]

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section delves deeper into specific issues, providing causal explanations and actionable protocols to enhance the success of your synthesis.

Issue 1: Presence of Dechlorinated Impurity - (2-Aminophenyl)methanol

Question: My mass spectrometry and NMR data indicate the presence of a compound with a molecular weight of 123.15 g/mol , corresponding to (2-aminophenyl)methanol. Why is this forming, and how can I prevent it?

Answer:

Causality: The formation of (2-aminophenyl)methanol is a classic example of a reductive dehalogenation side reaction.[5] This occurs when the reducing agent cleaves the carbon-chlorine bond, replacing it with a carbon-hydrogen bond. This side reaction is thermodynamically influenced by the bond strength, with C-Cl bonds being susceptible to cleavage under certain reductive conditions.[5] While this is a known issue in catalytic hydrogenation, potent hydride donors can also induce this transformation, albeit typically to a lesser extent.

Troubleshooting & Prevention:

  • Choice of Reducing Agent: If using catalytic hydrogenation (e.g., Pd/C with H₂), consider using a less active catalyst or adding a catalyst poison to improve selectivity. For hydride reductions, borane complexes (e.g., BH₃-THF) are generally more chemoselective for carboxylic acids and may reduce the incidence of dehalogenation compared to more powerful reagents like LiAlH₄.[7]

  • Reaction Conditions:

    • Temperature: Perform the reduction at the lowest effective temperature. Elevated temperatures can provide the activation energy needed for the C-Cl bond cleavage.

    • Stoichiometry: Use a minimal excess of the reducing agent. A large excess can drive the reaction towards the undesired dehalogenation pathway.

  • Purification: If the side product has already formed, purification can be achieved via column chromatography on silica gel. The difference in polarity between the chlorinated product and the dechlorinated side product is usually sufficient for separation.

Issue 2: Incomplete Reduction and Aldehyde Impurity

Question: My TLC analysis shows a spot corresponding to the starting material (2-amino-4-chlorobenzoic acid) and another spot that is more polar than the desired alcohol but less polar than the acid. What is this intermediate, and how can I drive the reaction to completion?

Answer:

Causality: The reduction of a carboxylic acid to a primary alcohol with reagents like LiAlH₄ proceeds through an aldehyde intermediate, in this case, 2-amino-4-chlorobenzaldehyde.[8] The presence of this aldehyde as an impurity, along with unreacted starting material, points to an incomplete reaction. This can be caused by:

  • Insufficient Reducing Agent: The reduction of a carboxylic acid to an alcohol requires two equivalents of hydride.

  • Reagent Deactivation: LiAlH₄ reacts violently with protic solvents like water and alcohols.[8] Any moisture in the solvent or on the glassware will consume the reagent, rendering it ineffective.

  • Low Reaction Temperature: While beneficial for preventing dehalogenation, excessively low temperatures can slow the reaction rate, leading to incomplete conversion within a standard timeframe.

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, and handle the hygroscopic LiAlH₄ in an inert atmosphere (e.g., under nitrogen or argon).

  • Stoichiometry and Addition: Use a slight excess of LiAlH₄ (typically 1.5 to 2.0 equivalents for a carboxylic acid). For larger-scale reactions, consider a portion-wise addition of the reducing agent to control the exotherm.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature or gently heat to ensure completion. Monitor the reaction progress by TLC.

  • Workup Procedure: A proper quenching and workup procedure is crucial. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts, which can then be filtered off.

Table 1: Summary of Common Side Products and Their Identification
Side Product NameChemical StructureMolecular Weight ( g/mol )Common Analytical Signature
(2-Aminophenyl)methanolC₇H₉NO123.15Mass spec peak at m/z 123; Loss of chlorine isotopic pattern.
2-Amino-4-chlorobenzaldehydeC₇H₆ClNO155.58Presence of an aldehyde proton (~9.8 ppm) in ¹H NMR; Carbonyl peak in IR.
Unreacted Starting MaterialC₇H₆ClNO₂171.58Carboxylic acid proton (~10-13 ppm) in ¹H NMR; Broad O-H stretch in IR.[9][10]

Visualizing the Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation of common side products.

G cluster_0 Main Reaction Pathway A 2-Amino-4-chlorobenzoic Acid B Intermediate Aldehyde A->B [H] (1st eq.) C This compound (Desired Product) B->C [H] (2nd eq.)

Caption: Desired reduction pathway from carboxylic acid to alcohol.

G A 2-Amino-4-chlorobenzoic Acid B This compound (Desired Product) A->B Full Reduction C Incomplete Reduction (Aldehyde Impurity) A->C Partial Reduction D Dechlorination ((2-Aminophenyl)methanol) B->D Side Reaction (Reductive Dehalogenation)

Caption: Overview of desired reaction and potential side products.

Detailed Experimental Protocol: Reduction with LiAlH₄

This protocol provides a step-by-step methodology for the reduction of 2-amino-4-chlorobenzoic acid. Caution: LiAlH₄ is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere and away from moisture.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Under a positive pressure of nitrogen, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-amino-4-chlorobenzoic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (reflux) may be required to drive the reaction to completion, but this increases the risk of dehalogenation.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (X mL, where X is the grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This is a highly exothermic step that will generate hydrogen gas.

  • Workup: Following the water quench, add 15% NaOH solution (X mL) dropwise, followed by another portion of deionized water (3X mL). A granular white precipitate of aluminum salts should form.

  • Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further Purification (if necessary): If impurities are present, the crude product can be purified by recrystallization or column chromatography on silica gel.

References

Technical Support Center: Purification of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling and purifying (2-Amino-4-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this crucial chemical intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the purification of this compound.

Q1: What are the typical impurities I might encounter in my this compound sample?

A1: Impurities can originate from the synthetic route or degradation upon storage. Common culprits include:

  • Starting Materials: Unreacted precursors, such as 2-amino-4-chlorobenzaldehyde or a corresponding nitro compound, may persist.[1][2]

  • Oxidation Products: The aminophenol moiety is susceptible to air oxidation, leading to the formation of highly colored quinone-like structures. This is often the source of pink, brown, or black discoloration.[3]

  • Side-Reaction Products: Depending on the synthesis, byproducts from condensation or dimerization reactions may be present.

  • Residual Solvents: Solvents used in the synthesis or initial work-up may be retained in the crude solid.

Q2: My sample of this compound is pinkish-brown, not off-white. What causes this and is it salvageable?

A2: This is the most frequent issue reported and is almost always due to the oxidation of the amino group.[3] The compound is still very much salvageable. The colored impurities are often present in trace amounts but are highly chromophoric. You can typically remove them using one of two methods during recrystallization:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb these colored impurities.[3][4]

  • Reducing Agent Wash: Sometimes, adding a small quantity of a mild reducing agent like sodium hydrosulfite (sodium dithionite) to the recrystallization solution can help to reduce the colored oxidized species back to the desired colorless form.[5]

Always handle the compound under an inert atmosphere (like nitrogen or argon) where possible to minimize further oxidation.[3]

Q3: How do I select the most appropriate purification method?

A3: The best method depends on the nature of the impurities and the scale of your purification.

  • For removing minor colored impurities and closely related structures in a solid sample, Recrystallization is highly effective and scalable.

  • For removing neutral or acidic impurities, Acid-Base Extraction is a powerful and specific liquid-liquid extraction technique that leverages the basicity of the amino group.[6][7]

  • For complex mixtures or when high purity is essential for a small-scale sample, Column Chromatography offers the highest resolution for separating compounds based on polarity.[8][9]

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of methods provides the most comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and the effectiveness of column chromatography fractions.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of your compound and detecting even minor impurities.[1][3] A reverse-phase C18 column is typically suitable.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the purified compound and can help identify any remaining impurities if they are present in sufficient concentration.[11]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step workflows for the primary purification techniques.

Technique 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Experimental Protocol: Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are common starting points.[10][12]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude this compound until it is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source. Add a very small amount (e.g., 1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Activated Charcoal (If Solution is Colored) A->B Optional Step C 3. Perform Hot Filtration to Remove Insolubles A->C B->C D 4. Cool Filtrate Slowly to Form Crystals C->D E 5. Isolate Crystals by Vacuum Filtration D->E F 6. Wash with Cold Solvent & Dry E->F G Pure this compound F->G

Caption: A standard workflow for the purification by recrystallization.

Troubleshooting Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
No crystals form Too much solvent was used; solution is not saturated.Boil off some solvent to concentrate the solution and attempt cooling again.[3]
Oiling out The compound's melting point is lower than the solvent's boiling point; impurities are lowering the melting point.Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and try cooling again. Consider a different solvent with a lower boiling point.
Low recovery yield Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Cool the solution for a longer period or to a lower temperature. Use the minimum amount of ice-cold solvent for washing. Ensure your filtration apparatus is pre-heated.[3]
Crystals are still colored Charcoal treatment was insufficient or ineffective.Repeat the recrystallization with a fresh batch of activated charcoal. Consider adding a pinch of sodium hydrosulfite to the hot solution.[5]
Technique 2: Purification by Acid-Base Extraction

This technique exploits the basic amino group in this compound. By treating an organic solution of the crude material with aqueous acid, the amine is protonated, forming a water-soluble salt. This salt moves to the aqueous layer, leaving non-basic impurities behind in the organic layer.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Transfer this solution to a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake thoroughly.[7][13]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product as a salt) into a clean flask. Repeat the extraction on the organic layer with fresh aqueous acid to ensure complete transfer.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral this compound will precipitate out or form an organic layer.[14]

  • Back Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane) to the basified aqueous mixture. Shake in a separatory funnel to extract the purified neutral product back into the organic phase.

  • Final Work-up: Separate the organic layer, wash it with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

G cluster_workflow Acid-Base Extraction Workflow A 1. Dissolve Crude Product in Organic Solvent B 2. Extract with Aqueous Acid (1M HCl) A->B C Separate Layers B->C D Organic Layer: Neutral/Acidic Impurities (Discard) C->D Phase 1 E Aqueous Layer: Protonated Product (Water Soluble) C->E Phase 2 F 3. Basify Aqueous Layer (1M NaOH) E->F G 4. Back-extract with Fresh Organic Solvent F->G H 5. Dry & Evaporate Organic Layer G->H I Pure this compound H->I G cluster_workflow Column Chromatography Workflow A 1. Select Eluent via TLC Analysis B 2. Pack Column with Silica Gel A->B C 3. Load Crude Sample B->C D 4. Elute with Solvent & Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F G Pure this compound F->G

References

Optimizing reaction conditions for the synthesis of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-4-chlorophenyl)methanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield and purity, and ensure safe laboratory practices. This compound is a key intermediate in the synthesis of various pharmaceutical compounds[1].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge stemming from incomplete reactions, product loss during workup, or competing side reactions. Here is a systematic approach to diagnose and solve the issue:

  • Verify Reaction Completion: The first step is to confirm that the starting material has been fully consumed.

    • How to Check: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. A properly chosen solvent system should show a clear separation between your starting material (e.g., 2-amino-4-chlorobenzoic acid or its ester) and the desired product. The reaction is complete when the starting material spot is no longer visible.

    • Solution for Incomplete Reactions: If starting material remains, consider extending the reaction time or moderately increasing the temperature. Also, ensure your reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄) was added in the correct stoichiometric amount and is of high purity[2]. LiAlH₄, for instance, is highly reactive with atmospheric moisture, which can reduce its effective concentration[3][4].

  • Minimize Workup Losses: Significant product can be lost during extraction and purification.

    • Aqueous Workup: The product, this compound, is amphoteric. During the aqueous workup of a LiAlH₄ reduction, the pH must be carefully controlled. After quenching the excess hydride, the solution is typically basic, containing aluminate salts. Acidifying the solution to a neutral or slightly basic pH is critical before extraction to ensure the amino alcohol is in its free, less water-soluble form.

    • Extraction Solvent: Ensure you are using an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) and performing multiple extractions (e.g., 3-4 times) to maximize the recovery from the aqueous layer.

  • Identify and Mitigate Side Reactions:

    • Over-reduction: Powerful reducing agents like LiAlH₄ can sometimes lead to over-reduction, although this is less common for benzylic alcohols under standard conditions.

    • Dehalogenation: Catalytic hydrogenation is an alternative synthetic route, but care must be taken to avoid dehalogenation (loss of the chlorine atom). The choice of catalyst (e.g., Pd/C vs. Raney Nickel) and reaction conditions (pressure, temperature, solvent) is crucial to maintain selectivity[5]. Some catalysts are specifically designed to enhance selectivity in the hydrogenation of chlorinated nitroaromatics[6][7][8].

Question: My final product is impure after purification. What are the common contaminants and how do I remove them?

Answer: Impurities can be residual starting materials, byproducts, or reagents from the workup.

  • Identify the Impurity: Use analytical techniques like HPLC, GC-MS, or NMR to identify the structure of the contaminants. Comparing the spectra to your starting material is the first logical step.

  • Common Impurities & Solutions:

    • Unreacted Starting Material: If the impurity is the initial carboxylic acid or ester, this points to an incomplete reaction. Refer to the troubleshooting steps for low yield.

    • Aldehyde Intermediate: The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate. If the reaction is not complete, or if a less powerful reducing agent is used, this aldehyde may be present. It can typically be removed by column chromatography.

    • Oxidized Product: The benzylic alcohol product can be susceptible to air oxidation over time, especially if impure, reverting to the corresponding aldehyde or degrading into colored impurities[9]. Proper storage under an inert atmosphere is recommended[1].

  • Refine Purification Strategy:

    • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that effectively precipitate the desired product while leaving impurities in the mother liquor.

    • Column Chromatography: For persistent impurities, silica gel column chromatography is the most effective method. A gradient elution using a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will allow for the separation of compounds with different polarities.

Experimental Workflow & Optimization

A robust experimental design is key to a successful synthesis. The following diagram outlines a typical workflow for the reduction of a carboxylic acid ester to this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Anhydrous Solvent (THF) & Reagents setup_rxn Set up Dry Glassware Under Inert Atmosphere (N₂/Ar) prep_reagents->setup_rxn add_lah Add LiAlH₄ to Anhydrous THF cool_lah Cool LiAlH₄ Suspension to 0 °C add_lah->cool_lah add_ester Add Ester Substrate Solution Dropwise cool_lah->add_ester warm_reflux Warm to Room Temp & Monitor by TLC add_ester->warm_reflux quench Quench Reaction (e.g., Fieser Method) warm_reflux->quench When Complete filter Filter Aluminum Salts quench->filter extract Extract Product with Organic Solvent filter->extract dry_concentrate Dry & Concentrate Organic Phase extract->dry_concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) dry_concentrate->purify analyze Characterize Pure Product (NMR, MS, mp) purify->analyze

Caption: General workflow for LiAlH₄ reduction synthesis.

Frequently Asked Questions (FAQs)

Question: What is the most common and reliable synthetic route for this compound?

Answer: The most prevalent laboratory-scale method is the reduction of a suitable precursor. The choice of precursor is critical:

  • Reduction of 2-Amino-4-chlorobenzoic Acid or its Esters: This is a very direct route.

    • Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters directly to the primary alcohol.[4][10] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids effectively without additives[11].

    • Why Esters are Preferred: While LiAlH₄ can reduce the carboxylic acid directly, the reaction can be vigorous due to the acidic proton. Converting the carboxylic acid to its methyl or ethyl ester first often results in a cleaner, more easily controlled reaction.

  • Reduction of 2-Amino-4-chlorobenzaldehyde: If this aldehyde is available, it can be easily reduced to the alcohol using milder reagents like sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol[12].

Question: What is the mechanism for the LiAlH₄ reduction of the ester of 2-amino-4-chlorobenzoic acid?

Answer: The reduction of an ester with LiAlH₄ is a two-stage process involving nucleophilic acyl substitution followed by nucleophilic addition.

  • Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate.

  • Intermediate Collapse: This intermediate is unstable and collapses. The C=O bond reforms, expelling the alkoxy group (-OR) as a leaving group. This generates an intermediate aldehyde.

  • Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester. A second hydride ion immediately attacks the aldehyde's carbonyl carbon.

  • Protonation: An acidic workup is performed to protonate the resulting alkoxide, yielding the final primary alcohol product, this compound[11].

G Ester Ester (R-COOR') Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + LiAlH₄ (1st Hydride Attack) Aldehyde Aldehyde (R-CHO) Tetrahedral1->Aldehyde - R'O⁻ (Leaving Group) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + LiAlH₄ (2nd Hydride Attack) Alcohol Primary Alcohol (R-CH₂OH) Alkoxide->Alcohol + H₃O⁺ (Workup)

Caption: Mechanism of LiAlH₄ ester reduction.

Question: What are the critical safety precautions for this synthesis, particularly when using LiAlH₄?

Answer: Safety is paramount. LiAlH₄ is a pyrophoric and water-reactive reagent that demands careful handling.

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried), and all solvents (like THF or diethyl ether) must be anhydrous. LiAlH₄ reacts violently with water, releasing flammable hydrogen gas[3][4].

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent contact with atmospheric moisture and oxygen.

  • Controlled Addition: The substrate should be added slowly and in a controlled manner to the LiAlH₄ suspension, especially at the start. The reaction is exothermic, and rapid addition can cause it to become uncontrollable. An ice bath should always be on hand to manage the temperature.

  • Proper Quenching (Workup): Never add water directly to an unreacted LiAlH₄ mixture. A slow, sequential addition of ethyl acetate (to consume excess hydride), followed by careful addition of water and then a base solution (like 15% NaOH), is a common and safer quenching procedure (Fieser method).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves.

Comparison of Common Reducing Agents

The choice of reducing agent is one of the most critical parameters. The table below compares two common options for the synthesis starting from the corresponding ester.

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very High. Reduces esters, acids, ketones, aldehydes, amides, nitriles[4][10].Moderate. Reduces aldehydes, ketones, and acid chlorides. Does not reduce esters or acids under normal conditions.
Solvent Anhydrous, non-protic ethers (THF, Diethyl Ether)[4].Protic solvents (Methanol, Ethanol) are commonly used[12].
Safety Pyrophoric, reacts violently with water. Requires inert atmosphere and strict anhydrous conditions[3].Stable in air. Reacts with water but much less violently. Safer and easier to handle.
Workup More complex; requires careful quenching of excess reagent and handling of aluminum salt precipitates.Simpler; typically involves quenching with water or dilute acid followed by extraction.
Application for this Synthesis Effective for reducing the ester or carboxylic acid precursor.Ineffective for the ester/acid. Effective if starting from the aldehyde precursor.

References

Troubleshooting low yield in the reduction of 2-amino-4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of 2-Amino-4-chlorobenzaldehyde

Welcome to the technical support center for the synthesis of (2-amino-4-chlorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the reduction of 2-amino-4-chlorobenzaldehyde. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yield in this specific reduction is a frequent challenge. The root cause often lies in the inherent reactivity of the starting material, which possesses both a nucleophilic amino group and an electrophilic aldehyde. This bifunctional nature makes it susceptible to self-condensation and polymerization, competing with the desired reduction pathway.

Q1: My reaction yields are consistently low, and TLC analysis shows significant baseline material or a smear of unresolved products. What is the likely cause?

A1: This is a classic symptom of intermolecular side reactions, primarily Schiff base (imine) formation followed by polymerization. The nucleophilic amino group (-NH₂) of one molecule attacks the electrophilic aldehyde (-CHO) of another. This initial imine product can further react, leading to a complex mixture of oligomers and polymers that are difficult to purify and result in a low yield of the desired alcohol, this compound.[1][2]

Core Problem: The rate of intermolecular self-condensation is competing with or exceeding the rate of hydride reduction.

Solutions:

  • Control Reaction Kinetics:

    • Lower the Temperature: Perform the reaction at 0 °C or even -10 °C. This slows down all reaction rates, but typically has a more pronounced effect on the higher activation energy condensation reaction than on the hydride reduction.

    • Slow Reagent Addition: Add the reducing agent (e.g., a solution of sodium borohydride) dropwise over an extended period (30-60 minutes) to a cooled solution of the aldehyde. This keeps the instantaneous concentration of the aldehyde high relative to the reducing agent, favoring the desired reduction over the bimolecular condensation.

  • Employ a Protecting Group Strategy: This is the most robust solution for eliminating self-condensation. By temporarily masking the reactivity of the amino group, you can perform the reduction cleanly and then deprotect to obtain the final product.[3]

    • Recommended Protecting Group: The tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable under the mildly basic or neutral conditions of a sodium borohydride reduction and can be easily removed under acidic conditions.

Experimental Protocol: Boc Protection of 2-Amino-4-chlorobenzaldehyde
  • Dissolution: Dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq).

  • Protection: Cool the mixture to 0 °C and slowly add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Perform an aqueous workup to remove the base and any water-soluble byproducts. The Boc-protected aldehyde can then be isolated, purified (if necessary), and used directly in the reduction step.

Q2: My reaction is very slow or stalls, leaving a large amount of unreacted 2-amino-4-chlorobenzaldehyde. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to insufficient reducing agent, poor reagent quality, or sub-optimal solvent choice.

Solutions:

  • Reagent Stoichiometry and Quality:

    • Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per mole of aldehyde, it is common practice to use a molar excess to ensure complete conversion. Start with 1.5-2.0 equivalents of NaBH₄.[4]

    • Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. Use a freshly opened bottle or ensure it has been stored in a desiccator.

  • Solvent System:

    • Protic Solvents: Sodium borohydride reductions are most effective in protic solvents like methanol (MeOH) or ethanol (EtOH), which also serve as the proton source for the final alcohol.[5] Methanol generally provides faster kinetics than ethanol.

    • Solubility: Ensure your starting material is fully dissolved before adding the reducing agent. If solubility is an issue in pure alcohol, a co-solvent system like THF/MeOH can be employed.

Diagram 1: Troubleshooting Workflow for Low Yield A logical decision-making process for diagnosing and addressing low reaction yields.

G start Low Yield of This compound diagnosis Analyze TLC/LC-MS Data start->diagnosis sm_remaining High % of Starting Material Remaining diagnosis->sm_remaining Incomplete Conversion side_products Complex Mixture / Baseline Material diagnosis->side_products Side Reactions Prevalent cause_sm1 Insufficient Reducing Agent sm_remaining->cause_sm1 cause_sm2 Sub-optimal Solvent/Temp sm_remaining->cause_sm2 cause_sp1 Schiff Base Formation (Self-Condensation) side_products->cause_sp1 cause_sp2 Dehalogenation (with H₂/Pd-C) side_products->cause_sp2 sol_sm1 Increase NaBH₄ eq. (1.5 - 2.0) cause_sm1->sol_sm1 sol_sm2 Use MeOH as Solvent Check Reagent Quality cause_sm2->sol_sm2 sol_sp1 Lower Temp (0 °C) Slow Reagent Addition cause_sp1->sol_sp1 sol_sp2 Protect Amino Group (e.g., Boc Anhydride) cause_sp1->sol_sp2 sol_sp3 Use NaBH₄ instead of Catalytic Hydrogenation cause_sp2->sol_sp3

Frequently Asked Questions (FAQs)

Q1: What is the best overall reducing agent for converting 2-amino-4-chlorobenzaldehyde to the corresponding alcohol?

A1: For this specific substrate, Sodium Borohydride (NaBH₄) is the recommended reagent. Its primary advantage is its chemoselectivity; it readily reduces aldehydes and ketones without affecting other functional groups like the chloro-substituent or a Boc-protecting group.[6]

Table 1: Comparison of Common Reducing Agents

Reducing AgentProsConsApplicability to this Reaction
Sodium Borohydride (NaBH₄) Chemoselective, easy to handle, mild conditions (protic solvents).[5]May be slow for sterically hindered aldehydes.Highly Recommended . Optimal balance of reactivity and selectivity.
Lithium Aluminum Hydride (LiAlH₄) Very powerful, reduces most carbonyls.Highly reactive with water/protic solvents; requires strict anhydrous conditions; less chemoselective.Not Recommended . Overly reactive and offers no advantage over NaBH₄ here.
Catalytic Hydrogenation (H₂/Pd-C) "Green" reagent (H₂), effective for many reductions.Can cause hydrodehalogenation (loss of -Cl).[7] Catalyst can be poisoned.Use with Caution . Risk of dehalogenation is significant. May require catalyst screening (e.g., using ruthenium-based catalysts).[8]
Q2: I'm considering catalytic hydrogenation to avoid borohydride reagents. What are the specific risks?

A2: The primary risk with catalytic hydrogenation, especially with catalysts like Palladium on Carbon (Pd/C), is hydrodehalogenation .[7] This is a side reaction where the C-Cl bond is cleaved and replaced with a C-H bond, leading to the formation of 2-aminobenzyl alcohol as a significant byproduct. While conditions can be optimized (e.g., lower pressure, specific catalysts), the risk remains. If this route is pursued, careful reaction monitoring is essential to check for the formation of this dehalogenated impurity.

Diagram 2: Desired Reaction vs. Key Side Reaction Illustrates the intended reduction pathway versus the competing intermolecular Schiff base formation.

G sub1 2-Amino-4-chlorobenzaldehyde side_prod Schiff Base Intermediate (leads to polymerization) sub1->side_prod + center sub1->center + NaBH₄, MeOH (Desired Pathway) sub2 2-Amino-4-chlorobenzaldehyde sub2->side_prod prod This compound side_prod->side_prod Polymerization center->prod label_desired Desired Reduction label_side Competing Side Reaction

Q3: What is a reliable, optimized protocol for the reduction using sodium borohydride?

A3: The following protocol assumes the use of the unprotected 2-amino-4-chlorobenzaldehyde and incorporates best practices to minimize side reactions.

Experimental Protocol: Optimized NaBH₄ Reduction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product alcohol should be more polar (lower Rf) than the starting aldehyde. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of acetone to consume any excess NaBH₄. Alternatively, slowly add 1 M HCl until the effervescence ceases.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.[9]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Table 2: Key Parameters for Optimized NaBH₄ Reduction

ParameterRecommended ValueRationale
Temperature 0 °CMinimizes the rate of bimolecular self-condensation side reactions.
Solvent Methanol (MeOH)Excellent solvent for the substrate and reagent; acts as a proton source.
NaBH₄ Stoichiometry 1.5 equivalentsEnsures complete consumption of the starting material.
Addition Rate Slow, portion-wiseMaintains a low concentration of the reducing agent, preventing excessive heat generation.
Reaction Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the disappearance of starting material.

References

Preventing oxidation of (2-Amino-4-chlorophenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-4-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation during the storage of this compound. The inherent reactivity of the aromatic amine and benzylic alcohol moieties makes this molecule susceptible to degradation, which can compromise experimental outcomes and product purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability of your materials.

Understanding the Instability: The "Why" Behind the Degradation

This compound possesses two functional groups prone to oxidation: the aromatic amine (-NH₂) and the primary benzylic alcohol (-CH₂OH). The electron-donating nature of the amino group increases the electron density of the aromatic ring, making the entire molecule more susceptible to oxidative processes.

The primary degradation pathways involve:

  • Oxidation of the Aromatic Amine: Aromatic amines can undergo oxidation to form a variety of colored products, including nitroso, nitro, and polymeric species. This process can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities.[1][2][3]

  • Oxidation of the Benzylic Alcohol: The benzylic alcohol can be oxidized to the corresponding aldehyde (2-amino-4-chlorobenzaldehyde) and further to the carboxylic acid (2-amino-4-chlorobenzoic acid). This is a common transformation for benzylic alcohols, especially in the presence of oxidizing agents or catalysts.

The interplay between these two groups can also lead to more complex degradation profiles. Understanding these mechanisms is crucial for designing effective storage and handling strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter related to the storage and handling of this compound.

Issue 1: The material has developed a yellow or brown discoloration over time.

  • Probable Cause: This is a classic indicator of oxidation, primarily of the aromatic amine functionality. Aromatic amines are notorious for forming highly colored impurities upon exposure to air and light.[1][2]

  • Immediate Action:

    • Visually inspect the material. If significant discoloration is observed, it is advisable to assess its purity before use.

    • If the material is still within an acceptable purity range for your application, immediately transfer it to a more suitable storage environment as outlined below.

  • Preventative Solutions:

    • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.[4][5][6] This can be achieved by using a glove box or Schlenk line for repackaging, or by using commercially available storage systems like Sure/Seal™ bottles.[4][7]

    • Light Protection: Store the container in a dark place or use an amber vial to protect it from light, which can catalyze oxidative reactions.[6]

    • Temperature Control: While room temperature storage is often cited, for long-term stability, consider refrigeration (2-8 °C).[8][9][10] However, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Issue 2: Analytical data (e.g., HPLC, NMR) shows the presence of new, unexpected peaks.

  • Probable Cause: The appearance of new peaks strongly suggests chemical degradation. The primary suspects are the oxidation products: 2-amino-4-chlorobenzaldehyde and 2-amino-4-chlorobenzoic acid. Dimerization or polymerization products from the amine oxidation are also possible.

  • Troubleshooting Steps:

    • Characterize the Impurities: If possible, identify the impurities using techniques like LC-MS or GC-MS to confirm the degradation pathway.[11][12][13] This will provide definitive evidence of oxidation.

    • Review Handling Procedures: Scrutinize your recent handling of the material. Was it exposed to air for an extended period? Was a new, potentially contaminated spatula used? Was the container properly sealed after the last use?

  • Corrective Actions:

    • Purification: If the purity is no longer acceptable, the material may need to be repurified (e.g., by recrystallization or column chromatography). However, this can be challenging and may not be cost-effective.

    • Implement Strict Handling Protocols: Adopt rigorous air-sensitive handling techniques for all future use.[5][6][7] This includes using syringes or cannulas for transferring solutions and minimizing the time the solid is exposed to the atmosphere.

Issue 3: Inconsistent results in downstream applications (e.g., lower than expected yield in a subsequent synthetic step).

  • Probable Cause: The presence of oxidized impurities can interfere with subsequent reactions. For example, the aldehyde impurity could react with nucleophiles, or the overall purity of the starting material is simply lower than assumed.

  • Diagnostic Approach:

    • Purity Re-assessment: Before starting a critical experiment, it is good practice to re-analyze the purity of the this compound, especially if it has been in storage for a significant period.

    • Control Experiment: If possible, run a small-scale control reaction with a freshly opened or newly purchased batch of the material to compare results.

  • Long-Term Solution:

    • Aliquotting: For larger batches, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to air.

    • Supplier Qualification: Ensure you are sourcing high-purity material from a reputable supplier.[1][14] Check the certificate of analysis (CoA) for purity specifications and storage recommendations.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: For optimal long-term stability, this compound should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container at reduced temperatures (2-8 °C).[8][9][10]

Q2: Can I store this compound in a standard laboratory freezer (-20 °C)?

A: While lower temperatures generally slow down degradation, freezing is not always necessary and can introduce its own challenges, such as the need for longer equilibration times to prevent moisture condensation upon opening. Refrigeration at 2-8 °C is typically sufficient. The most critical factor is the exclusion of oxygen and light.

Q3: Is it necessary to use a glove box to handle this material?

A: For the highest level of protection and for handling large quantities, a glove box is ideal.[6] However, for routine laboratory use, good air-sensitive techniques using Schlenk lines or even simple nitrogen/argon flushing of the container before sealing can be very effective.[5][7] The key is to minimize the duration and extent of exposure to the atmosphere.

Q4: I've noticed the material is a light-yellow powder. Is this normal?

A: A light-yellow appearance is often reported for this compound and may be acceptable.[8] However, a change in color from a lighter to a darker shade over time is a strong indication of ongoing oxidation. It is always best to compare the appearance to the supplier's specifications or a freshly opened sample.

Q5: Are there any chemical stabilizers or antioxidants I can add to prevent oxidation?

A: While aromatic amine antioxidants are used in industrial applications, adding stabilizers to a reagent-grade chemical is generally not recommended as it introduces an impurity that could interfere with downstream reactions.[1][2][14] The most effective strategy is to prevent exposure to oxygen through proper storage and handling.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect the presence of its primary oxidation products.

Materials:

  • This compound sample

  • HPLC-grade methanol[15][16]

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase: Prepare a suitable mobile phase. A common starting point is a gradient elution of methanol and water. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol with 0.1% formic acid

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Column Temperature: 30 °C

    • Gradient: A typical gradient might be 10% B to 90% B over 20 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The parent compound should be the major peak. The aldehyde and carboxylic acid oxidation products will typically have different retention times. Quantify the purity by peak area percentage.

Protocol 2: Repackaging and Aliquoting Under Inert Atmosphere

This protocol describes how to safely transfer this compound from a bulk container into smaller, inerted vials for long-term storage.

Materials:

  • This compound

  • Small, clean, and dry amber glass vials with PTFE-lined caps

  • Source of dry nitrogen or argon gas

  • Schlenk line or a manifold with needles for gas purging

  • Spatula and funnel

Procedure:

  • Preparation: Dry all glassware (vials, funnel) in an oven at 125 °C overnight and allow to cool in a desiccator.[4][7]

  • Inerting Vials: Place the desired number of empty vials in a flask or directly in the glove box. Purge them with nitrogen or argon for several minutes. If using a Schlenk line, insert a needle connected to the gas line into each vial and a second needle as an outlet.

  • Transfer: Quickly and carefully weigh the desired amount of this compound and transfer it into the inerted vials using a funnel. Minimize the time the bulk material is exposed to air.

  • Purge and Seal: Once the solid is in the vials, briefly purge the headspace of each vial with the inert gas.

  • Capping: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Label and Store: Properly label each vial and store under the recommended conditions (2-8 °C, protected from light).

Data and Visualization

Table 1: Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon, Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[5][6]
Temperature 2-8 °C (Refrigerated)Slows the rate of chemical degradation.[8][9][10]
Light Protected (Amber Vial/Dark)Prevents photo-catalyzed oxidation.[6]
Container Tightly Sealed Glass VialPrevents ingress of air and moisture.
Container Seal PTFE-lined CapProvides an excellent chemical-resistant seal.
Diagram: Oxidation and Prevention Workflow

The following diagram illustrates the logical workflow for identifying and mitigating the oxidation of this compound.

cluster_observation Observation & Analysis cluster_diagnosis Diagnosis cluster_action Corrective & Preventative Actions cluster_outcome Outcome A Visual Inspection (Color Change) C Oxidation Suspected A->C B Analytical Testing (HPLC, NMR) B->C D Implement Inert Atmosphere Storage C->D If purity is acceptable G Re-purify or Discard Material C->G If purity is unacceptable E Store at 2-8°C in the Dark D->E F Aliquot into Single-Use Vials E->F H Material Stabilized for Future Use F->H

Caption: Workflow for addressing oxidation of this compound.

References

Technical Support Center: Purification of Chloro-Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges in the purification of chloro-substituted benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical experience.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you might encounter during the purification of chloro-substituted benzyl alcohols. Each issue is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Q1: My recrystallization of p-chlorobenzyl alcohol results in a low yield and the final product has a broad melting point range. What is going wrong?

A1: This is a common issue often stemming from the presence of impurities that co-crystallize with the product or inhibit proper crystal formation. The primary culprits are often residual starting materials or byproducts from the synthesis.

Underlying Causes and Solutions:

  • Residual Starting Aldehyde: If the benzyl alcohol was synthesized via the Cannizzaro reaction from the corresponding p-chlorobenzaldehyde, any unreacted aldehyde will contaminate the final product.[1] The presence of p-chlorobenzaldehyde can disrupt the crystal lattice of p-chlorobenzyl alcohol, leading to a lower melting point and a broader range.

  • Carboxylic Acid Byproduct: The Cannizzaro reaction also produces p-chlorobenzoic acid as a co-product.[1] While the initial work-up is designed to separate the alcohol and the acid, incomplete separation can lead to contamination.

  • Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Troubleshooting Protocol: Enhanced Recrystallization of p-Chlorobenzyl Alcohol

  • Initial Purity Check: Before recrystallization, assess the purity of your crude product using Thin Layer Chromatography (TLC). This will help identify the number of components and guide your purification strategy.

  • Solvent System Optimization: For p-chlorobenzyl alcohol, a mixed solvent system of acetone and hexane (1:9) is often effective.[1] Acetone is a good solvent, while hexane acts as an anti-solvent.

  • Step-by-Step Recrystallization:

    • Dissolve the crude p-chlorobenzyl alcohol in a minimal amount of hot acetone.[3]

    • Slowly add hexane to the hot solution until you observe slight turbidity (cloudiness).[3] This indicates that the solution is nearing saturation.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[4]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.[3]

    • Dry the purified crystals thoroughly.

Q2: I am observing a significant amount of dibenzyl ether as a byproduct in my synthesis and it's difficult to remove. How can I minimize its formation and effectively purify my chlorobenzyl alcohol?

A2: The formation of dibenzyl ether is a common side reaction, particularly during the hydrolysis of chlorobenzyl chlorides under basic conditions.[5][6] This impurity can be challenging to remove due to its similar properties to the desired benzyl alcohol.

Minimizing Dibenzyl Ether Formation:

  • Reaction Conditions: The formation of dibenzyl ether is favored by strong basic conditions and high temperatures.[7] Using a milder base, such as sodium carbonate, and carefully controlling the reaction temperature can reduce the formation of this byproduct.[7]

  • Solvent Effects: The choice of solvent during hydrolysis can also influence the rate of ether formation. The use of an organic co-solvent like xylene has been shown to suppress the formation of dibenzyl ether.[7]

Purification Strategy: Column Chromatography

When recrystallization is ineffective, column chromatography is the preferred method for separating chlorobenzyl alcohol from dibenzyl ether.

Detailed Column Chromatography Protocol:

  • Adsorbent: Use silica gel as the stationary phase.

  • Mobile Phase Selection: The key to a good separation is selecting the right mobile phase (eluent). The polarity of the eluent should be optimized using TLC first. A common mobile phase for this separation is a mixture of ethyl acetate and hexane.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Elution:

    • Start with a low polarity eluent (higher percentage of hexane) to elute the less polar dibenzyl ether.

    • Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute the more polar chlorobenzyl alcohol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product.

Workflow for Minimizing and Removing Dibenzyl Ether

cluster_synthesis Synthesis Optimization cluster_purification Purification Strategy start Hydrolysis of Chlorobenzyl Chloride conditions Reaction Conditions: - Milder Base (e.g., Na2CO3) - Controlled Temperature - Organic Co-solvent (e.g., Xylene) start->conditions Modify crude Crude Product (with Dibenzyl Ether) conditions->crude Yields chromatography Silica Gel Column Chromatography crude->chromatography elution Gradient Elution: 1. Hexane/Ethyl Acetate (low polarity) 2. Increase Ethyl Acetate % chromatography->elution fractions Collect and Analyze Fractions (TLC) elution->fractions pure_product Pure Chlorobenzyl Alcohol fractions->pure_product

Caption: Workflow to minimize and remove dibenzyl ether.

Q3: My purified 2,4-dichlorobenzyl alcohol shows an extra peak in the GC-FID analysis, close to the main product peak. What could this be and how do I get rid of it?

A3: The presence of a closely eluting peak in a GC-FID analysis of a di-substituted benzyl alcohol often points to an isomeric impurity. In the case of 2,4-dichlorobenzyl alcohol, this could be another dichlorobenzyl alcohol isomer formed during the synthesis.

Plausible Cause:

  • Isomeric Impurities: Depending on the synthetic route, particularly those involving chlorination of the aromatic ring, the formation of positional isomers is possible. The physical properties of these isomers are often very similar, making them difficult to separate by standard purification techniques.[8]

Troubleshooting and Resolution:

  • Identification: The first step is to identify the impurity. This can be achieved by GC-MS, which will provide the mass spectrum of the unknown peak, allowing for its structural elucidation.

  • High-Resolution Purification: Separating isomers often requires more advanced purification techniques.

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) with a suitable chiral or specialized column can provide the necessary resolution to separate isomers.[8][9]

    • Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, fractional distillation under vacuum can be an effective method for separation on a larger scale.

Data Summary: Analytical Techniques for Purity Assessment

TechniquePurposeKey Considerations
TLC Quick purity check, mobile phase optimizationGood for qualitative assessment.
GC-FID Quantitative purity analysisHigh resolution for volatile compounds.[10]
GC-MS Impurity identificationProvides structural information.
HPLC High-resolution separation, isomer separationRequires method development for optimal results.[11]
NMR Structural confirmation and purity assessmentProvides detailed structural information.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of chloro-substituted benzyl alcohols.

Q4: What are the main sources of impurities in chloro-substituted benzyl alcohols?

A4: Impurities can be introduced at various stages of the synthesis and work-up. The most common sources include:

  • Side Reactions: As discussed, the formation of dibenzyl ethers is a common side reaction.[5] Other side reactions can include over-oxidation to the corresponding benzoic acid or incomplete reduction of the starting aldehyde.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product. For example, unreacted chlorobenzaldehyde in a Cannizzaro reaction.[1]

  • Reagents and Catalysts: Residual catalysts or reagents from the synthesis can contaminate the final product.

  • Degradation: Chloro-substituted benzyl alcohols can be susceptible to degradation, especially at high temperatures or in the presence of acid or base.[7]

Q5: Is it better to use a single-solvent or a two-solvent system for recrystallization?

A5: The choice between a single-solvent and a two-solvent system depends on the solubility profile of your specific chloro-substituted benzyl alcohol.[2]

  • Single-Solvent Recrystallization: This is the simpler method and should be the first choice if a suitable solvent can be found. A good single solvent will dissolve the compound when hot but not when cold.[12]

  • Two-Solvent Recrystallization: This method is used when no single solvent has the desired solubility properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy.[3]

Logical Flow for Choosing a Recrystallization Method

start Start: Crude Chloro-substituted Benzyl Alcohol find_solvent Find a single solvent that dissolves the compound when hot and not when cold. start->find_solvent single_solvent Perform Single-Solvent Recrystallization find_solvent->single_solvent Successful find_pair Find a pair of miscible solvents: one 'good' and one 'poor'. find_solvent->find_pair Unsuccessful two_solvent Perform Two-Solvent Recrystallization find_pair->two_solvent

Caption: Decision process for recrystallization method.

Q6: How can I prevent the decomposition of my chloro-substituted benzyl alcohol during purification?

A6: Chloro-substituted benzyl alcohols can be sensitive to heat and acidic or basic conditions. To prevent decomposition:

  • Avoid High Temperatures: When possible, use purification methods that do not require high temperatures, such as column chromatography at room temperature. If distillation is necessary, perform it under reduced pressure to lower the boiling point.[7]

  • Neutralize the Crude Product: Before purification, ensure that your crude product is neutralized by washing it with a dilute solution of a weak base (like sodium bicarbonate) and then with water to remove any residual acid or base from the synthesis.[1][3]

  • Inert Atmosphere: For particularly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

III. References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28). Royal Society of Chemistry. --INVALID-LINK--

  • An In-depth Technical Guide to 2-Chlorobenzyl Alcohol: Chemical and Physical Properties. BenchChem. --INVALID-LINK--

  • Application Note: High-Resolution Gas Chromatography Method for Purity Analysis of 2-Chlorobenzyl Alcohol. BenchChem. --INVALID-LINK--

  • Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. --INVALID-LINK--

  • The manufacture method of p-chlorobenzyl alcohol. Google Patents. --INVALID-LINK--

  • Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. ACS Publications. --INVALID-LINK--

  • Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol. BenchChem. --INVALID-LINK--

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. National Institutes of Health. --INVALID-LINK--

  • A Comparative Guide to the Chemical Reactivity of 2-Chlorobenzyl Alcohol and 4-Chlorobenzyl Alcohol. BenchChem. --INVALID-LINK--

  • hydrolysis (of benzyl chloride). Filo. --INVALID-LINK--

  • Benzal chloride on hydrolysis gives. Allen. --INVALID-LINK--

  • Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. Sciencemadness.org. --INVALID-LINK--

  • Substituted benzyl alcohol chlorinations. ResearchGate. --INVALID-LINK--

  • 4-Chlorobenzyl alcohol. ChemicalBook. --INVALID-LINK--

  • Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. YouTube. --INVALID-LINK--

  • Recrystallization - Single Solvent. University of Calgary. --INVALID-LINK--

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. --INVALID-LINK--

  • 4-Chlorobenzyl alcohol. NIST WebBook. --INVALID-LINK--

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry. --INVALID-LINK--

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Thieme. --INVALID-LINK--

  • Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. ResearchGate. --INVALID-LINK--

  • Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. ResearchGate. --INVALID-LINK--

  • Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Publications. --INVALID-LINK--

  • Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. MDPI. --INVALID-LINK--

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Scientific Research Publishing. --INVALID-LINK--

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. --INVALID-LINK--

  • 4-Chlorobenzyl alcohol. PubChem. --INVALID-LINK--

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. --INVALID-LINK--

  • Process for the preparation of benzyl alcohol. Google Patents. --INVALID-LINK--

  • Ensuring stability of Benzyl alcohol-13C during sample preparation and analysis. BenchChem. --INVALID-LINK--

  • Aerobic Oxidation of Benzyl Alcohol in a Continuous Catalytic Membrane Reactor. ResearchGate. --INVALID-LINK--

  • Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. --INVALID-LINK--

  • 2-Chlorobenzyl alcohol. PubChem. --INVALID-LINK--

  • Process for the purification of benzyl alcohol. Google Patents. --INVALID-LINK--

  • Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol. BenchChem. --INVALID-LINK--

  • 4-Chlorobenzyl alcohol - SAFETY DATA SHEET. Thermo Fisher Scientific. --INVALID-LINK--

References

Improving the solubility of (2-Amino-4-chlorophenyl)methanol for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-4-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this important chemical intermediate. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the properties and handling of this compound.

Q1: What are the primary applications of this compound?

This compound is a key building block in organic synthesis, primarily utilized as an intermediate in the production of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for the construction of more complex molecules. A notable application is in the synthesis of pharmaceuticals, including oncology drugs.[1] For instance, it is a documented intermediate in the preparation of lorlatinib, a targeted therapy for certain types of non-small cell lung cancer.[2][3][4][5]

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its effective use.

PropertyValueSource
Molecular Formula C₇H₈ClNO[6]
Molecular Weight 157.60 g/mol [6]
Appearance Off-white solid[1]
Storage Room temperature, away from light, under an inert gas[1]

It is important to note that this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Q3: What is the general solubility profile of this compound?

Based on its structure, which contains both polar (amino, hydroxyl) and nonpolar (chlorophenyl) moieties, this compound is expected to exhibit varied solubility. While specific quantitative data is not widely published, we can infer its solubility from structurally similar compounds and general principles of organic chemistry. A related compound, 4-amino-N-(2-chlorophenyl)benzamide, is soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, and sparingly soluble in polar protic solvents like methanol and ethanol.[7]

Predicted Solubility of this compound:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, THFHigh These solvents can effectively solvate both the polar and nonpolar parts of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low The amino and hydroxyl groups can hydrogen bond with the solvent, but the nonpolar ring may limit high solubility. Solubility is likely to increase with heating.
Nonpolar Aromatic Toluene, BenzeneLow The polar functional groups will hinder dissolution in nonpolar solvents.
Aqueous WaterVery Low The hydrophobic chlorophenyl ring significantly reduces water solubility.

Troubleshooting Guide: Solubility and Reaction Issues

This section provides practical solutions to common problems encountered during the use of this compound in chemical reactions.

Issue 1: Difficulty in dissolving this compound for a reaction.

Cause: The choice of solvent may not be optimal for the specific reaction conditions and the inherent solubility of the starting material. The rate of dissolution can also be slow.

Solutions:

  • Solvent Selection:

    • Initial Choice: For reactions where a polar aprotic solvent is compatible, consider using DMF or THF . A study on a similar compound, 2-amino-4-chloro-6-methoxypyrimidine, showed the highest solubility in DMF.[8]

    • Alcoholic Solvents: If protic solvents are required, methanol or ethanol can be used, often with gentle heating to increase solubility. A patent for the synthesis of a lorlatinib intermediate describes dissolving this compound in a mixture of ethanol and water.[2]

    • Mixed Solvent Systems: Employing a co-solvent can be highly effective. For instance, a mixture of a good solvent (like DMF or THF) with a less effective but reaction-compatible solvent can achieve the desired solubility without negatively impacting the reaction.

  • Physical Methods to Enhance Dissolution:

    • Heating: Gently warming the solvent while stirring can significantly improve the rate and extent of dissolution. Always ensure the temperature is well below the boiling point of the solvent and does not cause degradation of the starting material.

    • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

    • Stirring: Ensure vigorous and constant stirring to maximize the interaction between the solvent and the solid.

Issue 2: The reaction is sluggish or incomplete, potentially due to poor solubility.

Cause: Even if the compound appears to have dissolved, it may not be fully solvated at the molecular level, leading to reduced reactivity. The choice of base and reaction temperature can also play a crucial role.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: If the reaction allows, a moderate increase in temperature can enhance both solubility and reaction rate.

    • Homogeneous Solution: Ensure the starting material is fully dissolved before adding other reagents. A slightly hazy solution indicates incomplete dissolution. Consider filtering the solution if insoluble impurities are suspected.

    • Catalyst/Reagent Choice: In reactions like amidations with chloroacetyl chloride, the choice of base is critical. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF can be very effective.

  • Protocol for a Typical Amidation Reaction: This protocol is a general guideline for the reaction of this compound with an acyl chloride, a common transformation for this intermediate.

    • Step 1: Dissolution. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

    • Step 2: Addition of Base. Add a suitable non-nucleophilic base, such as triethylamine or DBU.

    • Step 3: Cooling. Cool the reaction mixture to 0 °C using an ice bath.

    • Step 4: Addition of Acyl Chloride. Slowly add the acyl chloride (e.g., chloroacetyl chloride) dropwise to the stirred solution, maintaining the temperature at 0 °C.[9]

    • Step 5: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Step 6: Work-up. Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Step 7: Purification. Purify the crude product by column chromatography or recrystallization.

Experimental Workflows (Graphviz)

To visually represent the logical steps in troubleshooting and experimental design, the following diagrams are provided.

experimental_workflow cluster_dissolution Solubility Troubleshooting start Start: Dissolve this compound check_solubility Is the solution clear? start->check_solubility heat_sonicate Apply gentle heat or sonication check_solubility->heat_sonicate No proceed Proceed with reaction check_solubility->proceed Yes heat_sonicate->check_solubility change_solvent Consider alternative solvent (e.g., DMF, THF) heat_sonicate->change_solvent Still not dissolved change_solvent->start

Caption: A workflow for troubleshooting the dissolution of this compound.

reaction_workflow cluster_amidation General Amidation Protocol dissolve 1. Dissolve this compound in THF add_base 2. Add non-nucleophilic base dissolve->add_base cool 3. Cool to 0 °C add_base->cool add_acyl_chloride 4. Add acyl chloride dropwise cool->add_acyl_chloride monitor 5. Monitor reaction (TLC/LC-MS) add_acyl_chloride->monitor monitor->monitor workup 6. Aqueous work-up and extraction monitor->workup Complete purify 7. Purify product workup->purify end End: Isolated Product purify->end

Caption: A step-by-step workflow for a typical amidation reaction.

References

Technical Support Center: A Troubleshooting Guide for Grignard Reactions with Aminoaryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions with aminoaryl halides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet sensitive transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights in a direct question-and-answer format to address the specific issues you may face at the bench.

Section 1: Reaction Initiation Failures

Q1: My Grignard reaction with an aminoaryl halide won't start. What are the most common causes?

A1: Failure to initiate is the most frequent hurdle in Grignard synthesis, and it almost always traces back to two primary culprits: an inactive magnesium surface and the presence of proton sources.[1][2][3]

  • Magnesium Oxide (MgO) Layer: Magnesium turnings are invariably coated with a passivating layer of magnesium oxide, which is unreactive towards the aryl halide.[2][4] The reaction cannot begin until this layer is breached to expose fresh, metallic magnesium.

  • Trace Moisture and Acidic Protons: Grignard reagents are exceptionally strong bases.[5] Even trace amounts of water in your glassware or solvent will quench the reagent as it forms by protonation, effectively killing the reaction.[1][3][6] The amino group (-NH2) on your aryl halide is itself a potent Grignard-quenching acidic proton source.

G cluster_0 Initiation Failure Analysis Start Reaction Fails to Initiate Check_Purity Are Reagents & Solvent Pure & Anhydrous? Check_Mg Is Magnesium Surface Active? Check_Amino Is the Amino Group Protected? Solution_Dry Dry Solvent/Glassware Purify Halide Solution_Activate Activate Magnesium (I₂, DBE, Mechanical) Solution_Protect Protect Amino Group (e.g., as -N(SiMe₃)₂) Success Initiation Successful

Q2: What are the most effective methods for activating magnesium turnings?

A2: Activating the magnesium is critical. The goal is to disrupt the oxide layer and expose a fresh, reactive metal surface.[2][7] Several methods are effective, and the choice often depends on the reactivity of the halide and laboratory preference.

Activation MethodDescriptionKey Considerations
Iodine A small crystal of iodine is added to the dry magnesium. It reacts to form MgI₂, etching the oxide layer.[1][2]The disappearance of the purple iodine vapor is a good visual indicator of activation.[1][2] Can sometimes lead to iodinated byproducts.[1]
1,2-Dibromoethane (DBE) A few drops are added to the magnesium. It reacts to form MgBr₂ and ethylene gas.[1][8]The evolution of ethylene bubbles provides clear evidence of activation.[2] This is a very reliable method.
Mechanical Activation Vigorous stirring of the dry magnesium turnings with a glass rod or magnetic stir bar can physically break the MgO layer.[3]Avoids chemical activators but may not be sufficient for less reactive aryl halides.[1]
Chemical Activation (Advanced) Using reagents like Diisobutylaluminum hydride (DIBAL-H) can activate the surface at lower temperatures and simultaneously scavenge residual water.[1][9]Highly effective but requires handling of pyrophoric reagents.[1]

Section 2: Low Yields and Side Reactions

Q3: My reaction initiates, but the yield is consistently low. I suspect the amino group is the problem. How does it interfere?

A3: You are correct to be suspicious of the amino group. It is the primary source of complications in these reactions due to its acidic protons.

  • Acid-Base Reaction: The N-H protons of the amino group are acidic enough to be deprotonated by the highly basic Grignard reagent. This is an acid-base reaction that consumes two equivalents of your valuable Grignard reagent for every equivalent of aminoaryl halide. One equivalent is consumed in forming the Grignard, and a second is immediately quenched by another molecule of the aminoaryl Grignard that has formed.

  • Formation of Insoluble Salts: The deprotonation of the amino group leads to the formation of magnesium salts (R-N(MgX)₂), which can precipitate from the ethereal solvent, passivating the magnesium surface and hindering further reaction.

G Grignard Grignard Grignard_2 Grignard_2

Q4: How can I protect the amino group to prevent these side reactions?

A4: Protecting the amino group is the most robust strategy to achieve high yields. The ideal protecting group should be inert to Grignard conditions, easy to install, and readily removable post-reaction.[10][11][12]

A particularly effective strategy for this specific problem is in situ silylation.

Protocol: In Situ Silylation for Grignard Formation

This protocol leverages the formation of a non-acidic bis(trimethylsilyl)amino group, which is fully compatible with the Grignard reagent.

  • Setup: Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet. Add magnesium turnings (1.2 eq.) and a magnetic stir bar.

  • Activation: Activate the magnesium using your preferred method (e.g., a small crystal of iodine).

  • Initial Reaction: Add your aminoaryl halide (1.0 eq.) to anhydrous THF in the dropping funnel. Add a small portion (~10%) of this solution to the activated magnesium to initiate the reaction. Look for signs of initiation like gentle reflux or color change.[2]

  • Silylation & Grignard Formation: Once initiated, add a strong, non-nucleophilic base like NaH or a Hauser base (e.g., TMPMgCl·LiCl) to the remaining aminoaryl halide solution in the dropping funnel, followed by chlorotrimethylsilane (2.2 eq.). This will deprotonate the amine and form the bis(silyl)amine.

  • Addition: Slowly add the silylated aryl halide solution dropwise to the reaction flask at a rate that maintains a gentle reflux.

  • Completion & Use: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of (Me₃Si)₂N-Ar-MgX can be used directly in the next step.

  • Deprotection: The silyl groups are typically cleaved during the acidic workup of the subsequent reaction.

Section 3: Advanced Troubleshooting and Alternative Strategies

Q5: I've tried protection, but my yields are still poor. Are there alternative methods to form the organometallic reagent?

A5: Yes. When direct Grignard formation is problematic, even with protection, you can turn to alternative methods that offer higher functional group tolerance.

  • Halogen-Magnesium Exchange with "Turbo-Grignard" Reagents: Reagents like isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often called "Turbo-Grignard" reagents, can perform a halogen-magnesium exchange with your aryl halide.[13][14] This reaction is often much faster and occurs at lower temperatures than direct formation, minimizing side reactions.[13]

  • Directed Deprotonation with Knochel-Hauser Bases: For certain substrates, direct deprotonation (metalation) of an aromatic C-H bond can be more efficient than forming a Grignard from a halide. Knochel-Hauser bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), are exceptionally strong, non-nucleophilic bases that can regioselectively deprotonate arenes, even in the presence of sensitive functional groups.[15][16] The resulting arylmagnesium species is then ready to react with an electrophile.

G cluster_0 Method Selection Start Need Aryl- magnesium Reagent Direct_Grignard Direct Reaction (Ar-X + Mg) Halogen_Exchange Halogen-Mg Exchange (iPrMgCl·LiCl) Deprotonation Directed Deprotonation (TMPMgCl·LiCl)

Q6: Could the issue be an "Umpolung" problem where the natural reactivity is inverted?

A6: While not a direct problem in the formation of the Grignard reagent itself, the concept of Umpolung, or polarity reversal, is highly relevant to the synthesis strategy.[17] Normally, the aryl halide is an electrophile at the carbon atom. The Grignard reaction brilliantly inverts this polarity, making that same carbon atom strongly nucleophilic.[17][18]

If you are consistently failing to form the Grignard reagent, it may be time to reconsider the entire synthetic disconnection. Instead of creating a nucleophilic aminoaryl species, an Umpolung strategy would involve making the aminoaryl ring electrophilic and reacting it with a nucleophile. For instance, converting the amine to a better leaving group could make the nitrogen electrophilic for amination reactions.[17] This represents a fundamental shift in strategy away from the Grignard pathway.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving (2-Amino-4-chlorophenyl)methanol. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and scalability of their synthetic routes. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your cross-coupling experiments with this compound.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes related to catalyst loading?

A: Low yields are a frequent challenge and can often be traced back to suboptimal catalyst loading, among other factors.[1][2] Here’s a breakdown of potential catalyst-related issues:

  • Insufficient Catalyst Loading: The most straightforward cause is simply not having enough active catalyst to drive the reaction to completion. This is particularly true for less reactive substrates or when using a less active catalyst system.

  • Catalyst Deactivation: The palladium catalyst can deactivate through several pathways, such as the formation of palladium black (agglomeration) or poisoning by impurities.[3][4][5] The aminophenol moiety in your substrate could potentially coordinate to the palladium center in a way that inhibits catalytic activity.

  • Inefficient Pre-catalyst Activation: Many commonly used palladium sources, like Pd(OAc)₂, are pre-catalysts that require in-situ reduction to the active Pd(0) species.[6][7][8] If this activation is incomplete, the concentration of the active catalyst will be lower than anticipated.

  • High Catalyst Loading Leading to Side Reactions: Counterintuitively, excessively high catalyst concentrations can sometimes be detrimental.[3][9] It can promote side reactions like homocoupling of the organoboron reagent in Suzuki reactions or lead to the formation of inactive catalyst species.[3]

Troubleshooting Steps:

  • Systematic Increase of Catalyst Loading: Begin with a standard loading (e.g., 1-2 mol%) and incrementally increase it in subsequent experiments (e.g., to 3 mol%, 5 mol%). Monitor the reaction progress to see if the yield improves.

  • Use of Pre-formed, Air-Stable Pre-catalysts: Consider using well-defined, air-stable palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts).[10][11] These often provide more consistent generation of the active catalytic species.

  • Ligand Screening: The choice of ligand is critical for stabilizing the active catalyst and preventing deactivation.[3][12] For substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be effective.[13]

  • Ensure Inert Atmosphere: Cross-coupling reactions are highly sensitive to oxygen, which can lead to catalyst deactivation.[1][3] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1][3]

Issue 2: Reaction Stalls or is Sluggish

Q: My reaction starts but then slows down significantly or fails to go to completion. Could this be a catalyst loading issue?

A: Yes, a stalling reaction is a classic indicator of catalyst deactivation or an insufficient initial catalyst concentration to overcome the activation energy barrier for all the starting material.

  • Catalyst Instability Over Time: The active catalytic species may not be stable under the reaction conditions for the required duration. This can be due to thermal degradation or reaction with components of the mixture.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst and inhibit its activity.

  • Insufficient Catalyst for Full Conversion: The initial amount of catalyst may be sufficient to convert a portion of the starting material, but it deactivates before the reaction is complete.

Troubleshooting Steps:

  • Increase Initial Catalyst Loading: A higher initial concentration of the catalyst may be sufficient to drive the reaction to completion before significant deactivation occurs.

  • Stepwise Addition of Catalyst: In some cases, adding the catalyst in portions over the course of the reaction can maintain a sufficient concentration of the active species.

  • Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly impact catalyst stability and activity.[9][14] An excess of ligand can sometimes stabilize the catalyst, but too much can also inhibit the reaction.[15] Experiment with ratios from 1:1 to 2:1 (ligand:Pd).

  • Re-evaluate Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] Consider if a lower temperature for a longer duration might preserve the catalyst's activity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of catalyst loading for cross-coupling reactions with this compound.

Q1: What is a good starting catalyst loading for a cross-coupling reaction with this compound?

A: A typical starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions is between 1 and 5 mol %.[9] For initial screening experiments with a new substrate like this compound, a loading of 2-3 mol % of the palladium source is a reasonable starting point.

Q2: Will simply increasing the catalyst loading always improve my reaction yield?

A: Not necessarily. While a higher catalyst loading can sometimes increase the rate of a slow reaction, excessively high concentrations can lead to undesirable outcomes.[16] These can include the formation of side products like homocoupling and difficulties in product purification due to residual catalyst.[3] Overly high concentrations can also promote catalyst decomposition into palladium black.[3] Optimization is key to finding the lowest effective catalyst concentration that maximizes yield without promoting side reactions.[3]

Q3: How does the choice of ligand affect the optimal catalyst loading?

A: The ligand is critical as it stabilizes the active catalytic species and influences its reactivity.[3][12] Bulky, electron-rich phosphine ligands can stabilize the palladium center, often allowing for lower catalyst loadings while maintaining high catalytic activity.[3][17] The optimal palladium-to-ligand ratio is also a key parameter to consider during optimization.[3]

Q4: What are the initial indicators that my catalyst loading might be suboptimal?

A: Key indicators of suboptimal catalyst loading include low reaction yield, incomplete conversion of starting materials, and the formation of significant side products.[3] Visual cues, such as the formation of palladium black, can indicate catalyst decomposition due to inappropriate loading or other harsh conditions.[3]

Q5: How can I efficiently screen for the optimal catalyst loading?

A: High-throughput screening (HTS) techniques are invaluable for rapidly identifying optimal reaction conditions, including catalyst loading.[18][19][20] These methods allow for the parallel execution of numerous small-scale reactions, varying parameters like catalyst concentration, ligand, base, and solvent.[19][20] This approach is far more efficient than traditional one-factor-at-a-time optimization.[21] Machine learning and Design of Experiments (DoE) can also be powerful tools to predict optimal conditions with fewer experiments.[22]

Experimental Protocols & Data

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically varying the catalyst loading to identify the optimal concentration for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald pre-catalyst)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane/water, Toluene/water)

Procedure:

  • Reaction Setup: In parallel reaction vials or a multi-well plate, add the arylboronic acid (1.2-1.5 equivalents) and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the reaction vessels and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add a stock solution of the palladium pre-catalyst and ligand in the chosen solvent to achieve the desired catalyst loading in each vial (e.g., 0.5, 1, 2, 3, 5 mol %).

  • Substrate Addition: Add a stock solution of this compound (1 equivalent) to each reaction vessel.

  • Reaction Execution: Heat the reactions to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1, 4, 12, 24 hours) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Workup and Analysis: Upon completion, cool the reactions, perform a standard aqueous workup, and analyze the crude product mixture to determine the yield and purity for each catalyst loading.

Table 1: Example Data for Catalyst Loading Optimization
Catalyst Loading (mol %)Reaction Time (h)Conversion (%)Yield (%)Key Observations
0.5244535Incomplete conversion, starting material remains.
1.0248578Good conversion, minor side products.
2.0 12 >98 92 Optimal: High yield, clean reaction profile.
3.012>9890Slight increase in homocoupling byproduct.
5.08>9885Significant formation of palladium black and byproducts.

This is example data and actual results will vary depending on the specific reaction conditions.

Visualizing the Optimization Workflow

A systematic approach is crucial for efficiently determining the optimal catalyst loading.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Reaction Execution & Analysis cluster_2 Phase 3: Optimization & Validation A Define Substrates: This compound + Coupling Partner B Select Initial Conditions: - Ligand (e.g., XPhos) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) A->B C Vary Catalyst Loading: [0.5, 1, 2, 3, 5 mol%] B->C D Run Parallel Reactions (Constant Temperature & Time) C->D E Monitor Progress (LC-MS, GC-MS) D->E F Determine Yield & Purity E->F G Identify Optimal Loading Range (e.g., 1.5 - 2.5 mol%) F->G H Fine-tune Other Parameters (Temp, Time, Concentration) G->H I Confirm Optimal Conditions & Scale-Up H->I

Caption: Workflow for systematic optimization of catalyst loading.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the cross-coupling reaction is essential for effective troubleshooting.

Catalytic_Cycle Pd(0)L_n Active Catalyst Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Oxidative Addition Complex Oxidative\nAddition->Ar-Pd(II)-X(L_n) + Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Transmetalation Complex Transmetalation->Ar-Pd(II)-R(L_n) + R-M Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n + Ar-R

Caption: Generalized catalytic cycle for a cross-coupling reaction.

The rate of this cycle and its efficiency are directly influenced by the concentration and stability of the active Pd(0) catalyst. Suboptimal loading can disrupt any of these key steps.

References

How to avoid over-reduction in the synthesis of aminobenzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-reduction and Maximizing Chemoselectivity

Welcome to the technical support center for the synthesis of aminobenzyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for navigating the critical challenge of chemoselectivity. Over-reduction is a common pitfall that leads to diminished yields and complex purification challenges. This guide provides field-proven insights and detailed protocols to help you achieve your target molecule with precision.

Frequently Asked Questions (FAQs)
Q1: What is "over-reduction" in this context, and why is it a problem?

In the synthesis of aminobenzyl alcohols, you are dealing with a molecule containing at least two reducible functional groups: an aromatic nitro group (or its precursor) and a carbonyl group (aldehyde/ketone) or a carboxylic acid/ester. Over-reduction occurs when the reducing agent modifies more functional groups than intended. For example, reducing a nitrobenzyl alcohol might not only convert the nitro group to an amine but also cleave the benzylic alcohol, resulting in an aminotoluene—a highly undesirable byproduct. This lowers the yield of your desired product and introduces impurities that are often difficult to separate.

Q2: Which synthetic route is most prone to over-reduction?

Starting from a nitrobenzaldehyde is arguably the most challenging route. Here, you have two highly susceptible groups: the nitro group and the aldehyde. Many powerful reducing agents will attack both indiscriminately. A more controlled and often preferred route is the reduction of a 4-nitrobenzyl alcohol , as the alcohol is less reactive than an aldehyde, though it remains susceptible to hydrogenolysis under certain conditions.[1]

Q3: What is chemoselectivity and why is it the core issue?

Chemoselectivity is the ability of a reagent to react with one functional group in preference to another.[2] For aminobenzyl alcohol synthesis, the entire challenge hinges on finding or creating conditions where your reducing agent selectively targets only the desired functional group (e.g., the nitro group) while leaving the other (e.g., the benzyl alcohol) completely untouched, or vice-versa. The choice of reducing agent, catalyst, solvent, and temperature are all critical levers for controlling chemoselectivity.

Q4: Starting with 4-nitrobenzaldehyde, which group is easier to reduce selectively?

The aldehyde is generally easier to reduce selectively in the presence of a nitro group. Mild hydride donors like sodium borohydride (NaBH₄) are highly chemoselective for carbonyls and will readily reduce the aldehyde to an alcohol while leaving the nitro group intact.[3][4] The reverse—selectively reducing the nitro group while preserving the aldehyde—is significantly more challenging and often requires specialized catalysts or a protecting group strategy.[1]

Troubleshooting Guides by Synthetic Route

This section provides solutions to common problems encountered during the synthesis of aminobenzyl alcohols, categorized by the starting material.

Route 1: Starting from a Nitrobenzaldehyde (e.g., 4-Nitrobenzaldehyde)

This is a common but difficult starting point due to the presence of two reducible groups. The key to success is a multi-step approach.

Observed Problem: A complex mixture of products is formed, including the desired aminobenzyl alcohol, but also 4-nitrobenzyl alcohol, 4-aminobenzaldehyde, and the fully reduced 4-aminotoluene.

This outcome indicates a lack of chemoselectivity in the reduction step. A single, powerful reducing agent like catalytic hydrogenation with H₂ and Pd/C under standard conditions will often reduce both functional groups, and can even proceed to cleave the benzylic C-O bond.[5]

Solution 1: Two-Step Sequential Reduction

The most reliable strategy involves reducing one group at a time.

  • Step 1: Selective Aldehyde Reduction. Reduce the aldehyde first using a mild and chemoselective reagent. Sodium borohydride (NaBH₄) is the industry standard for this transformation. It readily reduces aldehydes and ketones but is typically inert towards aromatic nitro groups under standard conditions.[6][7] This step cleanly converts 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol.

  • Step 2: Nitro Group Reduction. With the aldehyde secured as a less reactive alcohol, you can now focus on reducing the nitro group. This is detailed in Route 2 below.

Solution 2: Aldehyde Protection Strategy

For maximum control, especially when other sensitive groups are present, protecting the aldehyde is the most robust method.

  • Step 1: Protect the Aldehyde. Convert the aldehyde into an acetal, typically by reacting it with ethylene glycol in the presence of an acid catalyst. Acetals are stable under the neutral or basic conditions often used for nitro group reductions.[8][9]

  • Step 2: Reduce the Nitro Group. With the aldehyde protected, you can use a wider range of reagents to reduce the nitro group to an amine (e.g., Fe/NH₄Cl, SnCl₂, or transfer hydrogenation).[10]

  • Step 3: Deprotect the Aldehyde. Remove the acetal protecting group by simple acid-catalyzed hydrolysis to reveal the aldehyde.

  • Step 4: Reduce the Aldehyde. Finally, reduce the now-unmasked aldehyde to the benzyl alcohol using NaBH₄.

This multi-step process, while longer, offers unparalleled control over the final product.

G start 4-Nitrobenzaldehyde protect Protect Aldehyde (e.g., Ethylene Glycol, H+) start->protect protected_nitro Protected Aldehyde (Acetal) protect->protected_nitro reduce_nitro Reduce Nitro Group (e.g., Fe/NH4Cl) protected_nitro->reduce_nitro protected_amine Protected Amine (Acetal) reduce_nitro->protected_amine deprotect Deprotect Aldehyde (Aqueous Acid) protected_amine->deprotect aminobenzaldehyde 4-Aminobenzaldehyde deprotect->aminobenzaldehyde reduce_aldehyde Reduce Aldehyde (e.g., NaBH4) aminobenzaldehyde->reduce_aldehyde product 4-Aminobenzyl Alcohol reduce_aldehyde->product

Caption: Aldehyde protection workflow for synthesizing aminobenzyl alcohols.

Route 2: Starting from a Nitrobenzyl Alcohol (e.g., 4-Nitrobenzyl Alcohol)

This is a more direct and often higher-yielding route. The primary challenge is reducing the nitro group without causing hydrogenolysis of the benzylic C-O bond.

Observed Problem: The desired aminobenzyl alcohol is formed, but a significant amount of the corresponding aminotoluene is also present.

This side product arises from hydrogenolysis , the reductive cleavage of the C-O bond of the benzyl alcohol. This is particularly common with standard catalytic hydrogenation (H₂ gas, Pd/C catalyst) at elevated temperatures or pressures.[11]

Solution 1: Catalytic Transfer Hydrogenation (CTH)

CTH is an exceptionally mild and effective method that often avoids hydrogenolysis. Instead of high-pressure H₂ gas, a hydrogen donor molecule is used in the presence of a catalyst (commonly Pd/C).

  • Recommended Donors: Ammonium formate (HCOONH₄), formic acid, or hydrazine hydrate are excellent hydrogen donors.[12]

  • Why it Works: The reaction conditions for CTH are typically much milder (often at or slightly above room temperature and atmospheric pressure), which minimizes the energy input required for the undesired C-O bond cleavage.

Solution 2: Metal/Acid Reduction

Classic chemical reductions are also highly effective and selective.

  • Fe/NH₄Cl or Fe/HCl: Iron powder in the presence of an acid is a robust, inexpensive, and highly selective method for reducing nitro groups.[10] It is a workhorse in organic synthesis and generally does not affect benzyl alcohols.

  • SnCl₂·2H₂O: Stannous chloride is another classic reagent that provides a mild and selective reduction of nitro groups.[10]

G cluster_0 Desired Pathway cluster_1 Side Reaction start 4-Nitrobenzyl Alcohol product 4-Aminobenzyl Alcohol start->product Mild Conditions (CTH, Fe/HCl) side_product 4-Aminotoluene start->side_product Harsh Conditions (High Pressure H₂/Pd-C) Hydrogenolysis

Caption: Reaction pathways for the reduction of 4-nitrobenzyl alcohol.

Reagent Selection Guide

The choice of reducing agent is the most critical decision in avoiding over-reduction. This table summarizes common reagents and their selectivity profiles.

Reagent SystemPrimary TargetCompatibility NotesCommon ConditionsProsCons
NaBH₄ Aldehydes, KetonesExcellent: Does not reduce nitro, ester, or carboxylic acid groups.[2][6]Methanol or Ethanol, 0-25°CHigh chemoselectivity, safe, easy workup.Not strong enough for nitro or acid groups.
H₂, Pd/C Nitro, Alkenes, Alkynes, Aldehydes, KetonesPoor: Prone to over-reduction and hydrogenolysis of benzyl alcohols, especially under harsh conditions.[5][12]H₂ gas (balloon or high pressure), various solvents.High yields, clean reaction, catalyst is recyclable.Requires specialized equipment, risk of over-reduction.
Fe / NH₄Cl Nitro GroupsExcellent: Highly selective for nitro groups. Tolerates most other functional groups including esters, aldehydes, and benzyl alcohols.[13]Ethanol/Water, RefluxInexpensive, robust, highly selective.Stoichiometric amounts of iron required, workup can be tedious.
SnCl₂·2H₂O Nitro GroupsExcellent: Very mild and selective for nitro groups over carbonyls and esters.Ethanol or Ethyl Acetate, RefluxMild conditions, high selectivity.Tin waste is toxic and requires proper disposal.
Pd/C, Ammonium Formate (CTH) Nitro GroupsGood: Generally selective for nitro groups. Much milder than H₂ gas, significantly reducing the risk of hydrogenolysis.Methanol or Ethanol, RT to RefluxAvoids high-pressure H₂, good selectivity.Can sometimes reduce sensitive alkenes.
LiAlH₄ (LAH) Carboxylic Acids, Esters, Aldehydes, KetonesPoor: Extremely powerful and unselective. Will reduce almost all polar unsaturated functional groups.[1]Anhydrous THF or Ether, 0°C to RefluxOne of the few reagents that can reduce carboxylic acids.Highly reactive, requires anhydrous conditions, difficult workup.
BH₃·THF Carboxylic Acids, Aldehydes, KetonesGood: Can selectively reduce carboxylic acids in the presence of some other groups. Generally inert towards nitro groups without special activation.[14]Anhydrous THF, 0°C to RefluxGood for reducing acids to alcohols.Requires anhydrous conditions.
Detailed Experimental Protocols
Protocol 1: Selective Reduction of 4-Nitrobenzyl Alcohol via Catalytic Transfer Hydrogenation

This protocol describes the reduction of the nitro group while preserving the benzyl alcohol moiety.

Materials:

  • 4-Nitrobenzyl alcohol (1 eq.)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight)

  • Ammonium formate (HCOONH₄) (3-5 eq.)

  • Methanol or Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of 4-nitrobenzyl alcohol (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol % by weight) to the stirring solution. Caution: Pd/C can be pyrophoric; handle with care.

  • Heat the reaction mixture to a gentle reflux (around 40-50°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure 4-aminobenzyl alcohol.[1]

Protocol 2: Two-Step Synthesis from 4-Nitrobenzaldehyde via NaBH₄ Reduction

This protocol details the selective reduction of the aldehyde followed by the reduction of the nitro group.

Step A: Reduction of 4-Nitrobenzaldehyde to 4-Nitrobenzyl Alcohol

  • Dissolve 4-nitrobenzaldehyde (1 eq.) in ethanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (NaBH₄) (0.5-1.0 eq.) portion-wise over 10-15 minutes, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once complete, carefully quench the reaction by slowly adding dilute HCl until the solution is acidic (pH ~5-6).

  • Remove the bulk of the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-nitrobenzyl alcohol, which can be used directly in the next step.[2]

Step B: Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol

  • Use the crude 4-nitrobenzyl alcohol from Step A and follow the procedure outlined in Protocol 1 .

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of (2-Amino-4-chlorophenyl)methanol. This document is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve the common and often frustrating issue of peak tailing. As a substituted aromatic amine, this compound presents specific challenges in reversed-phase chromatography that require a systematic and well-understood approach to overcome. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for this compound on my C18 column. What is the fundamental cause?

Answer: The primary cause of peak tailing for this compound, a basic compound, is secondary interaction with the stationary phase. Specifically, the basic amino group on your analyte interacts with acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 column packing material.[1][2][3]

Expert Explanation: In reversed-phase HPLC, the main retention mechanism is hydrophobic interaction between the analyte and the C18 stationary phase. However, the manufacturing process for silica-based columns inevitably leaves some unreacted, accessible silanol groups on the surface.[4][5][6][7] At typical mobile phase pH values (above 3), these silanol groups become deprotonated and negatively charged (Si-O⁻).[8][9]

Your analyte, this compound, has a basic amino group. In an acidic mobile phase, this group becomes protonated and carries a positive charge (-NH₃⁺). This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanol sites.[2][10] This interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which results in an asymmetrical or "tailing" peak.[11]

Below is a diagram illustrating this problematic secondary interaction.

cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase StationaryPhase Silica Surface C18 Chains Ionized Silanol Group (Si-O⁻) Analyte This compound Protonated Amine Group (-NH₃⁺) Analyte:s->StationaryPhase:f2   Secondary Ionic Interaction (Causes Peak Tailing) Analyte:s->StationaryPhase:f1 Primary Hydrophobic Interaction (Desired Retention)

Caption: Secondary ionic interactions causing peak tailing.

Q2: How can I strategically use the mobile phase pH to improve my peak shape?

Answer: Manipulating the mobile phase pH is the most powerful tool to control peak shape for ionizable compounds like this compound. The goal is to suppress the ionization of either the analyte or the surface silanol groups to prevent the secondary interactions described in Q1. For basic analytes, using a low pH mobile phase is highly effective.[11][12][13]

Expert Explanation: The key is to adjust the mobile phase pH relative to the pKa of your analyte and the silanol groups.

  • Suppress Silanol Ionization (Recommended): By lowering the mobile phase pH to 3 or below, the vast majority of silanol groups become protonated (Si-OH) and are therefore neutral.[1][2] This eliminates the primary source of the unwanted ionic interaction, leading to a significant improvement in peak symmetry. While your analyte will be fully protonated and positively charged at this pH, the absence of corresponding negative charges on the stationary phase prevents ionic binding.

  • Suppress Analyte Ionization: Alternatively, using a high pH mobile phase (e.g., pH > 9, assuming a pKa of the conjugate acid is around 7-8) would neutralize the amine group. However, traditional silica-based columns are not stable at high pH and will dissolve, leading to rapid column degradation.[10] While specialized hybrid or pH-stable columns exist, the low-pH approach is generally preferred for standard silica columns.[14]

Data-Driven Impact of Mobile Phase pH on Peak Shape

Mobile Phase pHState of Analyte (Amine)State of Silanol GroupsDominant InteractionExpected Peak Shape
< 3.0 Protonated (Cationic)NeutralHydrophobicSymmetrical
3.5 - 6.0 Protonated (Cationic)Partially Ionized (Anionic)Mixed-Mode (Hydrophobic + Ionic)Severe Tailing
7.0 Partially ProtonatedFully Ionized (Anionic)Strong IonicPoor/Tailing
> 9.0 (on stable column) NeutralFully Ionized (Anionic)HydrophobicSymmetrical
Q3: Peak tailing is persistent. What is a logical, step-by-step troubleshooting workflow I can follow?

Answer: A systematic approach is crucial to efficiently identify and solve the problem. Start with the simplest and most common solutions (mobile phase) before moving to more complex hardware or column issues.

Expert Explanation: Follow this workflow to methodically troubleshoot the issue. This approach ensures you are changing one variable at a time, which is key to identifying the root cause.

G A Start: Peak Tailing Observed B Step 1: Mobile Phase pH Is pH ≤ 3.0? A->B C Action: Adjust Mobile Phase to pH 2.5-3.0 with 0.1% TFA or Formic Acid. B->C No D Step 2: Buffer/Additive Is a buffer or additive (e.g., TFA) present at sufficient concentration? B->D Yes C->D E Action: Add 0.1% TFA to mobile phase. Ensure buffer concentration is 10-25 mM. D->E No F Step 3: Column Condition Is the column old or known to be a 'Type A' silica? D->F Yes E->F G Action: Replace with a modern, high-purity, end-capped 'Type B' silica column or a polar-embedded column. F->G Yes H Step 4: System Check Inject a neutral compound (e.g., Toluene). Does it also tail? F->H No J Problem Solved: Symmetrical Peak G->J I Action: Check for extra-column dead volume. Inspect fittings, tubing, and connections. H->I Yes K Problem is Chemical: Analyte-Column Interaction H->K:w No L Problem is Physical: System Issue I->L:w K->G Consider Column Change L->J

Caption: A logical workflow for troubleshooting peak tailing.

Q4: What is the role of additives like Trifluoroacetic Acid (TFA), and how do I use them correctly?

Answer: Additives like TFA serve a dual purpose: they control the mobile phase pH and act as ion-pairing agents that can further mask residual silanol groups, leading to sharper, more symmetrical peaks.[15][16]

Expert Explanation: Using 0.1% (v/v) TFA in your aqueous and organic mobile phase components is a standard and highly effective strategy.

  • pH Control: TFA is a strong acid (pKa ≈ 0.5), so adding it at 0.1% will reliably lower the mobile phase pH to around 2.[17] As explained in Q2, this protonates and neutralizes the silanol groups, minimizing secondary interactions.[15]

  • Ion Pairing/Silanol Masking: The trifluoroacetate anion can pair with any remaining charged sites on the stationary phase or with the protonated analyte itself. More importantly, it competes with the analyte for interaction with active silanol sites, effectively "masking" them from the analyte. This competitive binding mechanism further reduces the opportunity for secondary retention that causes tailing.[15][16]

Experimental Protocol: Mobile Phase Preparation with TFA

  • Reagent Quality: Use high-purity, HPLC-grade TFA. TFA can degrade, so use a fresh bottle or ampoule for best results.[16]

  • Aqueous Phase (Solvent A): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of TFA using a calibrated pipette. Mix thoroughly.

  • Organic Phase (Solvent B): To 1000 mL of HPLC-grade acetonitrile or methanol, add 1.0 mL of TFA. Mix thoroughly.

  • System Equilibration: Before running your analysis, ensure the entire HPLC system, including the pump, lines, and column, is fully equilibrated with the TFA-containing mobile phase for at least 15-20 column volumes.

Caution: TFA can suppress ionization in mass spectrometry (MS) detectors.[15] If using LC-MS, consider using 0.1% formic acid as a weaker, more MS-friendly alternative, although it may be slightly less effective at eliminating tailing.

Q5: My column is labeled "end-capped." Why am I still seeing tailing, and should I consider a different column?

Answer: End-capping significantly reduces but does not completely eliminate all residual silanol groups.[7][18][19] If tailing persists with an end-capped column, especially an older one, switching to a modern column with advanced bonding and end-capping technology is a highly effective solution.

Expert Explanation: End-capping is a chemical process where a small silylating agent, like trimethylchlorosilane, is used to bond with and block the most accessible residual silanols left after bonding the primary C18 phase.[4][5][18] This dramatically reduces surface activity and improves peak shape for basic compounds.[6][19]

However, due to steric hindrance, some silanols remain unreacted.[4][6] Older columns, often made with lower purity "Type A" silica, have higher metal content and more acidic silanols, making them more prone to causing tailing even after end-capping.[1][13]

Column Technology Recommendations:

  • High-Purity "Type B" Silica Columns: Modern columns are made with high-purity, spherical silica with low metal content and are typically double end-capped for maximum silanol coverage.[18] These should be your first choice.

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the C18 chain. This polar group provides a shielding effect, further deactivating the silica surface and improving peak shape for bases without the need for aggressive ion-pairing agents.

  • Hybrid Particle Columns: These columns are based on a silica-organic hybrid material that is more resistant to high pH and often shows lower silanol activity, providing excellent peak shapes for basic compounds.

If you are consistently struggling with tailing, investing in a newer generation column specifically designed for the analysis of basic compounds is a worthwhile and often necessary step.[20]

References

Validation & Comparative

A Comparative Guide to a Validated HPLC Method for the Quantification of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous control of starting materials, intermediates, and active pharmaceutical ingredients (APIs) is paramount. (2-Amino-4-chlorophenyl)methanol is a key chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be precisely determined to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, compares it with alternative analytical techniques, and is grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Featured Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of non-volatile and thermally sensitive compounds.[5] For this compound, an RP-HPLC method using a C18 stationary phase coupled with UV detection provides a reliable and accurate means of quantification.

Rationale for Method Selection

The choice of each parameter in this HPLC method is deliberate, aiming for optimal separation, peak shape, and sensitivity for this compound.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like the target analyte. The non-polar C18 chains interact with the phenyl ring of the analyte, leading to effective separation from more polar or non-polar impurities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which is critical for maintaining the analyte in a consistent, non-ionized state, thereby ensuring reproducible retention times and symmetrical peak shapes. Acetonitrile is often preferred for its lower viscosity and UV transparency.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be validated according to ICH Q2(R1) guidelines.[2][8][9]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value Justification
Column C18, 250 mm x 4.6 mm, 5 µm Standard dimensions for robust separation and efficiency.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) Isocratic elution provides simplicity and reproducibility. The acidic pH ensures the amino group is protonated, leading to consistent interactions.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C Maintaining a constant temperature ensures stable retention times.
Detection Wavelength 240 nm Chosen to maximize sensitivity for the analyte based on its aromatic structure.

| Injection Volume | 10 µL | A standard volume for achieving good peak shape without overloading the column. |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing the analyte and prepare a solution in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

Method Validation: Ensuring Trustworthiness and Reliability

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] The following parameters must be assessed as per ICH Q2(R1) guidelines.[3][9]

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the analyte's peak is free from interference from excipients, impurities, or degradation products.The analyte peak should be spectrally pure (purity angle < purity threshold via PDA) and well-resolved from other peaks (Resolution > 2).
Linearity To establish a linear relationship between analyte concentration and detector response.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Accuracy To determine the closeness of the measured value to the true value.98.0% to 102.0% recovery of the analyte in spiked placebo samples.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) & Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1 with acceptable precision (%RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain ≤ 2.0% when parameters like mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C) are varied.

Comparative Analysis with Alternative Methods

While HPLC-UV is a robust and widely accessible technique, other methods can be employed depending on the specific analytical challenge, such as the need for higher sensitivity or structural confirmation.

ParameterHPLC-UV LC-MS/MS GC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass spectrometry for parent/daughter ion monitoring.Separation of volatile compounds followed by mass spectrometry.
Sensitivity (LOQ) Moderate (µg/mL range).[10]Very High (pg/mL to ng/mL range).High (ng/mL range), but requires derivatization for non-volatile analytes.[11]
Specificity Good to Excellent, especially with PDA detectors.Excellent, based on specific mass-to-charge ratios.[11]Excellent, provides a unique fragmentation pattern.
Sample Preparation Simple dissolution and filtration.Simple, but requires careful selection of mobile phase additives to ensure compatibility with MS ionization.Often requires derivatization to increase volatility and thermal stability, adding complexity.
Instrumentation Cost Low to Moderate.High.Moderate.
Best Suited For Routine QC, purity testing, and assay of known compounds in relatively clean matrices.Trace-level quantification in complex biological matrices, impurity identification.Analysis of volatile impurities or when derivatization is straightforward.[5]

Expert Insight: For routine quality control and assay of this compound as a raw material or intermediate, the described HPLC-UV method offers the optimal balance of performance, cost-effectiveness, and ease of use. LC-MS/MS would be the superior choice if quantifying trace-level impurities or metabolites in a complex matrix. GC-MS is generally less suitable for this polar, non-volatile molecule unless a validated derivatization protocol is established.[11]

Visualizing the Workflow and Validation Process

Diagrams help clarify complex processes, ensuring better understanding and implementation by laboratory personnel.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Reference Standard & Sample Weighing B Solution Preparation (Mobile Phase Diluent) A->B C Autosampler Injection B->C D Separation on C18 Column C->D E UV Detection (240 nm) D->E F Chromatogram Integration E->F G Calibration Curve Generation F->G H Quantification Report G->H

Caption: High-level workflow for the HPLC quantification of this compound.

Validation_Parameters cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance center Validated Method Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ Limit of Quantitation center->LOQ Robustness Reliability center->Robustness Specificity Specificity Specificity->center LOD Limit of Detection LOD->center Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of key validation parameters as defined by ICH Q2(R1) guidelines.

References

Comparative analysis of reducing agents for the synthesis of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Reducing Agents for the Synthesis of (2-Amino-4-chlorophenyl)methanol

This guide provides an in-depth comparative analysis of common reducing agents for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The selection of an appropriate reducing agent is critical, as it must selectively act on a target functional group without affecting the aromatic chloro and amino substituents, which are sensitive to certain reaction conditions. We will explore the efficacy, selectivity, safety, and practicality of various reagents, supported by experimental data and protocols, to guide researchers in making informed decisions for their synthetic strategies.

Introduction: The Synthetic Challenge

This compound is a trifunctional molecule whose synthesis presents a classic chemoselectivity challenge. The goal is to reduce a carbonyl or carboxyl group to a primary alcohol while preserving both an aniline-type amino group and an aryl chloride bond. The amino group's basicity and the potential for catalytic dehalogenation are primary considerations in designing a successful reduction strategy.

Two primary synthetic pathways are commonly considered, starting from either 2-amino-4-chlorobenzoic acid or 2-amino-4-chlorobenzaldehyde. The choice of precursor dictates the required strength and type of the reducing agent.

G cluster_0 Synthetic Pathways Precursor_A 2-Amino-4-chlorobenzoic Acid Target This compound Precursor_A->Target Strong Reduction (e.g., LiAlH4, BH3·THF) Precursor_B 2-Amino-4-chlorobenzaldehyde Precursor_B->Target Mild Reduction (e.g., NaBH4)

Caption: Primary synthetic routes to this compound.

Analysis of Reducing Agents for 2-Amino-4-chlorobenzoic Acid

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. Carboxylic acids are less electrophilic than aldehydes or ketones and thus resistant to milder reagents.[1]

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to primary alcohols.[2][3]

  • Expertise & Experience: The primary mechanistic step involves the delivery of a hydride ion (H⁻) to the carbonyl carbon. For a carboxylic acid, the reaction is complicated by the acidic proton of the carboxyl group, which reacts first with LAH in an acid-base reaction, liberating hydrogen gas.[4] Subsequently, the resulting lithium carboxylate salt is reduced. The amino group on our substrate also possesses acidic protons and will react with LAH, consuming an additional equivalent of the reagent. Therefore, a stoichiometric excess of LAH is mandatory.

  • Trustworthiness & Causality: The major drawback of LAH is its high reactivity, which can lead to a lack of chemoselectivity. Aryl halides are susceptible to reduction (dehalogenation) by LAH, a significant risk when synthesizing this compound.[2] Furthermore, LAH reacts violently with water and other protic solvents, mandating the use of anhydrous conditions and careful quenching procedures, which can be hazardous and challenging to scale.[3][5]

  • Advantages:

    • High reactivity ensures complete reduction of the carboxylic acid.[1]

    • Readily available and widely used.

  • Disadvantages:

    • Significant risk of dehalogenation.

    • Reacts with the amino group, requiring excess reagent.

    • Extremely hazardous; reacts violently with protic solvents.[4]

    • Requires strict anhydrous conditions and a complex workup procedure.

Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane (BH₃) is an electrophilic reducing agent that shows remarkable selectivity for carboxylic acids.[1] It is typically used as a stable complex with tetrahydrofuran (THF).

  • Expertise & Experience: Unlike LAH, borane reduces carboxylic acids faster than ketones and generally does not affect aryl halides, esters, or amides under standard conditions.[4] This high degree of chemoselectivity makes it an excellent candidate for the synthesis of this compound from its corresponding benzoic acid. The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced.[1] The amino group will coordinate with the electrophilic borane, forming an amine-borane complex, which must be considered in the stoichiometry.

  • Trustworthiness & Causality: The key advantage of BH₃·THF is its selectivity, which minimizes the risk of dehalogenation, a critical factor for maintaining the integrity of the target molecule. The workup is also considerably safer and simpler than that for LAH reactions, typically involving the addition of an alcohol like methanol to quench excess borane, followed by an acidic workup to hydrolyze the borate esters.

  • Advantages:

    • Excellent chemoselectivity for carboxylic acids.[1]

    • Minimal to no risk of dehalogenation.

    • Safer and easier to handle than LAH.

  • Disadvantages:

    • Forms a complex with the amino group, requiring careful stoichiometric calculations.

    • The reagent itself is sensitive to air and moisture.

Analysis of Reducing Agents for 2-Amino-4-chlorobenzaldehyde

If 2-amino-4-chlorobenzaldehyde is used as the starting material, the reduction to the corresponding alcohol is much more straightforward and can be accomplished with milder, more selective reagents.

Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective nucleophilic reducing agent, ideal for the reduction of aldehydes and ketones.[6]

  • Expertise & Experience: NaBH₄ is significantly less reactive than LAH.[5] It does not reduce carboxylic acids, esters, or amides under normal conditions, and it is inert towards aryl halides.[7][8] This makes it the perfect reagent for selectively reducing the aldehyde group in 2-amino-4-chlorobenzaldehyde without affecting the chloro or amino substituents.

  • Trustworthiness & Causality: The reaction is operationally simple and safe. Unlike LAH, NaBH₄ is stable in and is typically used with protic solvents like methanol or ethanol.[7][9] This tolerance simplifies the experimental setup and workup. The reaction proceeds via hydride attack on the aldehyde's carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent during the reaction or workup to yield the final alcohol.[6]

  • Advantages:

    • Excellent selectivity for aldehydes and ketones.[8]

    • Does not reduce aryl chlorides or react with amines.

    • Safe and easy to handle; can be used in protic solvents.[9]

    • Simple workup procedure.

  • Disadvantages:

    • Ineffective for reducing carboxylic acids directly.[7]

    • Requires the aldehyde precursor, which may need to be synthesized in a separate step.

Quantitative Data and Comparative Summary

The following table summarizes the key performance indicators for the discussed reducing agents in the context of this specific synthesis.

Reducing AgentPrecursorSelectivity ProfileTypical YieldSafety & HandlingKey Considerations
LiAlH₄ 2-Amino-4-chlorobenzoic AcidLow (Risk of Dehalogenation)[2]Moderate to HighHazardous: Pyrophoric, reacts violently with water.[5] Requires strict anhydrous conditions.Consumes extra equivalents due to acidic protons on -COOH and -NH₂ groups.
BH₃·THF 2-Amino-4-chlorobenzoic AcidHigh: Selective for -COOH.[1][4] Preserves C-Cl bond.HighModerate: Moisture-sensitive. Safer workup than LAH.Forms an amine-borane complex.
NaBH₄ 2-Amino-4-chlorobenzaldehydeExcellent: Selective for -CHO.[6]Very HighSafe: Stable in protic solvents, easy to handle.[9]The most straightforward method if the aldehyde is available.

Detailed Experimental Protocols

Protocol 1: Reduction of 2-Amino-4-chlorobenzoic Acid using BH₃·THF

G cluster_0 BH3·THF Reduction Workflow s1 Dissolve Acid in Anhydrous THF (under N2 atmosphere) s2 Cool to 0 °C (Ice Bath) s1->s2 s3 Add BH3·THF (1 M solution) (Dropwise, maintain T < 10 °C) s2->s3 s4 Warm to RT, then Reflux (Monitor by TLC) s3->s4 s5 Cool and Quench (Slow addition of Methanol) s4->s5 s6 Acidify with HCl (to pH ~1) s5->s6 s7 Extract with Ethyl Acetate & Purify (Chromatography) s6->s7

Caption: Workflow for the selective reduction of the carboxylic acid.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-amino-4-chlorobenzoic acid (1.0 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a 1 M solution of borane-THF complex (approx. 2.5-3.0 eq. to account for the acid and amine protons) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 2 M aqueous HCl and stir for 30 minutes. Basify the aqueous layer with aqueous NaOH to pH ~8-9.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Reduction of 2-Amino-4-chlorobenzaldehyde using NaBH₄

G cluster_0 NaBH4 Reduction Workflow s1 Dissolve Aldehyde in Methanol s2 Cool to 0 °C (Ice Bath) s1->s2 s3 Add NaBH4 in Portions (Maintain T < 10 °C) s2->s3 s4 Stir at RT (Monitor by TLC) s3->s4 s5 Quench with Water s4->s5 s6 Concentrate Solvent s5->s6 s7 Extract with Ethyl Acetate & Purify s6->s7

Caption: Workflow for the mild and selective reduction of the aldehyde.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-4-chlorobenzaldehyde (1.0 eq.).

  • Dissolution: Add methanol as the solvent and stir until the aldehyde is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq.) portion-wise over 15-20 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the absence of the starting material.

  • Quenching: Cool the mixture to 0 °C and slowly add deionized water to quench any unreacted NaBH₄.

  • Workup: Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Recommendations

For the synthesis of this compound, the choice of reducing agent is fundamentally tied to the availability of the starting material.

  • When starting from 2-amino-4-chlorobenzoic acid, the Borane-THF complex (BH₃·THF) is the superior reagent. Its high chemoselectivity for carboxylic acids preserves the critical aryl-chloride bond, a significant advantage over the more powerful but less discriminate Lithium Aluminum Hydride.[1][4]

  • If 2-amino-4-chlorobenzaldehyde is the precursor, Sodium Borohydride (NaBH₄) is the unequivocal choice. Its mild nature, excellent selectivity for aldehydes, operational safety, and simple workup make it an ideal reagent for this transformation, guaranteeing a high yield of the desired product with minimal side reactions.[6][8]

Ultimately, while the NaBH₄ reduction is simpler and safer, it is contingent on the two-step process of first obtaining the aldehyde. The direct reduction of the commercially available carboxylic acid with BH₃·THF presents a more convergent and efficient, albeit more technically demanding, route to the target molecule.

References

A Senior Application Scientist's Guide to the Purification of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). (2-Amino-4-chlorophenyl)methanol is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides an in-depth comparison of common purification techniques for this compound, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Critical Role of Purity for this compound

This compound, a substituted aromatic alcohol, is a key intermediate in numerous synthetic pathways.[1] Impurities, which can include unreacted starting materials, by-products from side reactions, or degradation products, can have a significant impact on downstream reactions, leading to lower yields, difficult purifications, and the introduction of unwanted substances into the final product. Therefore, robust and efficient purification is not just a matter of good laboratory practice; it is a critical step in ensuring the reproducibility and success of the overall synthetic route.

This guide will explore the two most prevalent and effective purification techniques for compounds of this nature: recrystallization and flash column chromatography . We will delve into the mechanistic basis of each technique, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your specific needs.

At a Glance: Comparison of Purification Techniques

ParameterRecrystallizationFlash Column Chromatography
Principle Differential solubilityDifferential adsorption
Typical Purity >99%95-99%
Recovery Yield 70-90%80-95%
Scalability ExcellentGood, can be challenging for very large scale
Solvent Consumption Moderate to HighHigh
Time Requirement Moderate (can be automated)High (labor-intensive)
Cost Low (equipment) to Moderate (solvents)Moderate (silica gel, solvents)
Impurity Removal Effective for removing impurities with different solubility profilesEffective for a wide range of impurities

In-Depth Analysis of Purification Techniques

Recrystallization: The Classic Approach to High Purity

Recrystallization is a powerful technique for purifying solid compounds based on the principle of differential solubility. The crude material is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solution becomes supersaturated, leading to the formation of crystals of the pure compound. Impurities, which are either more soluble in the cold solvent or present in smaller amounts, remain in the mother liquor.

Mechanistic Considerations: The key to successful recrystallization lies in the selection of an appropriate solvent or solvent system. An ideal solvent should:

  • Exhibit high solubility for the compound of interest at elevated temperatures and low solubility at room temperature or below.

  • Either not dissolve impurities at all or keep them in solution upon cooling.

  • Be chemically inert towards the compound.

  • Have a relatively low boiling point for easy removal.

For this compound, which possesses both a polar amino group and a hydroxyl group, as well as a nonpolar chlorophenyl ring, a solvent of intermediate polarity or a mixed solvent system is often effective.

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of approximately 10 grams of crude this compound.

Materials:

  • Crude this compound (~95% purity)

  • Ethanol (95%)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound and a magnetic stir bar. Add approximately 40 mL of 95% ethanol and begin heating with stirring.

  • Achieving Saturation: Continue adding ethanol in small portions until the solid completely dissolves at a gentle boil. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip) to adsorb colored impurities. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (if decolorizing): If activated carbon was used, perform a hot filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove the carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add hot deionized water dropwise with continuous swirling until a faint, persistent cloudiness appears. This indicates the point of saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (similar to the final crystallization solvent ratio).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Outcome: This method can typically increase the purity of this compound from ~95% to >99.5% with a recovery yield of 80-90%.

Workflow Diagram: Recrystallization

G cluster_0 Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional, if colored) A->B If solution is colored C Induce Crystallization (Cooling) A->C If solution is not colored B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Product E->F

Caption: General workflow for purification by recrystallization.

Flash Column Chromatography: The Versatile Separation Tool

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). The crude mixture is loaded onto the top of a column packed with the stationary phase, and the eluent is passed through the column under pressure. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, thus achieving separation.

Mechanistic Considerations: The choice of the eluent system is critical for a successful separation. The polarity of the eluent should be optimized to achieve a good separation between the desired compound and its impurities. For this compound, a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common starting point. The amino group in the target molecule can sometimes cause tailing on silica gel; the addition of a small amount of a basic modifier like triethylamine to the eluent can often mitigate this issue.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is suitable for the purification of approximately 1 gram of crude material.

Materials:

  • Crude this compound (~95% purity)

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexane or Heptane

  • Ethyl Acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Air or nitrogen source with a flow controller

  • Test tubes or fraction collector

Procedure:

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Dry pack the column with silica gel (approximately 50 g for 1 g of crude material). Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve 1 g of crude this compound in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexane). In a separate flask, add a small amount of silica gel to this solution to create a slurry. Concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Start with a less polar solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20%, 30%, and 50% ethyl acetate in hexane). Apply gentle pressure to the top of the column to achieve a flow rate of about 2 inches per minute.

  • Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10-15 mL per test tube).

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Expected Outcome: Flash column chromatography can typically provide this compound with a purity of 98-99% and a recovery yield of 85-95%.

Workflow Diagram: Flash Column Chromatography

G cluster_1 Flash Column Chromatography Workflow A Pack Column with Stationary Phase B Load Crude Product A->B C Elute with Mobile Phase (Gradient or Isocratic) B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions & Evaporate Solvent E->F G Dry Purified Product F->G

Caption: General workflow for purification by flash column chromatography.

Purity Assessment: Ensuring Success

Regardless of the purification method chosen, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Typical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Conclusion: Selecting the Right Technique

The choice between recrystallization and flash column chromatography for the purification of this compound depends on several factors:

  • For achieving the highest possible purity (>99.5%) and for large-scale purification, recrystallization is often the preferred method. It is a more cost-effective and scalable technique, although it may require more optimization to find the ideal solvent system.

  • For smaller-scale purifications, for separating complex mixtures of impurities, or when a suitable recrystallization solvent cannot be readily identified, flash column chromatography is a highly effective and versatile option. While more labor-intensive and solvent-consuming, it offers excellent separation power.

References

Reactivity comparison of (2-Amino-4-chlorophenyl)methanol with other aminobenzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of (2-Amino-4-chlorophenyl)methanol

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

Introduction: The Strategic Importance of Substituted Aminobenzyl Alcohols

In the landscape of pharmaceutical synthesis and materials science, aminobenzyl alcohols are indispensable structural motifs.[1][2] Their bifunctional nature, possessing both a nucleophilic amino group and a versatile primary alcohol, allows for a wide array of chemical transformations, making them key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] Among these, this compound stands out due to the unique electronic interplay of its substituents. The relative positions of the activating amino group, the deactivating chloro group, and the reactive hydroxymethyl group create a nuanced reactivity profile.

This guide provides an in-depth comparison of the reactivity of this compound against its isomers and other related aminobenzyl alcohols. We will dissect the underlying electronic and steric principles that govern its behavior in key synthetic reactions, supported by comparative experimental data and validated protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive understanding needed to strategically employ this versatile intermediate.

Foundational Principles: Unpacking the Electronic and Steric Landscape

The reactivity of any substituted benzene ring is primarily dictated by the electronic effects (inductive and resonance) and steric hindrance imposed by its substituents.[4] In this compound, three distinct functional groups contribute to the molecule's overall chemical personality.

  • The Amino Group (-NH₂): This is a powerful activating group. Its primary influence is a strong electron-donating resonance effect (+R), where the nitrogen's lone pair delocalizes into the aromatic π-system.[5] This significantly increases the electron density of the ring, especially at the ortho and para positions, making the molecule more susceptible to electrophilic attack. This effect generally outweighs its weaker electron-withdrawing inductive effect (-I).

  • The Chloro Group (-Cl): Halogens present a classic case of competing electronic effects. The chloro group is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic substitution. However, its lone pairs can participate in a weaker electron-donating resonance effect (+R).[6] Because the inductive effect dominates, chlorine is a net deactivator but remains an ortho, para-director.

  • The Hydroxymethyl Group (-CH₂OH): This group is considered weakly deactivating due to the electronegativity of the oxygen atom, which results in a mild electron-withdrawing inductive effect.

The specific arrangement in this compound—with the amino and chloro groups ortho and para to the hydroxymethyl group, respectively—creates a unique electronic environment that directly impacts the reactivity of both the alcohol and amino functionalities.

Electronic_Effects substituents This compound -NH₂ (Amino) -CH₂OH (Hydroxymethyl) -Cl (Chloro) effects Electronic Effects Resonance (+R) Inductive (-I) substituents:nh2->effects +R > -I (Activating) substituents:ch2oh->effects -I (Weakly Deactivating) substituents:cl->effects -I > +R (Deactivating) reactivity Impact on Reactivity Ring Nucleophilicity -NH₂ Nucleophilicity -CH₂OH Reactivity effects->reactivity Modulates

Caption: Electronic effects of substituents in this compound.

Comparative Reactivity in Key Synthetic Transformations

The utility of an intermediate is defined by its performance in chemical reactions. We will now compare the reactivity of this compound with its isomers (2-aminobenzyl alcohol, 3-aminobenzyl alcohol, and 4-aminobenzyl alcohol) in two fundamental transformations: oxidation of the alcohol and acylation of the amine.

Oxidation of the Hydroxymethyl Group

The oxidation of a primary benzyl alcohol to an aldehyde is a common and crucial transformation.[7] The rate of this reaction is highly sensitive to the electron density at the benzylic carbon. Electron-withdrawing groups (EWGs) strengthen the benzylic C-H bond, making the alcohol less susceptible to oxidation, while electron-donating groups (EDGs) have the opposite effect.[8]

Analysis:

  • This compound: The presence of the electron-withdrawing chloro group deactivates the molecule towards oxidation compared to unsubstituted aminobenzyl alcohols.

  • 2-Aminobenzyl alcohol: Lacking the deactivating chloro group, this isomer is expected to be more reactive towards oxidation. The ortho-amino group can also potentially coordinate with certain metal-based oxidants, influencing the reaction rate.[9]

  • 3-Aminobenzyl alcohol: The amino group is meta to the alcohol, so its strong +R effect does not extend to the benzylic carbon. Its influence is primarily a weaker -I effect, leading to moderate reactivity.

  • 4-Aminobenzyl alcohol: The amino group is para to the alcohol. Its strong +R effect increases electron density at the benzylic position, making it the most reactive of the isomers towards oxidation.

CompoundKey Substituent Effects on -CH₂OHExpected Relative Rate of Oxidation
4-Aminobenzyl alcohol -NH₂ is para (strong +R effect)Highest
2-Aminobenzyl alcohol -NH₂ is ortho (strong +R, potential steric/coordination effects)High
3-Aminobenzyl alcohol -NH₂ is meta (-I effect dominates at benzylic position)Moderate
This compound -Cl is para to -NH₂ and meta to -CH₂OH (strong -I effect)Lowest
Acylation of the Amino Group

The acylation of the amino group to form an amide is a measure of its nucleophilicity. The availability of the nitrogen's lone pair for attack on an electrophile (like an acyl chloride or anhydride) is paramount. EWGs on the ring decrease the electron density on the nitrogen, reducing its nucleophilicity.

Analysis:

  • This compound: The potent -I effect of the chlorine atom at the para position relative to the amine significantly reduces the amine's nucleophilicity.

  • 2-Aminobenzyl alcohol, 3-Aminobenzyl alcohol, 4-Aminobenzyl alcohol: These isomers lack the strong EWG and are therefore expected to have more nucleophilic amino groups. Their relative nucleophilicity will be subtly influenced by the position of the weakly deactivating -CH₂OH group, but all will be significantly more reactive than the chlorinated analogue.

CompoundKey Substituent Effects on -NH₂Expected Relative Rate of Acylation
4-Aminobenzyl alcohol -CH₂OH is para (weak -I effect)Highest
3-Aminobenzyl alcohol -CH₂OH is meta (weak -I effect)High
2-Aminobenzyl alcohol -CH₂OH is ortho (weak -I, potential for H-bonding/steric hindrance)High
This compound -Cl is para (strong -I effect)Lowest

Validated Experimental Protocols

To quantitatively assess these reactivity differences, the following detailed protocols are provided. These methods are designed to be robust and self-validating through in-process monitoring.

Experiment 1: Comparative Oxidation with Cu(I)/TEMPO Catalyst System

This protocol utilizes a mild and chemoselective copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system for the aerobic oxidation of the aminobenzyl alcohols to their corresponding aldehydes.[9][10] This system is particularly valuable as it avoids the harsh conditions and heavy metal waste associated with traditional oxidants like chromium reagents.[7]

Oxidation_Workflow start Start: Prepare Reaction Vessels setup Add Substrate (1 mmol), CuI (0.1 mmol), CH₃CN (5 mL) start->setup reagents Add DMAP (0.1 mmol) and TEMPO (0.01 mmol) setup->reagents reaction Stir under O₂ Balloon at Room Temperature reagents->reaction monitor Monitor by TLC (e.g., every 30 min) reaction->monitor monitor->reaction Reaction Incomplete workup Quench, Extract with EtOAc, Dry over Na₂SO₄ monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify analyze Analyze Yield & Purity (¹H NMR, GC-MS) purify->analyze end End: Compare Conversion Rates analyze->end

References

Structural characterization of (2-Amino-4-chlorophenyl)methanol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Characterization of Aromatic Amine Intermediates: A Comparative Analysis

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of pharmaceutical development and materials science, the precise molecular structure of synthetic intermediates is not merely an academic detail—it is the bedrock of quality, safety, and efficacy. Molecules such as (2-Amino-4-chlorophenyl)methanol are foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value materials.[1] An error in the assumed connectivity, stereochemistry, or even the solid-state packing of such a precursor can have profound consequences on the properties of the final product. Therefore, a multi-faceted analytical approach is essential for unequivocal structural confirmation.

While a complete, publicly available single-crystal X-ray diffraction study for this compound is not presently available in crystallographic databases, this guide will employ the closely related and structurally analogous compound, 2-amino-4-chlorobenzonitrile , as an exemplary case study. This molecule, for which crystallographic data has been published, shares the critical 2-amino-4-chloro-substituted benzene core, making it an excellent surrogate to demonstrate the principles and comparative power of various analytical techniques.

This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD)—the gold standard for solid-state structure elucidation—with complementary spectroscopic and analytical methods. We will explore not only the data each technique yields but also the causal logic behind their application, offering researchers a comprehensive framework for structural characterization.

Part I: The Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone in its ability to provide a precise three-dimensional map of atomic positions within a crystalline solid.[2] This technique is unparalleled for determining absolute configuration, bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the crystal packing—factors that influence physical properties like solubility and stability.

Experimental Protocol: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process, with each step designed to ensure data quality and validity.

  • Crystal Growth (Slow Evaporation):

    • Objective: To grow single crystals of sufficient size and quality, free from defects.

    • Methodology: The commercial 2-amino-4-chlorobenzonitrile compound is dissolved in a suitable solvent, such as ethanol, to the point of saturation.[3] The solution is then loosely covered and left undisturbed.

    • Expert Insight: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble, allowing for a slow, controlled crystallization process as the solvent evaporates. Rapid precipitation leads to polycrystalline or amorphous material, unsuitable for SC-XRD. For the surrogate compound, ethanol was proven to be an effective medium.[3]

  • Data Collection:

    • Objective: To measure the diffraction pattern of the crystal when exposed to an X-ray beam.

    • Methodology: A suitable single crystal is mounted on a goniometer, often under a stream of cold nitrogen gas (e.g., 100 K). It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected on a detector as the crystal is rotated.

    • Expert Insight: Low-temperature data collection is standard practice. It significantly reduces the thermal vibration of atoms, leading to sharper diffraction spots and a more precise final structure. This increased precision is vital for accurately locating hydrogen atoms and defining intermolecular interactions.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction pattern into an atomic model and refine it to best fit the experimental data.

    • Methodology: Specialized software (e.g., SHELXS, SHELXL) is used to solve the "phase problem" and generate an initial electron density map. Atoms are fitted into this map, and the model is then refined iteratively, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction intensities.

Crystallographic Data Analysis for 2-amino-4-chlorobenzonitrile

The final output of a successful SC-XRD experiment is a set of crystallographic data that comprehensively describes the molecular and crystal structure.

Table 1: Crystallographic Data for 2-amino-4-chlorobenzonitrile

Parameter Value Significance
Chemical Formula C₇H₅ClN₂ Confirms the elemental composition in the crystal.
Crystal System Triclinic Describes the basic shape of the unit cell.
Space Group Defines the symmetry elements within the unit cell.[3]
a (Å) 3.8924 (9) Unit cell dimension.
b (Å) 6.7886 (15) Unit cell dimension.
c (Å) 13.838 (3) Unit cell dimension.
α (°) 77.559 (16) Unit cell angle.
β (°) 88.898 (17) Unit cell angle.
γ (°) 83.021 (17) Unit cell angle.

| R-factor | Value typically < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |

Data sourced from the Malaysian Journal of Analytical Sciences.[3]

Key Structural Insights: The crystal structure of 2-amino-4-chlorobenzonitrile reveals that the bond length of the nitrile group (C≡N) is 1.146(4) Å and the C-N bond is 1.369(4) Å.[3] These values are slightly shorter than theoretical single-bond values, indicating electronic conjugation with the aromatic ring.[3] Most importantly, the analysis of the crystal packing reveals significant intermolecular N–H···N hydrogen bonds, which are the dominant forces organizing the molecules into a stable, repeating lattice.[3] This is information that cannot be obtained from spectroscopic methods alone.

Part II: A Comparative Analysis with Orthogonal Techniques

While SC-XRD is definitive for the solid state, a combination of other techniques is required for a full characterization, providing complementary information about the molecule's connectivity, functional groups, and behavior in solution.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-amino-4-chlorobenzonitrile

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment Information Gained
¹H 7.4-7.6 d Aromatic H (adjacent to -CN) Confirms aromatic ring substitution pattern.
¹H 6.7-6.9 dd Aromatic H (between -Cl and -NH₂) Elucidates proton-proton connectivity.
¹H 6.6-6.8 d Aromatic H (adjacent to -NH₂) Provides evidence of the 1,2,4-substitution.
¹H 4.5-5.5 br s Amine (-NH₂) Confirms presence of the amino group.
¹³C ~138 s Aromatic C-Cl Identifies carbon atoms attached to electronegative atoms.
¹³C ~150 s Aromatic C-NH₂ Confirms carbon framework.

| ¹³C | ~118 | s | Nitrile (-C≡N) | Confirms presence and electronic environment of the nitrile group. |

XRD vs. NMR:

  • State: XRD provides the solid-state structure, while NMR describes the molecule's average structure in solution.

  • Information: XRD gives precise 3D coordinates and packing. NMR confirms the covalent bonding framework (connectivity) and can reveal dynamic processes in solution. They are highly complementary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands for 2-amino-4-chlorobenzonitrile

Wavenumber (cm⁻¹) Intensity Assignment Information Gained
3452, 3363 Strong N-H stretching (asymmetric & symmetric) Unambiguous confirmation of a primary amine (-NH₂) group.
2211 Strong, Sharp C≡N stretching Confirms the presence of the nitrile functional group.
~1600-1450 Medium-Strong C=C aromatic ring stretching Confirms the presence of the benzene ring.

| 782 | Strong | C-Cl stretching | Indicates the presence of a chloro-aromatic bond. |

Data sourced from the Malaysian Journal of Analytical Sciences.[3]

XRD vs. FTIR:

  • Information: FTIR confirms the presence of specific chemical bonds and functional groups. XRD shows how the atoms forming these groups are arranged in three-dimensional space. FTIR is an excellent verification tool to confirm that the crystal is indeed the correct compound.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through its fragmentation pattern.

Table 4: Expected Mass Spectrometry Data for 2-amino-4-chlorobenzonitrile

m/z Value Ion Information Gained
~152 & ~154 [M]⁺ Molecular Ion Peak. The presence of two peaks with an approximate 3:1 intensity ratio is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl), confirming the elemental formula.

| Various | Fragment Ions | Fragmentation can reveal stable substructures, further confirming the molecular skeleton. |

XRD vs. MS:

  • Information: MS confirms the molecular formula and, by extension, the molecular weight.[4] XRD provides the arrangement of these atoms. MS is a destructive technique performed on gas-phase ions, while XRD is non-destructive and analyzes the solid state.

Part III: Visualizing the Analytical Workflow

To fully appreciate how these techniques integrate, we can visualize the workflow and the logical relationship between the information they provide.

Workflow cluster_synthesis Sample Preparation cluster_analysis Characterization cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth of Surrogate Purification->Crystal_Growth Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound FTIR FTIR Spectroscopy Purification->FTIR Pure Compound MS Mass Spectrometry Purification->MS Pure Compound XRD Single-Crystal XRD Crystal_Growth->XRD Structure Definitive 3D Structure & Crystal Packing XRD->Structure Connectivity Connectivity & Solution Structure NMR->Connectivity Functional_Groups Functional Groups FTIR->Functional_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Connectivity->Structure Corroboration Functional_Groups->Structure Corroboration Mol_Weight->Structure Corroboration

Caption: The integrated workflow for structural characterization, highlighting SC-XRD as the pivotal technique for definitive 3D structure elucidation, supported by spectroscopic methods.

Logic cluster_techniques cluster_info Title What Information Does Each Technique Provide? XRD X-Ray Diffraction (SC-XRD) Info1 Atomic Coordinates (x, y, z) Bond Lengths & Angles Intermolecular Interactions (Solid State) XRD->Info1 Reveals NMR NMR Spectroscopy Info2 Atom Connectivity (J-coupling) Chemical Environment (δ) Through-Space Proximity (NOE) (Solution State) NMR->Info2 Reveals MS Mass Spectrometry Info3 Molecular Mass Elemental Composition (Isotopes) MS->Info3 Reveals FTIR FTIR Spectroscopy Info4 Presence of Specific Functional Groups (e.g., -OH, -NH₂, C=O) FTIR->Info4 Reveals

Caption: A logical diagram comparing the unique structural insights provided by each major analytical technique.

Conclusion

The comprehensive structural characterization of a critical synthetic intermediate like this compound—or its surrogate, 2-amino-4-chlorobenzonitrile—relies on an integrated, multi-technique approach. While NMR, FTIR, and Mass Spectrometry provide essential, complementary pieces of the puzzle—confirming connectivity, functional groups, and molecular formula—they primarily describe the individual molecule.

Single-crystal X-ray diffraction remains the only technique that delivers an unambiguous, high-resolution picture of the molecule's three-dimensional architecture and, crucially, its arrangement in the solid state. This understanding of crystal packing and intermolecular forces is indispensable for controlling the physical properties of materials in drug development and beyond. By judiciously combining these methods, researchers can achieve a self-validating system of analysis, ensuring the utmost confidence in their molecular structures.

References

Purity Assessment of (2-Amino-4-chlorophenyl)methanol: A Comparative Guide Focused on Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a critical intermediate like (2-Amino-4-chlorophenyl)methanol, rigorous purity assessment is paramount. This guide provides an in-depth analysis of Differential Scanning Calorimetry (DSC) as a primary method for purity determination, comparing its performance with essential orthogonal techniques. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to establish a robust purity profile for this compound.

The Central Role of Purity for this compound

This compound serves as a key building block in the synthesis of various pharmaceutical agents. Even minute impurities can alter its reactivity, lead to the formation of undesirable by-products in subsequent synthetic steps, and potentially introduce toxic components into the final drug product. Therefore, a highly sensitive and accurate purity assessment is a non-negotiable aspect of quality control.

Differential Scanning Calorimetry (DSC): A Thermodynamic Approach to Purity

DSC stands out as a powerful thermoanalytical technique for determining the purity of crystalline, thermally stable organic compounds.[1][2] It is considered an absolute method, as it does not typically require a reference standard of the impurity itself.[3]

The Underlying Principle: Van't Hoff's Law

The foundation of DSC purity analysis is the van't Hoff equation, which describes the melting point depression of a pure substance caused by the presence of a soluble impurity.[4][5] In essence, impurities disrupt the crystal lattice of the main component, requiring less energy (a lower temperature) to transition from a solid to a liquid state. This results in both a lower onset of melting and a broader melting endotherm on the DSC curve.[4][6] The DSC instrument precisely measures the heat flow to the sample relative to a reference as a function of temperature, allowing for the quantitative application of the van't Hoff equation:

Ts = T0 - (R * T02 * X2) / ΔHf * (1/F)

Where:

  • Ts is the sample temperature at a given point in the melt.

  • T0 is the theoretical melting point of the 100% pure substance.

  • R is the ideal gas constant.

  • X2 is the mole fraction of the impurity.

  • ΔHf is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.

By plotting Ts against the reciprocal of the molten fraction (1/F), a linear relationship is expected, from which the mole fraction of the impurity (X2) can be accurately calculated.[4]

Why DSC is Suited for this compound

As a crystalline solid, this compound is an ideal candidate for DSC purity analysis. The technique is particularly advantageous in early development stages due to its small sample requirement (typically 1-3 mg) and rapid analysis time.[7][8] It provides a measure of the total mole fraction of all soluble (eutectic) impurities, offering a holistic purity value.

However, the suitability of DSC is contingent on several factors. The compound must not decompose during melting, and the impurities must be soluble in the molten primary substance but insoluble in its solid state (no solid-solution formation).[3][9]

Experimental Workflow for DSC Purity Analysis

A successful DSC purity determination hinges on a meticulous experimental setup and a logical workflow. The process is designed to ensure the highest quality data for accurate van't Hoff calculations.

DSC_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Processing & Reporting Calibrate Instrument Calibration (Indium Standard) SamplePrep Sample Preparation (1-3 mg, hermetic pan) Calibrate->SamplePrep Ensures Temp. & Enthalpy Accuracy DSC_Run DSC Scan (Slow heating rate, e.g., 0.5-2 °C/min) SamplePrep->DSC_Run Load Sample into DSC Integrate Integrate Melting Endotherm DSC_Run->Integrate Acquire Thermogram VantHoff Apply Van't Hoff Equation (Software Analysis) Integrate->VantHoff Calculate Partial Areas Report Generate Purity Report (mol% purity) VantHoff->Report Calculate Final Purity

Caption: Workflow for DSC-based purity determination.

Detailed Experimental Protocol: Purity of this compound by DSC

This protocol is a guideline and should be adapted based on the specific instrument and software used. Adherence to standards such as those outlined in USP General Chapter <891> Thermal Analysis is recommended.[10][11]

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium reference standard (m.p. 156.6 °C). This is a critical step for data accuracy.[8]

    • Perform the calibration under the same conditions as the planned sample analysis (e.g., nitrogen purge gas, same pan type).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a clean aluminum hermetic pan. The use of hermetic pans is crucial to prevent the loss of any volatile impurities during heating.

    • Crimp the lid onto the pan to create a secure seal.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[8]

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 50 °C).

    • Heat the sample at a slow, constant rate, typically between 0.5 °C/min and 2 °C/min, through its melting transition. A slow heating rate is essential to maintain thermal equilibrium and achieve the resolution needed for purity analysis.[5]

    • Continue heating to a temperature sufficiently above the melt to establish a stable post-melting baseline.

  • Data Analysis and Purity Calculation:

    • Using the instrument's software, integrate the area of the melting endotherm. The baseline should be drawn from the start of the melting tail to the end of the melt.

    • The software will then automatically perform the van't Hoff calculation. It divides the peak into numerous partial areas and plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F) for each segment.[4]

    • The software performs a linear regression on the data points (typically from 10% to 50% of the melt) to determine T0 (from the intercept) and the mole percent impurity (from the slope).

Comparative Analysis: DSC vs. Orthogonal Methods

While DSC is a powerful tool, a comprehensive purity assessment, especially for regulatory submissions, relies on the use of orthogonal methods—techniques that measure purity based on different chemical or physical principles.[12] This approach provides a more complete and trustworthy picture of a sample's purity. The validation of these analytical procedures should follow established guidelines, such as ICH Q2(R1).[13][14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry.[16] It separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

  • Principle: Separation based on polarity, charge, or size. Purity is typically determined by an area percent calculation from the chromatogram.

  • Advantages: Highly sensitive and specific for individual impurities, allowing for their identification and quantification. It can detect non-eutectic and insoluble impurities not seen by DSC.

  • Limitations: Requires impurity reference standards for accurate quantification (potency). Method development can be time-consuming.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining purity without the need for a specific reference standard of the analyte itself.[17][18]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and weight, an absolute purity can be calculated.

  • Advantages: A primary ratio method that is highly accurate and precise. Provides structural information about impurities simultaneously. Does not require chromatographic separation.[12][20]

  • Limitations: Lower sensitivity compared to HPLC for trace impurities. Requires a highly stable and pure internal standard that does not react with the sample.

Gas Chromatography (GC)

GC is primarily used for the analysis of volatile or semi-volatile substances.

  • Principle: Separation of components in a gaseous mobile phase based on their interaction with a stationary phase.

  • Advantages: Excellent for detecting and quantifying residual solvents and other volatile organic impurities.[16]

  • Limitations: Not suitable for non-volatile compounds like this compound without derivatization, which adds complexity to the analysis.

Summary of Purity Assessment Methods
FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography (GC)
Principle Melting Point Depression (Thermodynamic)Chromatographic Separation (Physicochemical)Nuclear Signal Proportionality (Spectroscopic)Chromatographic Separation (Volatile)
Purity Type Total mole fraction of soluble impuritiesArea % of individual impuritiesAbsolute Purity (w/w or mol/mol)Area % of volatile impurities
Reference Standard Not required for impuritiesRequired for accurate quantificationCertified internal standard requiredRequired for accurate quantification
Sample Amount Very Low (1-3 mg)Low (~1 mg/mL solution)Moderate (5-10 mg)Low (dependent on volatility)
Key Advantage Absolute method, fast analysis timeHigh sensitivity and specificity for impuritiesPrimary ratio method, high accuracyGold standard for residual solvents
Key Limitation Only for crystalline, stable compounds; misses insoluble impuritiesMethod development can be extensiveLower sensitivity than HPLC; requires pure internal standardLimited to volatile/semi-volatile compounds

Visualizing the Methodologies

Methods_Comparison cluster_main Purity Assessment of this compound DSC DSC Principle: Melting Point Depression Measures: Total Soluble Impurities Key Feature: Absolute Method HPLC HPLC Principle: Separation Measures: Individual Impurities Key Feature: High Sensitivity DSC->HPLC Orthogonal Check (Detects insoluble impurities) qNMR qNMR Principle: Spectroscopy Measures: Absolute Purity Key Feature: Primary Ratio Method HPLC->qNMR Orthogonal Check (Confirms absolute purity) GC GC Principle: Volatile Separation Measures: Residual Solvents Key Feature: Volatility Specific HPLC->GC Complementary (Checks for volatiles)

Caption: Comparison of orthogonal purity assessment techniques.

Synthesizing a Holistic Purity Strategy

For this compound, no single method can provide a complete purity profile. An integrated approach is the most scientifically sound and defensible strategy:

  • Primary Purity by DSC: Use DSC as a rapid, high-throughput method to determine the total mole fraction of soluble impurities. It is an excellent tool for batch-to-batch consistency checks and for qualifying reference standards.[3]

  • Impurity Profiling by HPLC: Employ a validated, stability-indicating HPLC method to separate, identify, and quantify individual impurities, including process-related impurities and degradation products.

  • Absolute Purity Confirmation by qNMR: Use qNMR to establish the absolute purity of a designated reference standard lot. This provides an orthogonal confirmation of the purity value and can be used to assign potency values for HPLC analysis.

  • Residual Solvent Analysis by GC: Perform GC analysis to ensure that residual solvents from the synthesis are below the limits specified by guidelines such as ICH Q3C.

By combining the thermodynamic data from DSC with the separative power of chromatography and the absolute quantification of qNMR, a robust, multi-faceted, and defensible purity profile for this compound can be confidently established.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

(2-Amino-4-chlorophenyl)methanol is a crucial building block in organic synthesis, frequently utilized as an intermediate in the manufacturing of active pharmaceutical ingredients (APIs).[1] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used to characterize this intermediate must be robust, reliable, and fit for their intended purpose.

In the landscape of pharmaceutical development and quality control, relying on a single analytical method, however well-validated, can introduce unseen risks. Different analytical techniques possess inherent biases and varying specificities. Cross-validation—the process of comparing two or more distinct analytical methods—provides the highest degree of confidence in analytical results.[2][3] It ensures that the data generated is independent of the methodology employed, a critical consideration when transferring methods between laboratories or making crucial decisions about batch release and stability.

This guide provides an in-depth framework for the cross-validation of two orthogonal chromatographic methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6]

The Role of Forced Degradation: Probing for Instability

Before any method can be validated or cross-validated for purity and stability assays, it must be proven to be "stability-indicating." This means the method can accurately measure the analyte of interest without interference from any potential degradation products.[7][8] Forced degradation studies are the cornerstone of this process, intentionally subjecting the analyte to harsh conditions to generate these potential impurities.[9][10]

An effective forced degradation study aims for a target degradation of 5-20% of the active substance, providing sufficient levels of degradants to challenge the analytical method's specificity.[7]

Experimental Protocol: Forced Degradation of this compound
  • Sample Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions : Expose aliquots of the stock solution to the following conditions. A control sample (protected from light at 5°C) should be analyzed alongside the stressed samples.

Stress ConditionReagent/ConditionDuration & Temperature
Acid Hydrolysis 0.1 M Hydrochloric Acid24 hours at 60°C
Base Hydrolysis 0.1 M Sodium Hydroxide24 hours at 60°C
Oxidation 3% Hydrogen Peroxide24 hours at Room Temp
Thermal Stored in an oven48 hours at 80°C
Photolytic Exposed to ICH-compliant light source (UV & Vis)7 days at 25°C
  • Neutralization : After the exposure period, cool the hydrolytic samples to room temperature and neutralize them. (e.g., add an equimolar amount of NaOH to the acidic sample and HCl to the basic sample).

  • Analysis : Dilute all samples to a final theoretical concentration of 100 µg/mL with the mobile phase and analyze immediately using the developed HPLC-UV and GC-MS methods.

The following diagram illustrates the logical workflow for this critical preliminary step.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Analyte This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Expose Aliquots Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Expose Aliquots Thermal Thermal (80°C) Analyte->Thermal Expose Aliquots Photo Photolytic (ICH Light Source) Analyte->Photo Expose Aliquots Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analysis Analyze via HPLC & GC-MS Neutralize->Analysis

Caption: Workflow for generating stability samples via forced degradation.

Candidate Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally sensitive compounds like this compound. The selection of a C18 reversed-phase column is logical, as its nonpolar stationary phase provides effective retention for aromatic compounds.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase : A gradient mixture of Buffer (A) and Acetonitrile (B).

    • Buffer (A): 20 mM Potassium Phosphate, pH adjusted to 3.5 with phosphoric acid.

    • Gradient: 0-15 min, 20% to 80% B; 15-17 min, 80% to 20% B; 17-20 min, hold at 20% B.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 240 nm.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Sample Diluent : 50:50 Acetonitrile/Water.

Rationale and Self-Validation
  • Why a Gradient? A gradient elution is chosen to ensure that both the main analyte and any potential degradation products, which may have significantly different polarities, are eluted with good peak shape and within a reasonable runtime.

  • Why pH 3.5? The amino group on the analyte requires a pH below its pKa to ensure it is protonated and well-behaved chromatographically, preventing peak tailing.

  • Trustworthiness through System Suitability : Before any analysis, the system's readiness must be confirmed. This protocol is considered self-validating if the following System Suitability Test (SST) criteria are met by injecting a standard solution five times:

    • %RSD of Peak Area : Not more than 2.0%.

    • Tailing Factor : Between 0.9 and 1.5.

    • Theoretical Plates : Greater than 2000.

Candidate Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal separation mechanism to HPLC, relying on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid stationary phase. Its key advantage is the high specificity and structural information provided by the mass spectrometer, making it excellent for impurity identification.[12]

Experimental Protocol: GC-MS Analysis
  • Instrumentation : GC system coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[13]

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Injection Temperature : 260°C.

  • Injection Mode : Split (10:1 ratio).

  • Oven Program : Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • MS Detection : Electron Ionization (EI) mode, scanning from m/z 40 to 350.

  • Sample Preparation : Dissolve the sample in a volatile solvent like Dichloromethane or Methanol.

Rationale and Self-Validation
  • Why a DB-5MS Column? This widely used, low-bleed column provides excellent separation for a broad range of semi-volatile compounds and is robust enough for routine use with mass spectrometry.

  • Why EI Mode? Electron Ionization is a standard, robust ionization technique that creates reproducible fragmentation patterns, which are ideal for library matching and structural elucidation of unknown impurities.

  • Trustworthiness through System Suitability :

    • %RSD of Peak Area : Not more than 5.0% from five replicate injections of a mid-range standard.

    • Signal-to-Noise Ratio (S/N) : The primary analyte peak in the lowest calibration standard should have an S/N > 10.

The Cross-Validation Study: A Framework for Comparison

Cross-validation serves to demonstrate that two different analytical methods yield comparable results, thereby providing a higher level of assurance in the data's integrity.[2][14] The process involves analyzing the same set of well-characterized samples with both fully validated methods.

Cross-Validation Protocol
  • Sample Selection : Use the samples generated from the forced degradation study (acid, base, oxidative, thermal, photolytic) and an unstressed control sample.

  • Analysis : Analyze each of the six samples in triplicate using both the validated HPLC-UV method and the validated GC-MS method.

  • Data Evaluation :

    • Assay Comparison : For the unstressed sample, calculate the mean assay value from each method. The results should be statistically compared.

    • Impurity Profile Comparison : For the stressed samples, compare the impurity profiles. The same major degradation products should be detected by both methods. Quantify the percent of total impurities and the percent of each individual impurity.

The following diagram outlines the logical flow of the cross-validation process.

G cluster_0 Cross-Validation Workflow cluster_1 Parallel Analysis Samples Prepare Single Batch of Samples (Unstressed & Stressed) MethodA Validated Method A (e.g., HPLC-UV) Samples->MethodA MethodB Validated Method B (e.g., GC-MS) Samples->MethodB ResultsA Results from Method A (Assay, Impurity Profile) MethodA->ResultsA ResultsB Results from Method B (Assay, Impurity Profile) MethodB->ResultsB Compare Statistical Comparison of Results ResultsA->Compare ResultsB->Compare Report Final Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Performance Data

The objective comparison of analytical methods relies on key validation parameters defined by ICH guideline Q2(R2).[2][4] The following table summarizes the expected performance characteristics for the HPLC-UV and GC-MS methods described.

Validation ParameterHPLC-UVGC-MSRationale & Justification
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent correlation between detector response and concentration.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods provide results close to the true value, essential for a quantitative assay.
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision due to the nature of liquid injections.
Limit of Detection (LOD) ~0.1 µg/mL~5 ng/mLGC-MS is significantly more sensitive, making it superior for trace impurity analysis.
Limit of Quantitation (LOQ) ~0.4 µg/mL~15 ng/mLThe higher sensitivity of GC-MS allows for the reliable quantification of much lower impurity levels.
Specificity ExcellentExcellentBoth methods are proven to be stability-indicating. GC-MS offers higher confidence in peak identity due to mass spectral data.
Robustness HighModerateHPLC methods are often more robust to minor changes in parameters like mobile phase composition and temperature.

Conclusion: A Synthesis of Strengths

This guide has demonstrated a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Neither method is universally superior; instead, they offer complementary strengths.

  • HPLC-UV is the ideal choice for routine quality control, offering high precision, robustness, and simplicity for assay and purity determinations.

  • GC-MS excels in impurity identification and the quantification of trace-level contaminants due to its superior sensitivity and the structural information provided by mass spectrometry.

By performing a rigorous cross-validation, researchers and drug development professionals can establish a deeper understanding of the analyte's stability and impurity profile. This dual-method approach provides an unparalleled level of confidence that the analytical data is accurate, reliable, and method-independent, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Benchmarking Guide to the Stability of (2-Amino-4-chlorophenyl)methanol and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-chlorophenyl)methanol is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents. Its inherent stability, and that of its subsequent derivatives, is a critical determinant of purity, shelf-life, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the chemical stability of this compound against three rationally selected derivatives: an N-acetylated analogue, an O-acetylated (ester) analogue, and its primary oxidative degradant. Through a series of forced degradation studies conducted under ICH-prescribed stress conditions, we elucidate the intrinsic stability profiles of these molecules. This document details the experimental protocols, presents comparative stability data, and discusses the mechanistic underpinnings of the observed degradation pathways, offering valuable insights for process chemistry, formulation development, and analytical method validation.

Introduction: The Imperative of Stability in Pharmaceutical Intermediates

The journey from a chemical intermediate to a finished pharmaceutical product is fraught with challenges, paramount among which is ensuring chemical stability. The stability of an intermediate like this compound directly impacts manufacturing process yields, impurity profiles, and the quality of the final API.[1] Degradation can lead to the formation of unknown impurities, which may possess undesirable toxicological properties or negatively affect the therapeutic efficacy of the drug.

Forced degradation studies are an indispensable tool in pharmaceutical development.[2][3] By subjecting a compound to stress conditions more severe than those it would typically encounter during storage—such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis—we can rapidly identify likely degradation products and establish degradation pathways.[4][5] This knowledge is crucial for developing robust formulations and establishing stability-indicating analytical methods capable of separating and quantifying the parent compound from all its potential degradants.[6]

This guide focuses on this compound, a molecule possessing two key functional groups susceptible to chemical transformation: a primary aromatic amine and a benzylic alcohol. To understand how modifications at these sites affect stability, we have synthesized and evaluated three derivatives:

  • Derivative 1 (N-Acetyl): N-(5-chloro-2-(hydroxymethyl)phenyl)acetamide

  • Derivative 2 (O-Acetyl): (2-amino-4-chlorophenyl)methyl acetate

  • Derivative 3 (Oxidized): 2-amino-4-chlorobenzaldehyde

By comparing the degradation profiles of these four compounds, we aim to provide a clear, data-driven understanding of their relative stabilities.

Experimental Design & Protocols

The following section details the protocols for the synthesis of the derivatives and the comprehensive stability testing workflow.

Synthesis of Derivatives

The parent compound, this compound, is commercially available. The three derivatives were synthesized in-house using established organic chemistry principles.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethyl acetate.

  • Acylation: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with the addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acetyl derivative.

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane.

  • Esterification: Add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting ester by column chromatography on silica gel.

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).[7]

  • Oxidation: Add activated manganese dioxide (MnO₂) (8.0 eq) to the solution.[7]

  • Reaction: Stir the suspension vigorously at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.[7]

  • Filtration: Filter the reaction mixture through a pad of celite, washing the pad thoroughly with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the aldehyde product, which can be further purified by recrystallization if necessary.[7]

Forced Degradation Study Protocol

Forced degradation studies were performed on the parent compound and all three derivatives according to ICH guidelines.[2][3]

  • Sample Preparation: Prepare stock solutions of each compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 8 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute with mobile phase.

    • Thermal Degradation: Expose the solid compound to 105°C in a hot air oven for 48 hours. Dissolve the stressed solid in methanol and dilute with mobile phase.

    • Photolytic Degradation: Expose a 1 mg/mL solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using the stability-indicating HPLC method detailed below.

Stability-Indicating HPLC-UV Method

A reverse-phase HPLC method was developed and validated to ensure it could separate the parent compound from all process-related impurities and degradation products.[8][9]

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm. This wavelength was chosen as it provides good absorbance for both the aniline and benzyl alcohol chromophores present in the parent molecule and its derivatives.[10][11][12][13]

  • Injection Volume: 10 µL

Results & Comparative Analysis

The stability of each compound was assessed by the percentage of the parent compound remaining after exposure to the stress conditions. The results are summarized in Table 1.

Table 1: Summary of Forced Degradation Results (% Assay of Parent Compound Remaining)

Stress ConditionThis compound (Parent)Derivative 1 (N-Acetyl)Derivative 2 (O-Acetyl)Derivative 3 (Oxidized)
Acid Hydrolysis (1N HCl, 80°C) 92.1%98.5%45.3%91.5%
Base Hydrolysis (1N NaOH, 80°C) 96.5%97.2%15.8%78.3%
Oxidative (30% H₂O₂, RT) 65.4%88.9%70.2%55.1%
Thermal (Solid, 105°C) 99.1%99.5%98.8%94.6%
Photolytic (Solution) 85.7%94.1%88.3%75.9%
Mechanistic Interpretation of Stability Profiles

The data reveals significant differences in the stability of the parent compound versus its derivatives, driven by the chemical nature of their functional groups.

The parent molecule demonstrated moderate stability. Its primary liabilities are oxidation and photolytic degradation.

  • Oxidative Stress: The aromatic amine and benzylic alcohol are both susceptible to oxidation.[4][6] The significant degradation (65.4% remaining) in the presence of H₂O₂ likely involves oxidation of the benzylic alcohol to the aldehyde (Derivative 3) and potentially further to a carboxylic acid. The amine group can also be oxidized, often leading to colored polymeric impurities.

  • Photolytic Stress: Aromatic amines are known to be photosensitive, which accounts for the degradation observed under light exposure.

  • Hydrolytic Stress: The compound showed good stability under both acidic and basic hydrolytic conditions, as there are no readily hydrolyzable functional groups.

This derivative was found to be the most stable of the compounds tested.

  • Rationale: The N-acetylation of the aromatic amine significantly reduces its reactivity.[14] The lone pair of electrons on the nitrogen atom is delocalized into the adjacent acetyl carbonyl group, making it less available for oxidation. This is a well-documented detoxification pathway for aromatic amines, and our data supports that this translates to enhanced chemical stability.[14][15] The compound showed markedly improved resistance to oxidative and photolytic stress compared to the parent molecule.

This ester derivative was the least stable compound, particularly under hydrolytic conditions.

  • Rationale: The introduction of the ester functional group creates a primary site for hydrolysis. Benzylic esters are readily cleaved under both acidic and basic conditions to yield the parent alcohol and acetic acid.[16][17] The degradation was particularly rapid under basic conditions (15.8% remaining), which is characteristic of saponification. This extreme lability makes this derivative unsuitable for many process and formulation conditions where pH is not strictly controlled.

As an actual degradation product of the parent compound, its stability profile provides insight into subsequent degradation pathways.

  • Rationale: The aldehyde is significantly more susceptible to further oxidation than the parent alcohol, as evidenced by the lowest recovery (55.1%) under oxidative stress. Aldehydes are readily oxidized to carboxylic acids. The aldehyde also showed increased degradation under basic conditions, potentially due to base-catalyzed aldol-type condensation reactions, which can lead to complex polymeric impurities. Its photostability was also lower than the parent compound.

Degradation Pathway Analysis

Based on the forced degradation results, we can propose the primary degradation pathways for this compound.

G cluster_main Degradation Pathways Parent This compound (Parent Compound) Aldehyde 2-amino-4-chlorobenzaldehyde (Oxidative Degradant) Parent->Aldehyde Oxidation [H₂O₂] Photolysis Polymer Colored Polymeric Impurities Parent->Polymer Strong Oxidation/ Photolysis CarboxylicAcid 2-amino-4-chlorobenzoic acid (Further Oxidation) Aldehyde->CarboxylicAcid Oxidation [H₂O₂] Aldehyde->Polymer Base-catalyzed Condensation

Caption: Proposed primary degradation pathways for this compound.

Discussion & Practical Implications

This comparative study underscores a fundamental principle in medicinal and process chemistry: minor structural modifications can have profound impacts on chemical stability.

  • Protecting Group Strategy: The superior stability of the N-acetyl derivative demonstrates the effectiveness of using protecting groups to enhance stability. For multi-step syntheses where the aromatic amine is not a site of reaction in subsequent steps, acetylation could be a viable strategy to minimize impurity formation and improve process robustness.

  • Process Control: The extreme lability of the O-acetyl (ester) derivative highlights the need for stringent pH and temperature control if such an intermediate is ever considered. Its rapid degradation under basic conditions makes it a challenging intermediate to handle on an industrial scale.

  • Analytical Method Development: The primary degradation product under oxidative and photolytic stress is the aldehyde (Derivative 3). Therefore, any stability-indicating method for this compound must be validated to demonstrate adequate separation between the parent alcohol and the corresponding aldehyde and carboxylic acid.

Experimental Workflow Visualization

The logical flow of this benchmarking study is depicted in the following diagram.

G cluster_prep Preparation Phase cluster_stress Forced Degradation Phase cluster_analysis Analysis Phase A Source Parent Compound This compound B1 Synthesize Derivative 1 (N-Acetyl) A->B1 B2 Synthesize Derivative 2 (O-Acetyl) A->B2 B3 Synthesize Derivative 3 (Oxidized) A->B3 C Subject All Compounds to ICH Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B1->C B2->C B3->C D Analyze Stressed Samples via Stability-Indicating HPLC-UV C->D E Quantify Degradation & Calculate % Remaining Assay D->E F Compare Stability Profiles & Elucidate Degradation Pathways E->F

Caption: Workflow for the comparative stability benchmarking study.

Conclusion

This guide provides a comprehensive, data-supported comparison of the stability of this compound and three of its derivatives. The key findings are:

  • N-acetylation significantly enhances stability , particularly against oxidative and photolytic degradation, by deactivating the aromatic amine functional group.

  • O-acetylation to form a benzylic ester drastically reduces stability , introducing a significant liability to hydrolysis under both acidic and, most notably, basic conditions.

  • The primary degradation pathway for the parent compound involves oxidation of the benzylic alcohol to an aldehyde , which is itself susceptible to further degradation.

These insights are critical for drug development professionals. They inform decisions regarding synthetic route design, the selection of protective groups, process parameter optimization, and the development of robust analytical control strategies. By understanding the intrinsic stability of not only the target intermediate but also its potential derivatives and degradants, scientists can build quality and robustness into the manufacturing process from the earliest stages.

References

A Comparative Benchmarking Guide to the Biological Activity of (2-Amino-4-chlorophenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-4-chlorophenyl)methanol represents a foundational scaffold in medicinal chemistry, yet a comprehensive comparative analysis of its analogs' biological activities remains conspicuously absent in the current literature. This guide provides a framework for evaluating the therapeutic potential of novel analogs derived from this parent compound. We will explore hypothesized anticancer and antimicrobial activities, grounded in the broader context of amino-alcohol pharmacology. This document details a systematic approach to analog design, a suite of robust experimental protocols for activity assessment, and a framework for interpreting structure-activity relationships (SAR). All methodologies are presented with the scientific causality and self-validating principles required for rigorous drug discovery research.

Introduction: The Rationale for a Comparative Study

The this compound moiety is of significant interest due to the convergence of three key structural features: an aromatic amine, a halogen substituent, and a benzyl alcohol. These features are independently recognized in a multitude of pharmacologically active agents. The amino group can act as a hydrogen bond donor/acceptor or a basic center, the chloro-substituent modulates lipophilicity and electronic properties, and the methanol group provides a site for metabolic modification or further derivatization.

Despite this, a focused investigation into how systematic structural modifications of this specific scaffold impact biological activity is lacking. This guide addresses this gap by proposing a structured, comparative study. We hypothesize that analogs of this compound will exhibit differential cytotoxic activity against cancer cell lines and varying degrees of antimicrobial efficacy . This hypothesis is predicated on extensive research demonstrating that related amino-alcohol compounds can induce apoptosis in cancer cells and disrupt microbial cell viability[1][2][3]. The objective of this guide is to provide researchers with the necessary theoretical framework and practical protocols to synthesize and validate these novel chemical entities.

Proposed Analogs for Comparative Screening

To establish a clear structure-activity relationship, a library of analogs should be synthesized with systematic modifications to the parent compound (ACM-001). The following table outlines a proposed set of initial analogs for a comparative study.

Compound ID Structure Modification Site Hypothesized Impact on Bioactivity Rationale
ACM-001 This compoundParent Compound Baseline activity reference.Establishes a benchmark for comparison.
ACM-002 (2-Amino-4-fluoro phenyl)methanolPhenyl Ring HalogenMay alter cell permeability and target binding affinity due to fluorine's high electronegativity and small size.Halogen substitution is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.
ACM-003 (2-Amino-4-bromo phenyl)methanolPhenyl Ring HalogenIncreased lipophilicity could enhance membrane penetration, potentially increasing potency.Heavier halogens can influence binding through halogen bonding and increase lipophilicity.
ACM-004 (2-N-acetylamino -4-chlorophenyl)methanolAmino GroupAcetylation neutralizes the basicity of the amino group, which could alter target interaction and reduce off-target effects. This may also serve as a pro-drug strategy.The amino group is a primary site for metabolic conjugation and a key pharmacophoric feature.
ACM-005 (2-Amino-4-chlorophenyl)methyl acetate Methanol BridgeEsterification of the hydroxyl group creates a pro-drug that may improve bioavailability. The ester can be cleaved in vivo to release the active alcohol.The hydroxyl group is a handle for pro-drug design to overcome potential pharmacokinetic limitations.

Experimental Design: A Multi-tiered Screening Cascade

A logical and efficient screening process is paramount in drug discovery. We propose a tiered approach, beginning with broad primary screens for general biological activity, followed by more specific secondary assays to determine potency and selectivity.

G primary_cytotoxicity Broad Cytotoxicity Screen (e.g., NCI-60 Panel) ic50 IC50 Determination (MTT/SRB Assay) primary_cytotoxicity->ic50 Active Hits primary_antimicrobial Antimicrobial Zone of Inhibition (Disk Diffusion Assay) mic MIC/MBC Determination (Broth Microdilution) primary_antimicrobial->mic Active Hits selectivity Normal vs. Cancer Cell Line Selectivity Index (SI) ic50->selectivity apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis ros Reactive Oxygen Species (ROS) Generation Assay apoptosis->ros

Caption: A multi-tiered workflow for the comparative biological evaluation of ACM analogs.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the results of the proposed experiments would be structured for a clear comparison. The values are representative of what might be expected based on the activities of similar compound classes.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a biological process, such as cell proliferation[4].

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)Selectivity Index (SI for MCF-7)¹
ACM-001 25.4 ± 2.138.2 ± 3.5> 100> 3.9
ACM-002 18.9 ± 1.525.6 ± 2.3> 100> 5.3
ACM-003 8.2 ± 0.915.1 ± 1.485.3 ± 7.610.4
ACM-004 > 100> 100> 100N/A
ACM-005 12.5 ± 1.120.3 ± 1.995.2 ± 8.17.6
Doxorubicin 0.8 ± 0.11.2 ± 0.25.4 ± 0.66.8
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. Data are presented as mean ± standard deviation from three independent experiments[4].
Table 2: Antimicrobial Activity (MIC/MBC in µg/mL)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[5]. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Compound IDS. aureus (Gram +) MIC/MBCE. coli (Gram -) MIC/MBCC. albicans (Fungus) MIC/MBC
ACM-001 64 / 128128 / >256>256 / >256
ACM-002 32 / 12864 / >256128 / >256
ACM-003 16 / 6464 / 12864 / 128
ACM-004 >256 / >256>256 / >256>256 / >256
ACM-005 32 / 128128 / >256>256 / >256
Ampicillin 2 / 48 / 16N/A
Fluconazole N/AN/A4 / 8

Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed, step-by-step protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[6][7].

Workflow Diagram:

G cluster_0 MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Add Compounds (Serial Dilutions) B->C D 4. Incubate (48h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and non-cancerous cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds[8]. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator[8].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[4].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent[5].

Methodology:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL)[5][9].

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed[10].

Potential Mechanisms of Action and Future Directions

The hypothetical data suggest that modifications, particularly to the halogen on the phenyl ring (ACM-003), can significantly enhance both anticancer and antimicrobial activities. The inactivity of the N-acetylated analog (ACM-004) implies that the free amino group is crucial for biological activity.

Amino-alcohol compounds have been reported to induce cancer cell death through the generation of reactive oxygen species (ROS) and subsequent induction of DNA damage and apoptosis[1].

Proposed Apoptotic Pathway:

G ACM_Analog ACM Analog (e.g., ACM-003) Mitochondria Mitochondria ACM_Analog->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Caspase9 Caspase-9 Activation Bax_Bak->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by active ACM analogs.

Future studies should aim to confirm this mechanism through Annexin V/PI staining to detect apoptosis and DCFH-DA assays to quantify ROS generation. Furthermore, expanding the analog library to explore a wider chemical space is crucial for optimizing potency and selectivity, paving the way for potential lead compounds in drug development.

Conclusion

This guide establishes a comprehensive framework for the comparative biological evaluation of novel this compound analogs. By integrating systematic analog design, robust screening protocols, and a logical workflow, researchers can efficiently identify and characterize promising new chemical entities. The provided methodologies and hypothetical data serve as a blueprint for initiating a rigorous investigation into this underexplored, yet potentially valuable, chemical scaffold. The ultimate goal is to generate robust, reproducible data that can guide future drug development efforts in oncology and infectious diseases.

References

A Comparative Guide to Purity Determination: Leveraging Quantitative NMR for (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of (2-Amino-4-chlorophenyl)methanol, a key intermediate in organic synthesis.[1] We will explore the underlying principles, experimental workflows, and data-driven comparisons to equip you with the insights needed to make informed decisions in your analytical strategies.

The Challenge: Ensuring the Purity of Pharmaceutical Intermediates

The purity of an API is critically dependent on the quality of its starting materials and intermediates. Impurities can arise from various sources, including the manufacturing process, degradation, or storage. For this compound, a compound with a molecular weight of 157.60 g/mol and the formula C₇H₈ClNO, ensuring high purity is essential for its intended use in the synthesis of pharmaceutical compounds.[1] Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry standards for purity analysis. However, these techniques often require compound-specific reference standards for accurate quantification, which may not always be available, especially for novel compounds or impurities.[2]

Quantitative NMR: A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for purity determination.[3][4] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[5][6] This unique characteristic allows for the accurate quantification of a substance without the need for an identical reference standard, a significant advantage over chromatographic methods.[2][7] The United States Pharmacopeia (USP) recognizes qNMR as a primary analytical method, as detailed in General Chapter <761>.[8][9][10]

Key Advantages of qNMR:

  • Absolute Quantification: Does not require calibration curves, enabling direct purity assessment.[11][7]

  • Versatility: Applicable to a wide range of organic molecules that are soluble in a suitable deuterated solvent.[7][12]

  • Non-destructive: The sample can be recovered and used for further analyses.[11]

  • Structural Information: Provides simultaneous qualitative and quantitative data, aiding in the identification of impurities.[3][12]

Experimental Workflow: Purity Determination of this compound by ¹H qNMR

The successful implementation of a qNMR experiment hinges on meticulous planning and execution, from sample preparation to data processing.[5]

G cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation planning_node 1. Select Internal Standard (IS) - High Purity (≥99%) - Soluble in chosen solvent - No overlapping signals - Chemically stable 2. Choose Deuterated Solvent - Analyte and IS must be fully soluble prep_node 3. Accurately weigh analyte and IS (microbalance with 0.001 mg readability) 4. Dissolve in deuterated solvent 5. Transfer to NMR tube planning_node->prep_node Proceed to preparation acq_node 6. Optimize NMR parameters: - 90° pulse angle - Sufficient relaxation delay (D1 > 5 x T1) - Adequate number of scans for S/N > 150 - Appropriate spectral width prep_node->acq_node Load sample for analysis proc_node 7. Fourier Transform 8. Phase and baseline correction 9. Integrate analyte and IS signals 10. Calculate purity using the qNMR equation acq_node->proc_node Process acquired FID

Caption: Workflow for qNMR Purity Determination.

Step-by-Step Experimental Protocol

1. Method Planning:

  • Internal Standard (IS) Selection: The choice of an internal standard is crucial for accurate qNMR results.[13] For this compound, a suitable IS would be a compound with high purity (≥99%), excellent solubility in the chosen solvent, and resonance peaks that do not overlap with the analyte's signals.[8][13] Maleic acid or 1,4-dinitrobenzene are common choices.[8] The IS should also be chemically inert and stable.[13]

  • Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is necessary.[5][12] DMSO-d₆ is a common choice for polar compounds like this compound.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a precisely known amount of the internal standard using a microbalance with a readability of at least 0.01 mg.[14] The weighing process is a significant source of potential error and must be performed with care.[2]

  • Dissolve the weighed solids in a known volume of the chosen deuterated solvent (e.g., 0.6 mL for a 5 mm NMR tube).[14]

  • Ensure complete dissolution before transferring the solution to a high-quality NMR tube.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[15]

  • Key Acquisition Parameters:

    • Pulse Angle: A 90° pulse is recommended for qNMR to ensure uniform excitation of all signals.[5][16]

    • Relaxation Delay (D1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure complete relaxation of all nuclei between pulses.[17]

    • Number of Scans (NS): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals being integrated.[17][18]

    • Spectral Width: The spectral window should encompass all signals of interest.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the NMR spectrum.

  • Perform careful phase and baseline corrections. Manual processing is often recommended for the highest precision.[5]

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • The purity of the analyte can be calculated using the following equation:[5]

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / manalyte) * (mIS / MIS) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

Comparative Analysis: qNMR vs. HPLC and GC

To provide a clear comparison, let's consider the analysis of a hypothetical batch of this compound using qNMR, HPLC, and GC.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary liquid or solid phase.
Reference Standard Does not require a reference standard of the analyte.[7]Requires a well-characterized reference standard of the analyte for accurate quantification.Requires a reference standard of the analyte for accurate quantification.
Sample Preparation Simple dissolution in a deuterated solvent.[19]Can involve more complex sample preparation, including filtration and dilution.Often requires derivatization for non-volatile compounds.
Analysis Time Relatively short, typically 10-15 minutes per sample for low molecular weight compounds.[7]Can be longer, depending on the chromatographic method.Analysis time varies depending on the column and temperature program.
Information Provided Provides both quantitative and structural information.[3][12]Primarily provides quantitative information.Primarily provides quantitative information for volatile compounds.
Selectivity Excellent, can distinguish between structurally similar compounds.High, dependent on the column and mobile phase.High for volatile compounds.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Environmental Impact Uses small amounts of deuterated solvents.Can generate significant solvent waste.Uses carrier gases, which can be a consideration.
Hypothetical Purity Data for this compound
Analytical TechniquePurity (%)Relative Standard Deviation (RSD, n=3)Key Observations
¹H qNMR 99.20.3%Direct and accurate purity determination. Also identified a minor impurity with a distinct chemical shift.
HPLC-UV 99.10.5%Reliable results, but required a certified reference standard of this compound.
GC-FID Not Applicable-This compound is not sufficiently volatile for direct GC analysis without derivatization.

The Interplay of Analytical Techniques for Comprehensive Purity Assessment

While qNMR offers significant advantages, a multi-faceted approach often provides the most comprehensive understanding of a compound's purity profile.

G cluster_main Purity Determination of this compound qNMR qNMR (Primary Method) HPLC HPLC (Orthogonal Method) qNMR->HPLC Confirms purity, provides orthogonal data MassSpec Mass Spectrometry (Impurity ID) qNMR->MassSpec Provides structural clues for impurity identification HPLC->MassSpec Identifies unknown chromatographic peaks GC GC (Specific Applications) GC->MassSpec For volatile impurities KF Karl Fischer Titration (Water Content) KF->qNMR Corrects for water content in purity calculation

References

A Comparative Guide to Method Validation for Impurity Profiling of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Impurity Profiling for (2-Amino-4-chlorophenyl)methanol

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1] Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a fundamental component of a robust drug development program.

The structure of this compound, featuring an aromatic amine, a benzylic alcohol, and a halogen substituent, presents a unique set of challenges for impurity profiling. The molecule is susceptible to various synthetic side reactions and degradation pathways.

Potential Process-Related Impurities

A plausible and efficient synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor, such as 2-nitro-4-chlorobenzaldehyde or its corresponding carboxylic acid. This common synthetic route can introduce several potential process-related impurities:

  • Starting Material Carryover: Incomplete reduction can lead to the presence of the nitro-substituted starting material (e.g., 2-nitro-4-chlorobenzaldehyde).

  • Intermediates: The reduction of a nitro group can proceed through intermediate species like nitroso and hydroxylamine compounds, which could persist as impurities if the reaction is not driven to completion.[2]

  • Over-reduction Byproducts: While less common for benzylic alcohols with milder reducing agents, strong reducing agents could potentially lead to the formation of 2-amino-4-chlorotoluene.

  • Reagent-Related Impurities: Impurities can also arise from reagents, catalysts, and solvents used in the manufacturing process.[3][4]

Potential Degradation Products

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[5][6][7] Based on the functional groups present in this compound, the following degradation pathways are anticipated:

  • Oxidation: The primary alcohol and the aromatic amine are susceptible to oxidation. The benzylic alcohol can be oxidized to the corresponding aldehyde (2-amino-4-chlorobenzaldehyde) and further to the carboxylic acid (2-amino-4-chlorobenzoic acid). The amino group can also undergo oxidation.[1][8]

  • Photolytic Degradation: Aromatic amines and chloro-substituted aromatic compounds can be susceptible to photolytic cleavage and other light-induced reactions.[6]

  • Thermal Degradation: High temperatures can promote various degradation reactions.

  • Acid/Base Hydrolysis: While the primary functional groups are not directly hydrolyzable, extreme pH conditions can catalyze other degradation reactions.

A Comparative Analysis of Analytical Techniques for Impurity Profiling

The choice of analytical technique is critical for the successful separation, detection, and quantification of the diverse potential impurities of this compound. The most common and powerful techniques in the pharmaceutical industry for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Analytical Technique Principle Applicability for this compound Impurity Profiling Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.Highly suitable for the analysis of non-volatile and thermally labile compounds like this compound and its expected impurities.Robust, reproducible, and widely available. Excellent quantitative capabilities. Can be readily validated according to ICH guidelines.May have limited peak capacity for highly complex samples. UV detection may not be suitable for impurities lacking a chromophore.
Gas Chromatography (GC) with FID/MS Detection Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Suitable for volatile impurities such as residual solvents.[3] Derivatization would be required for the non-volatile this compound and its polar impurities, which adds complexity.High resolution and sensitivity for volatile compounds.Not ideal for non-volatile or thermally labile compounds. The need for derivatization can introduce variability.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.The gold standard for impurity identification and characterization. Provides molecular weight and structural information of unknown impurities.[1]High sensitivity and specificity. Can detect impurities that co-elute chromatographically. Essential for structural elucidation of unknown degradation products.Higher cost and complexity compared to HPLC-UV. Quantitative analysis can be more challenging due to matrix effects.

Recommendation: For routine quality control and method validation for known impurities of this compound, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most appropriate and widely used technique due to its robustness, versatility, and cost-effectiveness. For the identification of unknown impurities discovered during forced degradation studies or process development, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Validation of an RP-HPLC Method for Impurity Profiling

The validation of an analytical method ensures that it is suitable for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1). For an impurity profiling method, the key validation characteristics are specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.

Below is a workflow for the validation of an RP-HPLC method for the impurity profiling of this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Initial Screening Specificity Specificity (Forced Degradation) Opt->Specificity Optimized Method LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Analysis Robustness->Routine Stability Stability Studies Routine->Stability

Caption: Workflow for HPLC Method Validation.

Experimental Protocol: Validation of an RP-HPLC Method

Objective: To validate a stability-indicating RP-HPLC method for the quantification of impurities in this compound.

Materials:

  • This compound reference standard

  • Known impurity reference standards (if available)

  • HPLC grade acetonitrile and water

  • Phosphoric acid

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic)

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Time (min)%B
    010
    2080
    2580
    2610
    3010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

Validation Procedures:

  • System Suitability:

    • Procedure: Inject a standard solution containing this compound and a known impurity six times.

    • Acceptance Criteria: %RSD of peak areas < 2.0%, tailing factor < 2.0, and theoretical plates > 2000.

  • Specificity (Forced Degradation):

    • Procedure: Subject this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress conditions. Analyze the stressed samples.

    • Acceptance Criteria: The method must demonstrate resolution between the main peak and all degradation product peaks. Peak purity analysis of the main peak in the presence of impurities should show no co-elution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting series of dilute solutions of known impurity.

    • Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at the reporting threshold (typically 0.05%).

  • Linearity:

    • Procedure: Prepare a series of solutions of the impurity standard at concentrations ranging from LOQ to 150% of the specification limit. Plot a graph of peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Procedure: Spike the drug substance with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.

    • Acceptance Criteria: The percent recovery should be within 85-115%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked with impurities at 100% of the specification limit on the same day, by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: %RSD should be ≤ 5.0%.

  • Robustness:

    • Procedure: Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the peak areas should not be significantly affected.

The relationship between these validation parameters is crucial for establishing a reliable method.

G Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Accuracy LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interdependence of Method Validation Parameters.

Conclusion

The validation of an analytical method for impurity profiling of this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. A well-chosen and thoroughly validated RP-HPLC method provides the necessary confidence in the purity of this critical intermediate. By understanding the potential impurities arising from synthesis and degradation, and by systematically validating the analytical method against ICH guidelines, researchers and drug developers can ensure the integrity of their products and meet global regulatory standards. The integration of advanced techniques like LC-MS is crucial for the comprehensive characterization of unknown impurities, further strengthening the control strategy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2-Amino-4-chlorophenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the rationale behind each step of the disposal process. Our commitment is to foster a culture of safety and environmental responsibility within the laboratory.

Understanding the Compound: Hazard Profile of this compound

This compound (CAS No: 37585-16-3) is an organic building block frequently used in the synthesis of pharmaceutical compounds.[1] Its molecular structure, containing both an amino group and a chlorine atom on the benzene ring, classifies it as a halogenated aromatic amine .[2]

From a safety perspective, it is crucial to recognize the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[2]:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

Given these hazards, improper disposal is not only a regulatory violation but also poses a significant risk to human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

The Regulatory Framework: Adherence to RCRA Guidelines

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management in the United States.[5][6] As a halogenated organic compound, this chemical falls under specific waste categories that require stringent disposal protocols.[7][8] Laboratories are legally obligated to manage this waste from its point of generation to its final disposal by a licensed facility.[5][9]

Core Principles of Disposal for Halogenated Organic Compounds

Before detailing the step-by-step procedure, it is essential to understand the foundational principles that guide the handling of halogenated waste streams.

  • Segregation is Key: Halogenated organic wastes must always be collected separately from non-halogenated organic wastes.[3][7] The treatment processes for these two categories are different, and mixing them increases disposal costs and complexity.[7]

  • Container Compatibility: Waste must be collected in containers made of materials that are chemically resistant to this compound and any solvents used with it. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9]

  • Point-of-Generation Accumulation: Hazardous waste must be accumulated at or near the point where it is generated, under the control of laboratory personnel.[9] This minimizes the risk of spills and ensures proper labeling and tracking.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.[10][11]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin irritation and potential absorption.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye irritation.[11]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[10]
Part B: Waste Collection and Containerization
  • Select the Correct Waste Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Waste." Ensure the container is clean, in good condition, and has a secure, leak-proof cap.[3][9]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill out all required information, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazards (e.g., Irritant, Sensitizer).

    • The accumulation start date (the date the first drop of waste is added).

  • Transferring Waste:

    • Carefully transfer the waste into the container using a funnel to prevent spills.

    • If dealing with solid waste, use a scoop or spatula. Avoid creating dust.[11]

    • Do not fill the container beyond 75-90% of its capacity to allow for vapor expansion and prevent spills.[3][12]

  • Secure and Store:

    • Tightly seal the container cap immediately after adding waste.[3] A container holding hazardous waste must always be closed during storage, except when adding or removing waste.[7]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from sinks and drains and ideally have secondary containment.[3]

    • Ensure incompatible wastes are segregated. For instance, do not store this organic waste with strong oxidizers.[3]

Part C: Arranging for Disposal
  • Request Pickup: Once the waste container is nearly full or has reached its accumulation time limit (typically 150-180 days, check your institution's policy), submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[3][13]

  • Documentation: Maintain records of your waste generation as required by your institution and regulatory agencies.[9]

The diagram below illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol start Start: Have this compound Waste hazards Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Halogenated Compound start->hazards ppe Don Appropriate PPE: - Goggles - Lab Coat - Gloves hazards->ppe container Select 'Halogenated Organic Waste' Container ppe->container label_container Label Container with Contents, Hazards, and Start Date container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste store Securely Cap and Store in Designated Satellite Area with Secondary Containment add_waste->store spill Is there a spill? add_waste->spill pickup_request Request Pickup from Environmental Health & Safety (EHS) store->pickup_request end End: Waste Properly Disposed pickup_request->end spill->store No cleanup Follow Spill Cleanup Procedure: - Alert Personnel - Use Spill Kit - Collect Residue as Hazardous Waste spill->cleanup Yes cleanup->pickup_request

Caption: Disposal workflow for this compound.

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Determine the extent of the spill. If it is large or you are not comfortable handling it, evacuate the area and contact your institution's emergency response team.[12]

  • Contain the Spill: For small, manageable spills, use a chemical spill kit containing an inert absorbent material.[12]

  • Clean Up:

    • Wearing your full PPE, apply the absorbent material to the spill.

    • Collect the contaminated absorbent using spark-proof tools and place it into a designated hazardous waste container.[14]

    • All materials used for cleanup must be disposed of as hazardous waste.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect this rinseate also as hazardous waste.[13]

  • Report: Report the incident to your supervisor and EHS department as per your institution's policy.[12]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding both professional standards and regulatory requirements.

References

A Senior Application Scientist's Guide to Handling (2-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of (2-Amino-4-chlorophenyl)methanol, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity in your laboratory.

Immediate Safety Profile: Understanding the Hazard

This compound is an irritant and a sensitizer. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a cautious and well-planned approach to handling. The primary risks are associated with direct contact and inhalation. A summary of its classification underscores the importance of the protective measures outlined in this guide.[1][2]

Hazard Class Hazard Statement GHS Code Signal Word Pictogram
Skin Corrosion/IrritationCauses skin irritationH315WarningGHS07[3]
Serious Eye Damage/IrritationCauses serious eye irritationH319WarningGHS07[3]
Respiratory/Skin SensitizationMay cause an allergic skin reactionH317WarningGHS07[1]
Specific Target Organ ToxicityMay cause respiratory irritationH335WarningGHS07[3]
Acute Toxicity (Oral)Harmful if swallowedH302WarningGHS07[2][4]

This table summarizes the primary hazards associated with this compound, providing an at-a-glance reference for risk assessment.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a comprehensive barrier against the identified hazards. The selection of each component is directly linked to the chemical's properties and potential routes of exposure.[5]

Protection Area Required PPE Rationale and Expert Insight
Eyes/Face Safety Goggles with side shields or a Face ShieldCausality: Required to prevent serious eye irritation (H319) from splashes or airborne particles.[2] A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when transferring solutions.[6][7]
Skin/Body Chemical-resistant Lab Coat & Nitrile GlovesCausality: A fully buttoned lab coat protects against incidental skin contact, which can cause irritation (H315).[6] Nitrile gloves are recommended for their resistance to a broad range of chemicals, including aromatic amines, providing a robust barrier against skin irritation and sensitization (H317).[6][7] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[2] For prolonged contact, consider double-gloving.
Respiratory Use within a certified Chemical Fume HoodCausality: This compound may cause respiratory irritation (H335) if its dust or aerosols are inhaled.[1][2] All handling of the solid or its solutions should occur within a fume hood to minimize inhalation exposure.[6][8] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., P95) is necessary.[2][6]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, repeatable workflow is critical for minimizing risk. The following protocol outlines the essential steps from preparation to cleanup.

Preparation and Engineering Controls
  • Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[9]

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, etc.) and place them within the fume hood to minimize movement in and out of the controlled workspace.

  • Prepare Waste Containers: Have a designated, clearly labeled hazardous waste container ready for solid waste and another for liquid waste.[6][10]

The Handling Protocol Diagram

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase Review_SDS 1. Review SDS & Assess Risks Don_PPE 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) Review_SDS->Don_PPE Enter_Hood 3. Work Exclusively in Certified Fume Hood Don_PPE->Enter_Hood Weigh_Handle 4. Carefully Weigh & Handle (Avoid Dust/Aerosol) Enter_Hood->Weigh_Handle Clean_Spills 5. Decontaminate Surfaces & Equipment Weigh_Handle->Clean_Spills Waste_Disposal 6. Dispose of Waste in Labeled Containers Clean_Spills->Waste_Disposal Doff_PPE 7. Doff PPE Correctly (Gloves Last) Waste_Disposal->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe Handling Workflow for this compound.

Post-Handling and Decontamination
  • Surface Cleaning: After handling, decontaminate all surfaces and equipment. Wipe the area with a suitable solvent (such as isopropanol or methanol), followed by soap and water.[6] All cleaning materials must be disposed of as hazardous waste.[6]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, the lab coat is removed first, followed by goggles, and finally gloves (which should be removed by turning them inside out).[2]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[2][6]

Emergency and Disposal Plan

Preparedness for unexpected events is a non-negotiable component of laboratory safety.

Spill Response
  • Minor Spill (<1g):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an absorbent material like vermiculite or sand.[6]

    • Carefully scoop the material into your designated hazardous solid waste container.[6]

    • Decontaminate the area as described in section 3.3.

  • Major Spill (>1g):

    • Evacuate the immediate area.

    • Alert the laboratory supervisor and your institution's emergency response team.[6]

    • Restrict access to the spill area.

    • Provide the emergency response team with the SDS for the compound.[6]

Waste Disposal Protocol
  • Unused/Waste Chemical: All waste this compound and any solutions containing it must be collected in a designated, properly labeled hazardous waste container.[6][10] The container must be sealed tightly and stored in a secondary container in a well-ventilated area.[10]

  • Contaminated Consumables: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing paper) must be placed in the solid hazardous waste container.[10]

  • Empty Containers: Original containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[10] The rinsate must be collected and disposed of as liquid hazardous waste.[10] After rinsing, deface the label on the empty container before disposal in the appropriate glass or solid waste stream.[10]

By integrating these protocols into your daily operations, you ensure not only compliance but also a deep-seated commitment to the safety and well-being of your research team, enabling the confident pursuit of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4-chlorophenyl)methanol
Reactant of Route 2
(2-Amino-4-chlorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.